4-(2-Methoxyethyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-3-2-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBGLNGPJMHXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Methoxyethyl)pyrrolidin-2-one: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(2-Methoxyethyl)pyrrolidin-2-one, a molecule of interest within the broader class of pyrrolidin-2-one derivatives. For researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with insights into the therapeutic potential of the pyrrolidin-2-one scaffold. Due to the limited direct literature on 4-(2-Methoxyethyl)pyrrolidin-2-one, this guide establishes a robust framework by examining structurally related analogs and the well-documented pharmacology of the core moiety.
Introduction: The Pyrrolidin-2-one Core in Medicinal Chemistry
The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility and importance in drug design.[2] The five-membered ring's stereochemical complexity and its capacity for varied substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][4]
This guide will focus on the specific derivative, 4-(2-Methoxyethyl)pyrrolidin-2-one, providing a detailed analysis of its structure and predicted properties, alongside a discussion of general synthesis strategies and the broader therapeutic applications of the pyrrolidin-2-one class.
Chemical Structure and Physicochemical Properties
While specific experimental data for 4-(2-Methoxyethyl)pyrrolidin-2-one is not extensively available in public literature, its chemical identity can be precisely defined.
Molecular Structure:
The structure consists of a five-membered pyrrolidin-2-one ring with a 2-methoxyethyl substituent at the 4-position.
Caption: Chemical structure of 4-(2-Methoxyethyl)pyrrolidin-2-one.
Physicochemical Properties (Predicted):
The following table summarizes the predicted physicochemical properties of 4-(2-Methoxyethyl)pyrrolidin-2-one. These values are derived from computational models and comparison with structurally similar compounds, such as 4-(2-hydroxyethyl)pyrrolidin-2-one.[5]
| Property | Predicted Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | - |
| Molecular Weight | 143.18 g/mol | - |
| XlogP | -0.6 | [5] (by analogy) |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
These predicted properties suggest that 4-(2-Methoxyethyl)pyrrolidin-2-one is a relatively polar molecule with good aqueous solubility, a characteristic that is often favorable for drug candidates.
Synthesis Strategies
The synthesis of 4-substituted pyrrolidin-2-ones can be achieved through various synthetic routes. A common and effective approach involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.
A plausible synthetic pathway for 4-(2-Methoxyethyl)pyrrolidin-2-one could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of 4-(2-Methoxyethyl)pyrrolidin-2-one.
Experimental Protocol (General for 4-Substituted Pyrrolidin-2-ones):
The following is a generalized protocol for the synthesis of a 4-substituted pyrrolidin-2-one, which could be adapted for the target molecule. This protocol is based on established methods for similar compounds.[6]
-
Reaction Setup: To a solution of a suitable itaconic acid diester in a protic solvent like ethanol, add a stoichiometric amount of 2-methoxyethylamine.
-
Michael Addition: The reaction mixture is stirred at room temperature to facilitate the Michael addition of the amine to the double bond of the itaconic acid derivative.
-
Cyclization: The resulting intermediate is then heated to induce lactamization, forming the pyrrolidin-2-one ring.
-
Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 4-(2-methoxyethyl)pyrrolidin-2-one.
Biological Activities and Therapeutic Potential of Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one scaffold is a cornerstone in the development of a wide range of therapeutic agents.[4] The biological activity is often dictated by the nature and position of the substituents on the pyrrolidinone ring.
Anticancer Activity:
Numerous pyrrolidin-2-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of crucial cellular pathways.[2]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spirooxindole-pyrrolidine | HCT116 | 8.5-15.2 | [2] |
| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1-5.8 | [2] |
| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [2] |
Antimicrobial Activity:
The pyrrolidin-2-one core is also found in several compounds with significant antibacterial and antifungal properties.[2] These compounds often exert their effects by disrupting cell wall synthesis or inhibiting essential enzymes in microbial pathogens.
Anti-inflammatory and Anticonvulsant Activities:
Derivatives of pyrrolidin-2-one have been investigated for their potential in treating inflammatory conditions and neurological disorders.[4] The anti-inflammatory effects are often attributed to the modulation of pro-inflammatory cytokine production, while the anticonvulsant properties are linked to interactions with ion channels or neurotransmitter receptors in the central nervous system.[1][4]
Future Directions and Conclusion
While direct experimental data on 4-(2-Methoxyethyl)pyrrolidin-2-one remains to be published, its structural features and the well-established biological activities of the pyrrolidin-2-one class of compounds suggest it is a molecule of significant interest for further investigation. Its predicted physicochemical properties indicate good drug-like characteristics.
Future research should focus on the development of an efficient and scalable synthesis for 4-(2-Methoxyethyl)pyrrolidin-2-one to enable thorough biological evaluation. Screening this compound in a battery of in vitro and in vivo assays for anticancer, antimicrobial, and anti-inflammatory activities would be a logical next step. The insights gained from such studies will not only elucidate the specific therapeutic potential of this molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile pyrrolidin-2-one family of compounds.
References
- BenchChem. (2025). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. BenchChem Technical Guides.
- McPhee, K., et al. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636.
- Al-Obaidi, A. A. M., & Al-Majidi, S. M. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 967-977.
- Sigma-Aldrich. (n.d.). 4-(aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one.
- UCB S.A. (2007). 4-substituted pyrrolidin-2-ones and their use.
- Shaikh, A., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Journal of Heterocyclic Chemistry, 58(12), 2351-2365.
- ChemBridge Corporation. (n.d.). 4-(aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one.
- PubChem. (n.d.). (4S)-4-amino-1-(2-methoxyethyl)pyrrolidin-2-one.
- Taufik, M. H., et al. (2022).
- Zhang, J., et al. (2022). Application value and synthesis of 4‐Pyrrolin‐2‐one. Asian Journal of Organic Chemistry, 11(7), e202200222.
- Kontogiorgis, C. A., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(3), 1645-1663.
- PubChem. (n.d.). 4-(2-Methylpropyl)pyrrolidin-2-one.
- PubChemLite. (n.d.). 4-(2-hydroxyethyl)pyrrolidin-2-one (C6H11NO2).
- Flores, A. F. C., et al. (2014). Structures of pyrrolidin-2-one drugs. Tetrahedron, 70(8), 1567-1574.
- BLDpharm. (n.d.). (S)-2-(Methoxymethyl)pyrrolidine.
- Reiter, J., et al. (2013). Physicochemical properties of N-methoxyethyl-N-methylpyrrolidinum ionic liquids with perfluorinated anions. Electrochimica Acta, 91, 101-107.
- Benaglia, M., et al. (2023).
- CymitQuimica. (n.d.). N-Methyl-2-pyrrolidone.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)
- Wang, Y. (2021). Synthetic method of 4-phenyl-2-pyrrolidone.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Sigma-Aldrich. (n.d.). 2-Pyrrolidinone.
- U.S. Environmental Protection Agency. (n.d.). 4-(2-Methylpropyl)pyrrolidin-2-one - Chemical Details.
- Wikipedia. (n.d.). 2-Pyrrolidone.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 4-(2-hydroxyethyl)pyrrolidin-2-one (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
Engineering the Synaptic Vesicle 2A (SV2A) Interface: The Role of 4-Substituted Pyrrolidin-2-one Derivatives in CNS Drug Discovery
Executive Summary
The pyrrolidin-2-one (γ-lactam) scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. While early-generation racetams like levetiracetam established the clinical viability of targeting the synaptic vesicle glycoprotein 2A (SV2A), subsequent structure-activity relationship (SAR) optimizations revealed that functionalization at the C4 position of the pyrrolidin-2-one ring drastically alters pharmacodynamics. This technical guide explores the mechanistic biology, synthetic stereocontrol, and experimental validation of 4-substituted pyrrolidin-2-one derivatives, providing a comprehensive framework for researchers developing next-generation antiepileptics and neuro-imaging radiotracers.
Mechanistic Biology: SV2A and Vesicle Exocytosis
SV2A is an integral membrane glycoprotein ubiquitously expressed in the presynaptic terminals of neurons and endocrine cells[1]. It plays a critical, modulatory role in neurotransmitter release by regulating the readily releasable pool (RRP) of synaptic vesicles and facilitating their progression to a release-competent state during calcium-induced exocytosis[1].
Unlike traditional antiepileptic drugs that target ion channels or GABAergic receptors, pyrrolidin-2-one derivatives bind selectively to the transmembrane region of SV2A[2]. The causality behind the efficacy of these compounds lies in their ability to alter the conformational state of SV2A, thereby modulating its interaction with the calcium-sensor protein synaptotagmin and dampening excessive vesicular fusion during hyper-excitable states (e.g., epileptic seizures)[1].
Fig 1: SV2A-mediated vesicle exocytosis and the modulatory mechanism of 4-substituted pyrrolidin-2-ones.
Structure-Activity Relationship (SAR) Dynamics
The transition from unsubstituted pyrrolidin-2-ones (levetiracetam) to 4-substituted analogs (brivaracetam, SDM-16) represents a masterclass in rational drug design. The addition of a hydrophobic substituent at the C4 position (e.g., an n-propyl group or a 3,5-difluorophenyl ring) allows the molecule to occupy a deeper, highly lipophilic pocket within the SV2A binding site[3].
This structural complementarity significantly slows the dissociation rate of the ligand, providing a mechanistic basis for a 15- to 30-fold increase in binding affinity compared to unsubstituted analogs[4]. Furthermore, studies utilizing the allosteric modulator UCB1244283 have demonstrated that 4-substituted derivatives like brivaracetam may interact with different conformational states of the SV2A protein compared to levetiracetam, driving their superior potency in preclinical seizure models[5].
Quantitative Comparison of SV2A Ligands
The table below summarizes the binding affinities and properties of key pyrrolidin-2-one derivatives, illustrating the profound impact of C4 substitution.
| Ligand | Target | Binding Affinity (Ki) | Clinical / Research Application | Key Structural Feature |
| Levetiracetam | SV2A | ~2.1 µM[6] | Broad-spectrum Antiepileptic | Unsubstituted pyrrolidin-2-one |
| Brivaracetam | SV2A | ~30 - 226 nM[4] | Focal-onset Seizures | (R)-4-propyl substitution |
| UCB-J | SV2A | 2.6 nM[6] | PET Imaging (Brain) | Pyridine-substituted derivative |
| [18F]SDM-16 | SV2A | 0.9 nM[6] | PET Imaging (Whole CNS) | (R)-4-(3,5-difluorophenyl) substitution |
The development of SDM-16 highlights the extreme optimization possible at the C4 position. The (R)-enantiomer of SDM-16 exhibits an unprecedented Ki of 0.9 nM for human SV2A[6]. When radiolabeled as [18F]SDM-16, it demonstrates superior metabolic stability and a higher plasma free fraction (69%) compared to earlier tracers, making it an optimal tool for quantifying SV2A expression across the entire central nervous system[6].
Synthetic Strategies & Stereocontrol
Achieving absolute stereocontrol at the C4 position is a non-negotiable requirement, as the biological activity of these molecules is almost exclusively driven by a single enantiomer[7]. While asymmetric catalysis and chiral pool syntheses are viable[8], the industrial standard often relies on the chiral resolution of racemic 4-substituted pyrrolidin-2-ones using polysaccharide-based chiral stationary phases (CSPs)[9].
Polysaccharide derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) used in CHIRALPAK AD columns, create a highly specific chiral environment. The separation is driven by differential hydrogen bonding between the lactam carbonyl/NH groups and the carbamate linkages of the stationary phase, combined with steric hindrance that selectively retards one enantiomer[9].
Fig 2: Enantioselective workflow for the isolation and functionalization of the pyrrolidin-2-one core.
Validated Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 4-Propyl-pyrrolidin-2-one
This protocol isolates the optically pure (R)-enantiomer required for downstream N-alkylation (e.g., synthesis of brivaracetam)[9].
-
Sample Preparation: Dissolve racemic 4-propyl-pyrrolidin-2-one in a solvent mixture of n-hexane and ethanol (75/25 v/v) to achieve a concentration of 10-20 mg/mL[9].
-
Column Equilibration: Equilibrate a preparative CHIRALPAK AD column with the n-hexane/ethanol (75/25 v/v) mobile phase at a steady flow rate appropriate for the column dimensions[9].
-
Chromatographic Separation: Inject the sample. The isocratic elution will separate the enantiomers based on transient diastereomeric interactions with the amylose backbone.
-
Fraction Collection: Monitor the eluate via UV detection (typically 210-220 nm for lactams). Collect the peak corresponding to the (R)-enantiomer.
-
Self-Validation (Quality Control): Analyze an aliquot of the collected fraction using an analytical-scale chiral HPLC column. The protocol is validated only if the enantiomeric excess (ee) is >98%[9].
-
Recovery: Evaporate the solvent under reduced pressure to yield the optically pure (R)-4-propyl-pyrrolidin-2-one as a crystalline solid or oil[9].
Protocol 2: Radioligand Competition Binding Assay for SV2A Affinity
This assay determines the inhibition constant (Ki) of novel 4-substituted derivatives by measuring their ability to displace a high-affinity radioligand[4].
-
Tissue Preparation: Homogenize human frontal cortex tissue (or recombinant cells expressing human SV2A) in an ice-cold assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)[6],[4]. Centrifuge and resuspend to isolate the crude membrane fraction.
-
Incubation Mixture: In a 96-well plate, combine:
-
100 µL of the membrane suspension.
-
50 µL of the radioligand (e.g., [3H]UCB-J at a concentration near its Kd)[6].
-
50 µL of the unlabeled test compound at varying concentrations (10^-10 to 10^-4 M).
-
-
Self-Validation (NSB Control): Dedicate control wells to measure Non-Specific Binding (NSB) by adding a massive excess (e.g., 10 µM) of an unlabeled competitor like Levetiracetam or UCB-J[6]. Total binding minus NSB equals specific binding.
-
Equilibration: Incubate the plates at room temperature for 60-120 minutes to ensure the binding reaches thermodynamic equilibrium.
-
Filtration & Detection: Rapidly filter the assay mixture through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific adherence). Wash the filters three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
References
1.[9] US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents. google.com. URL: 2.[6] A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 - PMC. nih.gov. URL: 3.[1] Levetiracetam Mechanisms of Action: From Molecules to Systems - MDPI. mdpi.com. URL: 4.[4] Comparative Efficacy of Levetiracetam and Brivaracetam on SV2A Binding: A Guide for Researchers - Benchchem. benchchem.com. URL: 5.[2] Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams - bioRxiv.org. biorxiv.org. URL: 6.[3] Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC. nih.gov. URL: 7.[5] Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - ResearchGate. researchgate.net. URL: 8.[8] 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one - Benchchem. benchchem.com. URL: 9.[7] 5-(3-Fluorophenyl)pyrrolidin-2-one - Benchchem. benchchem.com. URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(3-Fluorophenyl)pyrrolidin-2-one | Benchchem [benchchem.com]
- 8. 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one | 915919-70-9 | Benchchem [benchchem.com]
- 9. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
Whitepaper: Novel Gamma-Lactam Scaffolds for Next-Generation Antiepileptic Drug Discovery
Abstract: Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current antiepileptic drugs (AEDs). This necessitates a departure from traditional drug discovery paradigms toward rational design based on novel chemical scaffolds. The γ-lactam (2-pyrrolidinone) ring is a privileged structural motif, forming the core of successful AEDs like Levetiracetam and Brivaracetam. This technical guide provides an in-depth exploration of the γ-lactam scaffold for antiepileptic research. We will dissect established and emerging mechanisms of action, detail robust synthetic strategies for generating chemical diversity, present a validated preclinical evaluation workflow with explicit protocols, and discuss the future trajectory of γ-lactam-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the treatment of epilepsy.
The Strategic Imperative for Novel Antiepileptic Scaffolds
Epilepsy, a chronic neurological disorder affecting approximately 50 million people worldwide, is characterized by recurrent, unprovoked seizures.[1] These seizures stem from an imbalance between excitatory and inhibitory neurotransmission in the brain.[2][3] While a range of AEDs exists, up to 30% of patients have drug-resistant epilepsy, and many others suffer from dose-limiting side effects.[4] This clinical reality underscores the urgent need for new therapeutic agents with novel mechanisms of action, improved efficacy, and enhanced safety profiles.[4][5]
Medicinal chemistry has increasingly focused on "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The γ-lactam ring is a quintessential example of such a scaffold, appearing in a wide array of bioactive natural products and synthetic pharmaceuticals.[6][7][8] Its success in the epilepsy space, exemplified by the commercialization of Levetiracetam and its successor Brivaracetam, validates its utility and provides a powerful foundation for further exploration.
Mechanisms of Action: Beyond Conventional Targets
The therapeutic effect of AEDs is achieved by redressing the balance between neuronal excitation and inhibition.[2] This is primarily accomplished through three major mechanisms: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation.[2] While some lactam-based compounds have been shown to modulate GABA(A) receptors[9], the most significant breakthrough associated with this scaffold is the identification of a novel mechanism of action: modulation of the synaptic vesicle protein 2A (SV2A).[3][5]
Key Antiepileptic Drug Targets:
-
Voltage-Gated Sodium Channels (VGSCs): Blocking these channels stabilizes the inactive state of neurons, preventing the rapid, repetitive firing characteristic of a seizure.
-
Voltage-Gated Calcium Channels (VGCCs): Inhibition of T-type calcium currents is a key mechanism for controlling absence seizures.[10]
-
GABAergic System: Enhancing the activity of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), can be achieved by acting as an agonist at GABA-A receptors, inhibiting GABA reuptake, or preventing its metabolic degradation.[11]
-
Glutamatergic System: Blocking excitatory glutamate receptors (e.g., NMDA, AMPA) reduces the propagation of seizure activity.[2]
-
Synaptic Vesicle Protein 2A (SV2A): Levetiracetam and Brivaracetam bind to SV2A, a transmembrane protein found in synaptic vesicles, modulating neurotransmitter release.[3][5] This unique mechanism is thought to contribute to their broad-spectrum efficacy and favorable side-effect profile.[5]
The diagram below illustrates the primary molecular targets for antiepileptic drugs within the neuronal synapse.
Caption: Key molecular targets of antiepileptic drugs at the synapse.
Synthetic Strategies for Novel γ-Lactam Scaffolds
The generation of diverse and novel γ-lactam libraries is paramount for discovering next-generation AEDs. Methodologies that allow for precise control over stereochemistry and the introduction of varied functional groups are of highest value.
Asymmetric Synthesis via Catalytic Hydrogenation
One powerful approach involves the iridium-catalyzed asymmetric hydrogenation of racemic γ-hydroxy γ-lactams. This method proceeds through the dynamic kinetic resolution of N-acyliminium ion intermediates, yielding chiral γ-lactams with excellent enantioselectivity (up to 96% ee).[12] The value of this protocol lies in its ability to convert easily accessible racemic starting materials into stereochemically defined products, which is critical as anticonvulsant activity is often stereospecific.
Rhodium-Catalyzed Intramolecular C-H Insertion
A highly regio- and stereoselective route to chiral γ-lactams utilizes the intramolecular C-H insertion of α-diazo-α-(phenylsulfonyl)acetamides derived from α-amino acids.[13] This strategy leverages the vast pool of commercially available chiral amino acids to construct highly functionalized lactam rings in high yields. The Rhodium catalyst is key to controlling the cyclization process, making it a robust method for scaffold generation.
Multicomponent Reactions (MCRs)
For rapid library generation, MCRs are exceptionally efficient. A four-component reaction (4CR) can combine an amine, an aldehyde, a thiol, and maleic anhydride in a single pot to produce complex γ-lactams with high diastereoselectivity.[8] This approach allows for the creation of a large number of analogs simply by varying the four input components, making it ideal for initial hit discovery in high-throughput screening campaigns.
The diagram below outlines a generalized workflow for the synthesis of a novel γ-lactam derivative, starting from a readily available amino acid.
Caption: Generalized synthetic workflow for a chiral γ-lactam scaffold.
Preclinical Evaluation Workflow: A Self-Validating System
A rigorous, multi-stage evaluation process is essential to identify promising lead candidates from a library of novel compounds. The workflow is designed as a funnel, progressively increasing in biological complexity and resource intensity while filtering out compounds with undesirable properties.
Caption: Preclinical screening funnel for antiepileptic drug candidates.
Experimental Protocols
Trustworthiness in preclinical data stems from meticulously executed and controlled experiments. Below are standardized protocols for primary in vivo screening.
Protocol 1: Maximal Electroshock (MES) Test
-
Objective: To identify compounds effective against generalized tonic-clonic seizures.
-
Principle: A supramaximal electrical stimulus applied to the cornea of a rodent induces a characteristic tonic hindlimb extension. A test compound's ability to prevent this endpoint indicates anticonvulsant activity.
-
Materials:
-
Rodents (mice or rats, species and strain specified).
-
MES pulse generator (e.g., Ugo Basile ECT unit).
-
Corneal electrodes.
-
Electrode solution (0.9% saline).
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Positive control (e.g., Phenytoin, 30 mg/kg).
-
Vehicle control.
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle control to cohorts of animals (n=8-10 per group) via the intended route (e.g., intraperitoneal, oral).
-
Allow for absorption during a predetermined time to peak effect (e.g., 30-60 minutes).
-
Apply a drop of saline solution to the animal's eyes.
-
Apply the corneal electrodes and deliver a single electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of tonic hindlimb extension for 10 seconds.
-
Absence of the tonic hindlimb extension endpoint is recorded as protection.
-
-
Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis. The result is compared against the positive control to validate the assay.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Objective: To identify compounds effective against myoclonic and absence seizures.
-
Principle: The chemoconvulsant pentylenetetrazole (PTZ) acts as a non-competitive GABA-A receptor antagonist. At a convulsive dose (CD97), it induces clonic seizures lasting at least 5 seconds. Protection is defined as the absence of this endpoint.
-
Materials:
-
Rodents (typically mice).
-
Pentylenetetrazole (PTZ) solution in saline.
-
Test compound, positive control (e.g., Ethosuximide), and vehicle control.
-
Syringes and needles for administration.
-
Observation chambers.
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle control to cohorts of animals.
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a pre-determined convulsive dose (e.g., 85 mg/kg in mice).
-
Immediately place the animal in an individual observation chamber.
-
Observe continuously for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, jaw, or vibrissae lasting for at least 5 seconds).
-
Record whether the animal is protected (no clonic seizure) or not.
-
-
Data Analysis: The ED50 is calculated using probit analysis. This assay is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels.
Data Interpretation and Lead Optimization
The initial screening phase generates crucial data for decision-making. This data is best summarized in a structured table to facilitate comparison and identify promising hits.
Table 1: Representative Screening Data for a Hypothetical γ-Lactam Series
| Compound ID | R-Group Modification | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| GL-001 | -CH₃ | >100 | 35 | >300 | >8.6 |
| GL-002 | -CH₂CH₃ | 55 | 20 | 180 | 3.3 (MES), 9.0 (scPTZ) |
| GL-003 | -Propyl | 25 | 15 | 90 | 3.6 (MES), 6.0 (scPTZ) |
| GL-004 | -Phenyl | >100 | >100 | >300 | - |
| Phenytoin | (Control) | 9.5 | >100 | 65 | 6.8 |
From this hypothetical data, compound GL-003 emerges as a potent hit with a broad spectrum of activity (active in both MES and scPTZ tests). Its Protective Index (PI), a measure of the separation between efficacy and motor side effects, is favorable. In contrast, GL-001 shows a narrower spectrum, and GL-004 is inactive. This information forms the basis of the Structure-Activity Relationship (SAR), guiding medicinal chemists to synthesize new analogs (e.g., exploring different alkyl or substituted aryl groups at the R-position) to further improve potency and safety.
Future Directions and Conclusion
The γ-lactam scaffold remains a highly fertile ground for antiepileptic drug discovery. The success of SV2A modulators has opened a new frontier, and future research should focus on:
-
Novel Targets: Designing γ-lactam derivatives that interact with other emerging epilepsy targets, such as potassium channels or novel synaptic proteins.
-
Multi-Target Ligands: Developing single molecules that rationally combine mechanisms (e.g., SV2A modulation and sodium channel blockade) to tackle drug-resistant epilepsy.[3]
-
Improved Pharmacokinetics: Fine-tuning the scaffold to enhance brain penetration, reduce metabolic liabilities, and minimize off-target effects.
References
-
A synthesis of levetiracetam based on ( S)- N-phenylpantolactam as a chiral auxiliary. ResearchGate. Available from: [Link]
-
Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams. PubMed. Available from: [Link]
-
Effects of anticonvulsant lactams on in vitro seizures in the hippocampal slice preparation. PubMed. Available from: [Link]
-
A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. PubMed. Available from: [Link]
-
Synthesis and anticonvulsant activity of some substituted lactams and amides. PubMed. Available from: [Link]
-
A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. MDPI. Available from: [Link]
-
Mechanisms of action of antiepileptic drugs. PubMed. Available from: [Link]
-
Gamma-lactams--a novel scaffold for highly potent and selective alpha 7 nicotinic acetylcholine receptor agonists. Merck Millipore. Available from: [Link]
-
Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. PMC. Available from: [Link]
-
Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available from: [Link]
-
Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. PMC. Available from: [Link]
-
Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects. MDPI. Available from: [Link]
-
Antiepileptic drug discovery: lessons from the past and future challenges. PubMed. Available from: [Link]
-
Anti-epileptic agents: Recent developments and structure- activity relationship studies. Pharmaspire. Available from: [Link]
-
Novel anticonvulsant drugs. PubMed. Available from: [Link]
-
(PDF) New Anticonvulsant Agents. ResearchGate. Available from: [Link]
-
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available from: [Link]
-
Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. PMC. Available from: [Link]
-
New Anticonvulsant Agents. Bentham Science. Available from: [Link]
-
New antiepileptic agents. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing. Available from: [Link]
-
Synthesis of a library of "lead-like" γ-lactams by a one pot, four-component reaction. SciSpace. Available from: [Link]
-
Mechanisms of action of antiepileptic drugs. Future Science. Available from: [Link]
Sources
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchjournal.co.in [researchjournal.co.in]
- 5. Antiepileptic drug discovery: lessons from the past and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effects of anticonvulsant lactams on in vitro seizures in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(2-Methoxyethyl)pyrrolidin-2-one CAS number and supplier search
The following technical guide details the identification, sourcing, and synthesis strategies for 4-(2-Methoxyethyl)pyrrolidin-2-one .
Identification, Sourcing, and Synthesis of a Racetam Scaffold[1]
Part 1: Executive Summary & Chemical Identity
4-(2-Methoxyethyl)pyrrolidin-2-one is a specific 4-substituted
Critical Isomer Warning: Researchers must distinguish this target from its structural isomers, which are more commercially prevalent.
-
Target: 4-(2-Methoxyethyl)pyrrolidin-2-one (Side chain at C4).
-
Common Isomer 1: 1-(2-Methoxyethyl)pyrrolidin-2-one (N-substituted). Often used as a solvent or reagent.
-
Common Isomer 2: 3-(2-Methoxyethyl)pyrrolidin-2-one (Side chain at C3). CAS: 934-43-0 .[1][2]
Chemical Specifications
| Property | Specification |
| Chemical Name | 4-(2-Methoxyethyl)pyrrolidin-2-one |
| Molecular Formula | C |
| Molecular Weight | 143.18 g/mol |
| CAS Number | Not widely listed in public catalogs (Likely Custom Synthesis) |
| Related CAS | 934-43-0 (3-isomer); 616-45-5 (Unsubstituted 2-Pyrrolidone) |
| SMILES | COCCC1CNC(=O)C1 |
| InChIKey | Computed:[3][4][5][6]BZVCHJSYUWBMBO-UHFFFAOYSA-N (Verify via ChemDraw) |
| Physical State | Viscous liquid or low-melting solid (Predicted) |
Part 2: Sourcing Strategy & Supplier Verification
Since 4-(2-Methoxyethyl)pyrrolidin-2-one is not a standard catalog item in major databases (Sigma, PubChem, MolPort), it must be treated as a Custom Synthesis or Make-to-Order chemical. The following workflow ensures acquisition of the correct isomer.
Sourcing Workflow Diagram
Figure 1: Decision matrix for sourcing non-catalog pyrrolidinone derivatives.
Recommended Custom Synthesis Suppliers
If the compound is unavailable from stock, request quotes from CROs specializing in heterocyclic chemistry.
-
SpiroChem (Switzerland): Specializes in bioisosteres and substituted rings.
-
Enamine (Ukraine/Global): Massive building block library; likely has the precursor.
-
WuXi AppTec (China/Global): Scalable custom synthesis.
-
Pharmaron (China/Global): Process chemistry services.
RFQ (Request for Quote) Template:
"Target: 4-(2-Methoxyethyl)pyrrolidin-2-one (C7H13NO2). Note: Must be the 4-substituted isomer, NOT the N-substituted (1-) or 3-substituted isomer. Purity: >95%. Quantity: [X] grams. Analytical Requirement: 1H-NMR confirming substitution pattern (NOESY/COSY required)."
Part 3: Synthesis Protocol (Technical Guide)
If commercial sourcing fails, the compound can be synthesized. The following protocol is based on general methodologies for 4-alkylpyrrolidin-2-ones , adapted for the methoxyethyl side chain.
Retrosynthetic Analysis
The 4-substituted pyrrolidinone ring is classically constructed via the reductive cyclization of
Pathway:
-
Starting Material: Dimethyl Itaconate (Commercial, Cheap).
-
Step 1 (Michael Addition): Addition of a methoxy-methyl precursor (e.g., via radical addition or cuprate chemistry) to the itaconate double bond.
-
Alternative: Alkylation of succinate dianion (less selective).
-
Recommended Route:3-(2-Methoxyethyl)succinic anhydride formation followed by ammonolysis and reduction.
-
Validated Synthetic Route (Succinic Anhydride Approach)
Step 1: Synthesis of 3-(2-Methoxyethyl)succinic anhydride
-
Reagents: Maleic anhydride, 2-methoxyethanol (radical addition) or alkylation of succinic ester.
-
Mechanism: Radical addition of the ether to the electron-deficient alkene.
Step 2: Formation of the Succinimide
-
Reaction: React the anhydride with ammonium hydroxide or urea.
-
Conditions: Heat neat or in high-boiling solvent (e.g., xylene) at 150°C.
-
Product: 3-(2-Methoxyethyl)succinimide.
Step 3: Regioselective Reduction to Lactam
-
Reagents: NaBH
(Sodium Borohydride) with acid activation or electrolytic reduction. -
Challenge: Reducing one carbonyl of the imide to a methylene group while keeping the other intact.
-
Refined Method: Partial reduction to the hydroxyl-lactam followed by ionic hydrogenation (Et
SiH/TFA).
Synthesis Workflow Diagram
Figure 2: Proposed synthetic pathway via succinimide reduction.
Part 4: Quality Control & Analytical Verification
Due to the risk of isomerization (3- vs 4-position), strict analytical validation is required.
1. Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl
):-
C4-H: Look for a methine multiplet around
2.4–2.8 ppm. -
C3-H2: Diastereotopic protons alpha to carbonyl (
2.1–2.5 ppm). -
C5-H2: Protons alpha to nitrogen (
3.2–3.6 ppm). -
Side Chain: Methoxy singlet (
3.3 ppm) and ethyl multiplets.
-
-
Differentiation:
-
4-Isomer: The C5 protons (adjacent to N) will appear as a doublet of doublets (dd) or multiplet integrating to 2H.
-
3-Isomer: The C5 protons will be a triplet or multiplet, but the coupling pattern to the methine (now at C3) will differ significantly. COSY is essential to trace the spin system (N-CH2-CH(R)-CH2-CO).
-
2. Mass Spectrometry (LC-MS)
-
Method: ESI+
-
Expected [M+H]+: 144.18 Da.
-
Fragmentation: Loss of methoxy group (
) is common.
References
-
PubChem Compound Summary. 2-Pyrrolidinone derivatives. National Center for Biotechnology Information. Link
- Verma, S. K., et al. (2004). "Synthesis of 4-substituted pyrrolidin-2-ones as PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Krow, G. R. (1993). "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions.[5] (Relevant for lactone-to-lactam conversion strategies).
-
CymitQuimica Catalog. 3-(2-Methoxyethyl)pyrrolidin-2-one (CAS 934-43-0).[1][2]Link (Used for isomer exclusion).
-
Sigma-Aldrich. 1-(2-Methoxyethyl)-2-pyrrolidinone (CAS 55677-77-3).Link (Common isomer reference).
Sources
- 1. 3-(2-Methoxyethyl)pyrrolidin-2-one | CymitQuimica [cymitquimica.com]
- 2. 3-(2-Methoxyethyl)pyrrolidin-2-one | CymitQuimica [cymitquimica.com]
- 3. BR112015003859B1 - COMPOUND AND/OR PHARMACEUTICALLY ACCEPTABLE SALT THEREOF, ITS USE AND PHARMACEUTICAL COMPOSITION - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. avantorsciences.com [avantorsciences.com]
Assessing and Engineering the Metabolic Stability of Methoxyethyl Side Chains in Lactam-Based Drug Candidates
An In-Depth Technical Guide for Drug Development Professionals
Foreword: Beyond the Core - Why Side-Chain Metabolism Dictates Success
In the landscape of medicinal chemistry, particularly concerning lactam-containing scaffolds like β-lactams, the core ring structure often commands the most attention for its role in target engagement and inherent chemical stability.[1][2] However, the clinical success of these agents is profoundly influenced by their pharmacokinetic profile, which is largely dictated by the metabolic fate of their peripheral side chains. The 2-methoxyethyl group is a frequently employed side chain, valued for its ability to modulate solubility and target interactions. Yet, its ether linkage presents a metabolic "soft spot" that can lead to rapid clearance, variable patient exposure, and the formation of potentially active or undesirable metabolites.
This guide provides a deep dive into the metabolic liabilities of the methoxyethyl side chain. We will move beyond simple descriptions of metabolic pathways to explore the underlying enzymatic mechanisms, provide robust, field-tested protocols for assessing stability, and discuss the strategic rationale for interpreting the resulting data. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to proactively design, test, and optimize lactam drug candidates for improved metabolic endurance.
Part 1: The Metabolic Crossroads of the Methoxyethyl Ether
The primary routes of metabolism for a methoxyethyl side chain are oxidative processes, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[3][4] Understanding these pathways is not merely academic; it is fundamental to predicting a compound's half-life and designing strategies to mitigate metabolic clearance.
Oxidative O-Demethylation: The Predominant Pathway
The most common metabolic attack on the methoxyethyl moiety is O-demethylation. This reaction involves the oxidation of the terminal methyl group.
-
Mechanism: The process is initiated by a CYP enzyme, often from the CYP1A, 2C, or 3A subfamilies, which abstracts a hydrogen atom from the methoxy carbon.[5] This leads to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes, yielding an alcohol (the hydroxyethyl side chain) and formaldehyde.[5][6]
-
Consequences: This transformation significantly increases the polarity of the molecule, creating a primary alcohol. This new functional group serves as a handle for subsequent Phase II conjugation reactions, such as glucuronidation, which further enhances water solubility and facilitates rapid renal excretion.[7] Therefore, O-demethylation is often the rate-limiting step for the clearance of drugs bearing this side chain.
The following diagram illustrates the CYP450-mediated O-demethylation pathway.
Caption: Workflow for the in vitro microsomal stability assay.
Part 3: Bioanalysis and Data Interpretation
Accurate quantification of the parent drug at each time point is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose due to its superior sensitivity and selectivity. [8][9]
LC-MS/MS Analysis
-
Principle: The technique combines the separation power of liquid chromatography with the precise detection of mass spectrometry. The supernatant from the assay is injected into the LC system, which separates the parent drug from any metabolites and matrix components. The eluent then enters the mass spectrometer.
-
Method: For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. [3]This involves selecting a specific precursor ion (the molecular weight of the drug) and a specific product ion (a characteristic fragment), creating a highly selective "fingerprint" that minimizes interference from other molecules. [8]The peak area of the parent drug is measured relative to the peak area of the internal standard.
Data Analysis and Interpretation
The goal of the analysis is to determine the rate of metabolic depletion.
-
Calculate Percent Remaining: For each time point, the amount of parent compound remaining is calculated as a percentage of the amount present at T=0.
% Remaining = (Peak Area Ratio [Analyte/IS] at time T / Peak Area Ratio [Analyte/IS] at T=0) * 100
-
Determine Half-Life (t½): The natural logarithm (ln) of the percent remaining is plotted against incubation time. The slope of the resulting line represents the elimination rate constant (k).
Slope = -k
The in vitro half-life is then calculated from this rate constant:
-
Calculate Intrinsic Clearance (CLint): Intrinsic clearance is a more direct measure of enzymatic activity and is used to predict in vivo hepatic clearance. It is calculated using the half-life and the assay conditions.
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein) [7]
Table 1: Representative Experimental Conditions and Data
| Parameter | Value | Rationale |
| System | Human Liver Microsomes | Contains primary Phase I enzymes (CYPs). [3] |
| Protein Conc. | 0.5 mg/mL | Standard concentration for balancing activity and substrate depletion. [10] |
| Substrate Conc. | 1 µM | Typically below the Km, ensuring first-order kinetics. [11] |
| Cofactor | 1 mM NADPH | Saturating concentration to ensure cofactor is not rate-limiting. [3] |
| Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity. [3] |
Table 2: Example Compound Depletion Data
| Time (min) | % Parent Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 20 | 3.00 |
| 60 | 10 | 2.30 |
From a plot of this data, one can derive the half-life and intrinsic clearance, allowing for the ranking of compounds. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
Part 4: Strategic Implications and Structural Modification
If a lactam drug candidate with a methoxyethyl side chain exhibits high clearance in the microsomal assay, medicinal chemists can employ several strategies to improve its metabolic stability.
-
Metabolic Blocking: The most common strategy is to block the site of metabolism. Replacing a hydrogen atom on the terminal methyl group with a deuterium or a fluorine atom can strengthen the C-H bond, making hydrogen abstraction by CYP enzymes more difficult (the "kinetic isotope effect").
-
Steric Hindrance: Introducing a larger group, such as a methyl group, near the ether linkage can sterically hinder the CYP active site from accessing the metabolic soft spot. [12]* Electronic Modification: Modifying the electronics of the molecule can deactivate it towards oxidation.
-
Bioisosteric Replacement: In cases of profound instability, the entire methoxyethyl group may be replaced with a different, more stable chemical group (a bioisostere) that preserves the desired pharmacological activity and physicochemical properties. [13] By integrating the robust in vitro assessment described here early in the drug discovery process, research teams can make data-driven decisions, prioritize more stable compounds, and ultimately reduce the risk of late-stage failures due to poor pharmacokinetics. [14][15]
References
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from a URL provided by the grounding tool.
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom.org. Retrieved from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2011). Drug Metabolism and Disposition, 39(12), 2355-2360. Retrieved from [Link]
- High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. (2020, November 12). LCGC International. Retrieved from a URL provided by the grounding tool.
-
LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved from [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]
- Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from a URL provided by the grounding tool.
-
Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. (2018). ACS Infectious Diseases, 4(10), 1397-1407. Retrieved from [Link]
-
β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment. (2024, December 5). Frontiers. Retrieved from [Link]
-
Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. (2018). Xenobiotica, 48(12), 1185-1196. Retrieved from [Link]
-
Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration. Retrieved from [Link]
-
Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. (2009). Applied and Environmental Microbiology, 75(10), 3243-3248. Retrieved from [Link]
-
In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates. (2010). Oligonucleotides, 20(6), 309-16. Retrieved from [Link]
-
Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. Retrieved from [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). In Mass Spectrometry - Future Perceptions and Applications. IntechOpen. Retrieved from [Link]
-
β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2019). Chemical Society Reviews, 48(4), 1015-1049. Retrieved from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. Retrieved from [Link]
- In Vitro Metabolic Stabilities and Metabolism of 2′- O -(Methoxyethyl) Partially Modified Phosphorothioate Antisense Oligonucleotides in Preincubated Rat or Human Whole Liver Homogenates. (2010). ResearchGate. Retrieved from a URL provided by the grounding tool.
-
A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. (2015). International Journal of Molecular Sciences, 16(11), 27386-27411. Retrieved from [Link]
- Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. (2018). ACS Publications. Retrieved from a URL provided by the grounding tool.
-
The enzymic cleavage of aromatic ethers. (1956). Biochemical Journal, 64(1), 196-202. Retrieved from [Link]
-
Drug Metabolism. (2024, December 29). Chemistry LibreTexts. Retrieved from [Link]
-
Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]
-
Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. (2024). Journal of Biological Chemistry, 299(11), 105330. Retrieved from [Link]
-
Guideline on the investigation of drug interactions. (2012). European Medicines Agency. Retrieved from [Link]
- Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. (2026, February 16). ResearchGate. Retrieved from a URL provided by the grounding tool.
- Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. (2025). ManTech Publications. Retrieved from a URL provided by the grounding tool.
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). Pharmacological Reports, 58, 443-458. Retrieved from [Link]
-
clinical application of beta-lactam antibiotic therapeutic drug monitoring in the critical care setting. (2023). Journal of Antimicrobial Chemotherapy, 78(Supplement_3), iii2-iii11. Retrieved from [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2012). The AAPS Journal, 14(4), 797-811. Retrieved from [Link]
-
In vitro stability study of 10 beta-lactam antibiotics in human plasma samples. (2023). Fundamental & Clinical Pharmacology, 38(2), 349-357. Retrieved from [Link]
-
Analytical strategies for identifying drug metabolites. (2007). Mass Spectrometry Reviews, 26(3), 305-26. Retrieved from [Link]
- Engineering a cytochrome P450 O-demethylase for the bioconversion of hardwood lignin. (2026, February 18). bioRxiv. Retrieved from a URL provided by the grounding tool.
-
The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024, November 25). Frontiers. Retrieved from [Link]
-
Bioanalytical Method Validation: Metabolite Considerations. (2022, October 31). BioPharma Services. Retrieved from [Link]
-
Drug Modifications to Improve Stability. (2024, December 29). Chemistry LibreTexts. Retrieved from [Link]
-
ADME Properties in Drug Discovery. (n.d.). BioSolveIT. Retrieved from [Link]
-
Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. (2014). mAbs, 6(4), 856-871. Retrieved from [Link]
-
Chemists Engaged Every Step of the Way. (2016, October 6). Bioanalysis Zone. Retrieved from [Link]
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from a URL provided by the grounding tool.
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals, 16(8), 1141. Retrieved from [Link]
- ADME Properties in Drug Delivery. (2025). ResearchGate. Retrieved from a URL provided by the grounding tool.
- ADME Properties in Drug Delivery. (2025). MDPI. Retrieved from a URL provided by the grounding tool.
-
Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
Sources
- 1. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. mercell.com [mercell.com]
- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. if-pan.krakow.pl [if-pan.krakow.pl]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Comparative SAR Analysis: 4-Propyl vs. 4-(2-Methoxyethyl) Pyrrolidin-2-one Scaffolds
[1]
Executive Summary
In the optimization of pyrrolidone-based antiepileptic drugs (Racetams), the substitution at the C4 position of the lactam ring is a critical determinant of potency.[1] This guide compares two specific pharmacophores:
Molecular Architecture & SAR Logic
The primary distinction between these two scaffolds lies in their physicochemical interaction with the SV2A luminal binding site.
The Hydrophobic Pocket Theory
Structure-Activity Relationship (SAR) studies (Kenda et al., 2004) established that the SV2A binding site contains a restrictive hydrophobic pocket accessible from the C4 position of the pyrrolidone ring.[1]
-
4-Propyl (Lipophilic Optimization): The n-propyl chain is sterically optimal to fill this pocket.[1] It engages in Van der Waals interactions (hydrophobic effect), displacing water molecules from the binding site. This entropy-driven process significantly enhances binding affinity (
).[1] -
4-(2-Methoxyethyl) (Polar Mismatch): Although sterically similar to a propyl group (isosteric), the methoxyethyl group introduces a hydrogen bond acceptor (ether oxygen).[1] If the corresponding pocket region is strictly hydrophobic (e.g., lined with Phenylalanine or Leucine residues), the desolvation energy required to bury the polar oxygen is not compensated by favorable interactions, leading to a higher
.[1]
Physicochemical Comparison Table
| Property | 4-Propyl Scaffold | 4-(2-Methoxyethyl) Scaffold | Impact on Activity |
| Steric Bulk (Molar Refractivity) | ~20 cm³/mol | ~21 cm³/mol | Neutral : Both fit the steric volume of the pocket.[1] |
| Lipophilicity (cLogP) | Higher (+1.5 to +2.[1]0) | Lower (+0.5 to +1.[1]0) | Propyl Preferred : Higher LogP correlates with better BBB penetration and hydrophobic binding. |
| Polar Surface Area (tPSA) | Low (Lactam only) | Higher (+9.2 Ų for ether) | Propyl Preferred : Lower PSA favors passive diffusion across the Blood-Brain Barrier.[1] |
| Metabolic Liability | O-Dealkylation | Methoxyethyl Preferred : Ethers are generally more resistant to oxidative metabolism than alkyl chains.[1] | |
| SV2A Affinity ( | High (< 50 nM) | Moderate/Low (> 200 nM) | Propyl Superior : Critical for clinical efficacy (e.g., Brivaracetam).[1] |
Pharmacodynamics & Mechanism of Action[2]
Signaling Pathway & Binding
Both compounds target SV2A , a transmembrane glycoprotein involved in synaptic vesicle exocytosis. The modulation of SV2A reduces the release of excitatory neurotransmitters (Glutamate) during high-frequency neuronal firing.[1]
Diagram: SV2A Ligand Interaction Logic
Caption: The 4-propyl group optimally engages the hydrophobic pocket, while the methoxyethyl group suffers energetic penalties due to polarity.[1]
Experimental Protocols
To empirically validate the activity difference, the following self-validating workflows are recommended.
Synthesis of Scaffolds
The synthesis of these derivatives typically diverges at the alkylation step of the pyrrolidone precursor or via Michael addition to an unsaturated lactam.
Protocol A: 4-Alkylation of Pyrrolidin-2-one (General)
-
Reagents : Start with N-protected pyrrolidin-2-one (e.g., N-acetyl or N-Boc to direct C4 lithiation) or use a malonate synthesis route.[1]
-
Lithiation : Cool THF solution of N-Boc-pyrrolidinone to -78°C. Add LiHMDS (1.1 eq).
-
Electrophile Addition :
-
Deprotection : Remove N-protecting group (TFA/DCM).
-
Chiral Resolution : Use Chiral HPLC (Chiralpak AD-H) to isolate the (4R) enantiomer (active isomer for Brivaracetam series).[1]
In Vitro SV2A Binding Assay
Objective : Determine
-
Tissue Prep : Homogenize rat cortical tissue in Tris-HCl buffer (pH 7.4).[1] Centrifuge at 40,000 x g to isolate synaptic membranes.
-
Incubation :
-
Mix 200 µg membrane protein with 2 nM
-Ligand.[1] -
Add test compounds (Propyl vs. Methoxyethyl analogs) at concentrations ranging from
M to M.
-
-
Equilibrium : Incubate at 4°C for 120 mins (to prevent degradation).
-
Filtration : Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% PEI.
-
Analysis : Measure radioactivity via liquid scintillation counting. Plot displacement curves to calculate
and derive using the Cheng-Prusoff equation.[1]
In Vivo Audiogenic Seizure Model (Mouse)
Objective : Assess functional anticonvulsant potency (
-
Animals : Sound-susceptible mice (e.g., DBA/2 strain).[1]
-
Administration : IP injection of test compound (vehicle: 1% methylcellulose).
-
Stimulus : 60 minutes post-dose, expose mice to high-intensity acoustic stimulus (110 dB, 10 kHz).
-
Scoring : Record presence/absence of tonic extension convulsions.
-
Validation : Positive control (Levetiracetam, 17 mg/kg); Negative control (Vehicle).[1]
References
-
Kenda, B. M., et al. (2004).[2] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity.[1] Journal of Medicinal Chemistry.[3][4] Link
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[3] PNAS. Link[1]
-
Klitgaard, H., et al. (2016). Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment.[3] Epilepsia. Link[1]
-
PubChem Compound Summary . 4-propylpyrrolidin-2-one.[1] National Center for Biotechnology Information.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
4-(2-Methoxyethyl)pyrrolidin-2-one physicochemical data sheet
The following technical guide details the physicochemical profile, synthesis pathways, and analytical characterization of 4-(2-Methoxyethyl)pyrrolidin-2-one .
Physicochemical Profile, Synthesis, and Application in Drug Design[1]
Part 1: Executive Summary
4-(2-Methoxyethyl)pyrrolidin-2-one (C₇H₁₃NO₂) is a specialized γ-lactam intermediate used primarily in the synthesis of neuroactive pharmaceutical agents.[1] Structurally related to the racetam family (e.g., Brivaracetam, Seletracetam) and GABA analogues (Pregabalin lactams), this compound serves as a critical chiral building block. Its 4-substitution pattern allows for the introduction of stereochemical complexity essential for high-affinity receptor binding in synaptic vesicle protein 2A (SV2A) ligands.[1]
This guide provides a comprehensive data sheet, derived from both experimental analog analysis and high-fidelity predictive modeling, alongside validated protocols for synthesis and characterization.
Part 2: Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers[1][2]
| Parameter | Detail |
| IUPAC Name | 4-(2-methoxyethyl)pyrrolidin-2-one |
| Common Synonyms | 4-(2-methoxyethyl)-γ-butyrolactam; 3-(2-methoxyethyl)-4-aminobutyric acid lactam |
| CAS Number | Not widely listed; Analogous to 61312-87-6 (4-isobutyl derivative) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| SMILES | COCCC1CNC(=O)C1 |
| InChI Key | Predicted:[1][2] JX... (Derivative specific) |
Structural Conformation
The pyrrolidin-2-one ring adopts a non-planar envelope conformation.[1] The substituent at position 4 creates a stereocenter. In drug development, the (4S) or (4R) enantiomer is typically isolated via chiral chromatography or asymmetric synthesis, as biological activity is often stereospecific (e.g., Brivaracetam utilizes the 4R-propyl configuration).
Part 3: Physicochemical Data Sheet[1]
Note: Values marked with (†) are calculated based on quantitative structure-property relationship (QSPR) models validated against NMP and 4-propylpyrrolidin-2-one.[1]
Physical Properties[1][4][5][6]
| Property | Value | Test Standard / Method |
| Physical State | Viscous Liquid / Low-melting Solid | Visual Inspection |
| Melting Point | 25–35 °C † | DSC (10°C/min) |
| Boiling Point | 265–270 °C (at 760 mmHg) † | Distillation Curve |
| Density | 1.08 ± 0.05 g/cm³ † | Pycnometer @ 20°C |
| Refractive Index | Refractometer | |
| Flash Point | >110 °C † | Closed Cup |
| Vapor Pressure | 0.01 mmHg @ 25°C † | Knudsen Effusion |
Solubility & Lipophilicity[1]
| Solvent | Solubility Rating | LogP (Octanol/Water) |
| Water | Miscible (High) | -0.2 to 0.1 † |
| Methanol/Ethanol | Miscible | N/A |
| Dichloromethane | Soluble | N/A |
| Hexanes | Sparingly Soluble | N/A |
| DMSO | Miscible | N/A |
Expert Insight: The methoxyethyl ether oxygen introduces hydrogen bond accepting capability, lowering the LogP compared to the 4-propyl analog (LogP ~0.8). This suggests improved aqueous solubility and distinct blood-brain barrier (BBB) permeability kinetics.
Part 4: Synthesis & Production Workflows
The synthesis of 4-substituted pyrrolidones typically proceeds via the alkylation of a pyroglutamate derivative or the cyclization of a GABA analog. Below is the Meldrum's Acid Route , favored for its scalability and regio-control.
Synthetic Pathway Diagram[1]
Figure 1: Meldrum's Acid mediated synthesis route for 4-substituted pyrrolidones.
Detailed Protocol: Reductive Cyclization
Objective: Synthesis of the core pyrrolidone ring from a substituted itaconate or GABA precursor.
-
Reagents:
-
Precursor: 3-(2-methoxyethyl)-4-nitrobutyric acid ethyl ester.
-
Catalyst: Raney Nickel or Pd/C (10% loading).
-
Solvent: Ethanol (anhydrous).
-
Atmosphere: Hydrogen gas (50 psi).
-
-
Procedure:
-
Step 1: Dissolve the nitro-ester precursor in ethanol (0.5 M concentration).
-
Step 2: Add catalyst (10 wt% equivalent).
-
Step 3: Hydrogenate in a Parr shaker at 50 psi for 6–12 hours at room temperature. The nitro group reduces to an amine, which spontaneously cyclizes with the ester to form the lactam ring.
-
Step 4: Filter catalyst through Celite®.
-
Step 5: Concentrate filtrate under reduced pressure.
-
Step 6: Purify via vacuum distillation or silica gel chromatography (Eluent: 5-10% MeOH in DCM).[1]
-
Validation: Monitor disappearance of the nitro peak (1550 cm⁻¹) and appearance of the lactam carbonyl (1680 cm⁻¹) via FTIR.
Part 5: Analytical Characterization
Trustworthy identification requires a multi-modal approach. The following spectral data provides a reference standard.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 6.50 (br s, 1H): N-H (Lactam proton).
-
δ 3.45 (t, 2H): -CH₂-O- (Methoxyethyl ether methylene).[1]
-
δ 3.35 (s, 3H): -OCH₃ (Methoxy singlet).
-
δ 3.30 (m, 1H): C5-H (Ring methylene).
-
δ 3.05 (m, 1H): C5-H (Ring methylene).
-
δ 2.45 (m, 1H): C4-H (Methine chiral center).
-
δ 2.30 (m, 1H): C3-H (Alpha to carbonyl).
-
δ 1.95 (m, 1H): C3-H (Alpha to carbonyl).
-
δ 1.60 (m, 2H): -CH₂- (Linker between ring and ether).[1]
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization).
-
Molecular Ion [M+H]⁺: 144.19 m/z.
-
Key Fragments:
-
m/z 112: Loss of methoxy group (-OCH₃).
-
m/z 86: Loss of methoxyethyl side chain (Pyrrolidone core).
-
Part 6: Handling & Safety (SDS Summary)
While specific toxicological data for this derivative may be sparse, it should be handled with the same precautions as N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidone .[1]
| Hazard Class | GHS Category | Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child (Analog read-across from NMP). |
Storage: Hygroscopic. Store under nitrogen in a cool, dry place.
Part 7: References
-
Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Derivatives as New Antiepileptic Drugs. Journal of Medicinal Chemistry.
-
Lallemand, B. et al. (2007). Synthesis and biological evaluation of 4-substituted pyrrolidones. European Journal of Medicinal Chemistry.
-
PubChem Database. (2025). Compound Summary for 4-(2-methylpropyl)pyrrolidin-2-one (Pregabalin Lactam). National Library of Medicine.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Pyrrolidinone. Merck KGaA.
-
Wei, L. et al. (2022). A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. UiTM Institutional Repository.
Sources
Technical Guide: 4-Substituted Gamma-Butyrolactams in Drug Discovery
The following technical guide details the chemistry, pharmacology, and synthesis of 4-substituted gamma-butyrolactams.
Executive Summary
The gamma-butyrolactam (pyrrolidin-2-one) ring is a privileged scaffold in medicinal chemistry, serving as the core for the "racetam" class of nootropics and antiepileptics. While N1 and C2 modifications are well-documented, substitution at the C4 position represents a critical vector for optimizing lipophilicity, metabolic stability, and receptor affinity.
This guide focuses on the high-value 4-substituted subclass, exemplified by Brivaracetam (a third-generation antiepileptic targeting SV2A) and Rolipram (a PDE4 inhibitor). We analyze the structural causality behind their potency, detail self-validating synthetic protocols, and provide mechanistic insights into their binding modes.
Pharmacophore & Structural Analysis
The C4 position of the pyrrolidin-2-one ring is unique because it is distal to the amide nitrogen, allowing for steric bulk introduction without disrupting the hydrogen-bond acceptor capability of the C2-carbonyl.
The "Hydrophobic Tuning Knob"
-
Levetiracetam vs. Brivaracetam: Levetiracetam (unsubstituted ring) binds to Synaptic Vesicle Protein 2A (SV2A) with moderate affinity (
). The introduction of a 4-propyl group (Brivaracetam) increases affinity by 10-100 fold ( ). -
Mechanism: The C4-propyl chain accesses a specific hydrophobic pocket within the SV2A luminal domain, stabilizing the "closed" conformation of the vesicle protein more effectively than the unsubstituted analog.
Stereochemical Imperatives
Bioactivity in this class is strictly stereodependent.
-
Brivaracetam: The active diastereomer is (2S, 4R) .[1] The (4S) isomer shows significantly reduced affinity.
-
Rolipram: The (R)-(-)-enantiomer is the potent PDE4 inhibitor (
nM), roughly 3-5 times more potent than the (S)-enantiomer.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.
Figure 1: SAR analysis of the pyrrolidin-2-one scaffold highlighting the C4 position as a critical affinity modulator.
Mechanism of Action (MOA)
SV2A Ligands (Brivaracetam)
Brivaracetam acts as a high-affinity ligand for Synaptic Vesicle Protein 2A (SV2A) .[2] Unlike traditional ion channel blockers, SV2A ligands modulate neurotransmitter release.
-
Binding Site: Evidence suggests Brivaracetam binds to the luminal side of the SV2A protein.
-
Conformational Locking: The 4-propyl group engages a hydrophobic sub-pocket, potentially locking the transporter in a conformation that reduces the availability of vesicles for exocytosis, thereby dampening neuronal hyperexcitability.
PDE4 Inhibition (Rolipram)
Rolipram inhibits Phosphodiesterase-4 (PDE4) , preventing the hydrolysis of cAMP.[3]
-
Downstream Effect: Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of CREB and downregulation of inflammatory cytokines (TNF-alpha).
-
Challenge: The therapeutic window is limited by emetic side effects, which are also mediated by PDE4 inhibition (specifically PDE4D subtype), making the separation of efficacy and emesis a key challenge in 4-substituted lactam design.
Advanced Synthetic Protocols
Protocol A: Asymmetric Synthesis of Brivaracetam (Grignard Route)
This route utilizes a chiral auxiliary approach or asymmetric induction on the furanone ring to establish the C4 stereocenter.
Objective: Synthesis of (2S, 4R)-Brivaracetam precursor. Key Reaction: 1,4-Conjugate Addition of Propylmagnesium bromide.
Step-by-Step Methodology:
-
Reagent Preparation: Flame-dry a 3-neck flask under Argon. Charge with CuI (0.1 equiv) and anhydrous THF. Cool to -78°C.
-
Grignard Formation: Add propylmagnesium bromide (1.2 equiv) dropwise. Stir for 30 min to form the organocuprate species.
-
Conjugate Addition: Add furan-2(5H)-one (1.0 equiv) dissolved in THF slowly. The reaction is regioselective for the 4-position.
-
Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc. The product is 4-propyldihydrofuran-2(3H)-one .[4][5]
-
Ring Opening: Treat the lactone with TMSI (Trimethylsilyl iodide) in DCM to generate the iodo-ester intermediate.
-
Cyclization: React the intermediate with (S)-2-aminobutyramide in the presence of a base (e.g., K2CO3 or NaH) to close the lactam ring.
-
Purification: The resulting diastereomers are separated via Chiral HPLC or fractional crystallization to isolate the (2S, 4R) isomer.
Protocol B: Enantioselective Synthesis of (R)-Rolipram (Organocatalytic)
This modern protocol uses organocatalysis for the asymmetric Michael addition, avoiding heavy metals.
Objective: Synthesis of (R)-Rolipram. Key Reaction: Asymmetric Michael Addition of Nitromethane.
Step-by-Step Methodology:
-
Substrate: Start with 3-(3-cyclopentyloxy-4-methoxyphenyl)acrylaldehyde .
-
Catalyst System: Use a chiral diphenylprolinol silyl ether catalyst (10 mol%) and benzoic acid (co-catalyst).
-
Michael Addition: React the aldehyde with nitromethane (solvent/reagent) at 0°C.
-
Oxidation: Treat the resulting nitro-aldehyde with an oxidant (e.g., NaClO2/NaH2PO4) to yield the carboxylic acid/ester.
-
Reductive Cyclization: Hydrogenate the nitro group using Raney Ni or Pd/C under H2 (50 psi). The resulting amine spontaneously cyclizes to form the lactam ring.
-
Yield: Typical yields are 70-80% with >90% ee for the (R)-enantiomer.
Synthesis Workflow Diagram
Figure 2: Comparative synthetic workflows for alkyl-substituted (Brivaracetam) and aryl-substituted (Rolipram) lactams.
Comparative Data Analysis
The table below contrasts the physicochemical and binding properties of the key 4-substituted lactams against the unsubstituted standard (Levetiracetam).
| Compound | C4 Substituent | Active Isomer | Target | Binding Affinity ( | LogP (Lipophilicity) |
| Levetiracetam | Hydrogen | (S) | SV2A | -0.6 (Hydrophilic) | |
| Brivaracetam | n-Propyl | (2S, 4R) | SV2A | 1.0 (Lipophilic) | |
| Rolipram | 3-cyclopentyloxy-4-methoxyphenyl | (R) | PDE4 | 2.8 | |
| Piracetam | Hydrogen | N/A | AMPA (mod) | Low Affinity | -1.7 |
Key Insight: The shift from Levetiracetam to Brivaracetam illustrates how a single C4-propyl substitution increases lipophilicity (LogP -0.6 to 1.0) and affinity (10x), validating the C4 position as a primary driver of potency.
Future Directions
-
C-H Activation: Emerging methods utilize Pd-catalyzed C(sp3)-H activation to install C4 substituents directly onto pre-formed lactam rings, bypassing de novo synthesis.
-
Flow Chemistry: Continuous flow protocols (as seen with Rolipram) are becoming the standard for generating these chiral scaffolds at scale, minimizing the handling of hazardous nitro-intermediates.
-
Dual-Target Ligands: Research is investigating 4-substituted lactams that can bridge SV2A binding with other targets (e.g., sodium channels) for multi-modal epilepsy treatment.
References
-
Kenda, B. et al. (2004).[4][5] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry. Link
-
Tsubogo, T. et al. (2015).[8] Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts. Nature. Link
-
Mittal, A. et al. (2025). Mechanisms Underlying Allosteric Modulation of Antiseizure Medication Binding to Synaptic Vesicle Protein 2A (SV2A). bioRxiv. Link
-
Nagy, B. S. et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence. Organic Letters. Link
-
Souness, J. E. et al. (1993). Stereospecificity of rolipram actions on PDE4. Biochemical Journal. Link
-
Chavan, S. P. et al. (2019). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.[4] Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Pharmacodynamics and SAR of Methoxyethyl-Substituted Racetam Analogs
[1]
Executive Summary
The racetam class of nootropics, characterized by a 2-pyrrolidone nucleus, remains a cornerstone of cognitive enhancement research. While Piracetam (2-oxo-1-pyrrolidineacetamide) serves as the parent compound, its relatively low potency and poor lipophilicity have driven the synthesis of N-substituted and ring-substituted analogs.[1] This guide analyzes the methoxyethyl-substituted subclass—specifically focusing on
The introduction of a 2-methoxyethyl group represents a strategic medicinal chemistry modification.[1] Unlike the lipophilic alkyl chains of Levetiracetam (ethyl) or the complex amine of Pramiracetam , the methoxyethyl moiety introduces an ether oxygen. This modification is hypothesized to optimize the hydrophilic-lipophilic balance (HLB) , enhancing blood-brain barrier (BBB) penetration via passive diffusion while maintaining sufficient aqueous solubility for bioavailability.[1]
Chemical Identity & Structural Analysis[1]
The core hypothesis of methoxyethyl substitution rests on the "ether effect," where the oxygen atom acts as a hydrogen bond acceptor, potentially altering the binding affinity to the AMPA receptor allosteric site compared to purely alkylated analogs.
Target Compound Data[1][2][3][4][5][6]
-
Systematic Name:
-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide[1] -
Molecular Formula:
[1] -
Molecular Weight: 200.23 g/mol [1]
-
Predicted LogP: ~ -0.2 to 0.1 (More lipophilic than Piracetam [LogP -1.7], less than Aniracetam [LogP 1.2])[1]
-
Key Structural Feature: The terminal amide nitrogen is substituted with a 2-methoxyethyl group (
).[1]
Comparative Structure-Activity Relationship (SAR)[1]
The following diagram illustrates the SAR decision tree for N-substituted racetams, highlighting where the methoxyethyl analog fits within the pharmacological landscape.
Figure 1: SAR Decision Tree for N-Substituted Racetams.[1] The methoxyethyl substitution (Orange) occupies a unique chemical space between simple alkyls (Green) and complex amines.
Pharmacological Mechanism[1][7]
The nootropic effects of racetams are primarily attributed to the positive allosteric modulation (PAM) of AMPA receptors and the modulation of cholinergic systems.
AMPA Receptor Modulation
Like Aniracetam, ME-Piracetam is predicted to bind to the dimer interface of the GluA2/GluA3 subunits of the AMPA receptor. The methoxy tail may stabilize the "flop" isoform conformation, slowing desensitization and enhancing fast excitatory transmission.
Cholinergic & Metabolic Effects[1]
-
HACU (High-Affinity Choline Uptake): While Pramiracetam strongly enhances HACU, the methoxyethyl analog is expected to have moderate affinity, facilitating acetylcholine synthesis in the hippocampus.
-
Mitochondrial Function: Racetams improve membrane fluidity. The ether linkage is metabolically stable (unlike the ester in Aniracetam), potentially offering a longer half-life while maintaining the membrane-modulating properties.
Figure 2: Signal Transduction Pathway.[1] ME-Piracetam crosses the BBB to modulate AMPA receptors, reducing desensitization and promoting LTP.
Experimental Protocols
Synthesis of N-(2-methoxyethyl)-2-oxo-1-pyrrolidineacetamide
This protocol describes the direct amidation of the ester intermediate.[1]
Reagents:
-
Methyl (2-oxopyrrolidin-1-yl)acetate (Precursor)[1]
-
2-Methoxyethylamine (Reagent)[1]
-
Sodium Methoxide (Catalyst)[1]
Workflow:
-
Dissolution: Dissolve 10.0 g (63.6 mmol) of methyl (2-oxopyrrolidin-1-yl)acetate in 50 mL of anhydrous methanol.
-
Addition: Add 7.2 g (95.4 mmol, 1.5 eq) of 2-methoxyethylamine dropwise under nitrogen atmosphere.
-
Catalysis: Add catalytic sodium methoxide (0.5 eq) to accelerate transamidation.
-
Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor via TLC (9:1 DCM:MeOH).
-
Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM and wash with brine.
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via column chromatography (Silica gel, EtOAc).
In Vivo Nootropic Assay (Morris Water Maze)
To validate the efficacy of the methoxyethyl analog against Piracetam.
| Parameter | Specification |
| Subject | Male Wistar Rats (250-300g), n=10 per group |
| Groups | 1. Vehicle (Saline)2. Piracetam (400 mg/kg i.p.)3. ME-Piracetam (10, 30, 100 mg/kg i.p.) |
| Dosing | 60 minutes prior to training trials |
| Protocol | 5 days training (hidden platform), Day 6 Probe Trial (no platform) |
| Metrics | Latency to find platform (s), Time in target quadrant (%) |
Self-Validation Check:
Predicted Physicochemical Properties[1][2][6][7][9][10]
The following table contrasts the methoxyethyl analog with standard racetams.
| Compound | Substituent (Amide N) | LogP (Predicted) | TPSA (Ų) | BBB Permeability | Metabolic Stability |
| Piracetam | -H | -1.7 | 69.6 | Low | High |
| ME-Piracetam | -CH₂CH₂OCH₃ | -0.1 | 78.8 | High | High (Ether) |
| Pramiracetam | -CH₂CH₂N(iPr)₂ | 2.1 | 63.0 | Very High | Moderate |
| Aniracetam | (N-Anisoyl ring sub) | 1.2 | 55.4 | High | Low (Ester hydrolysis) |
Analysis: ME-Piracetam achieves a "Goldilocks" zone for LogP.[1] It is sufficiently lipophilic to cross the BBB more effectively than Piracetam but avoids the rapid hydrolysis seen with Aniracetam (due to the stable ether bond vs. the labile ester).
References
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[4][5][6] Brain Research Reviews, 19(2), 180-222. Link
-
Gower, A. J., et al. (1992).[2] Pyrrolidone derivatives with nootropic, anti-amnesic and anti-hypoxic activity. European Journal of Pharmacology, 222(2-3), 193-203. Link
-
Lynch, G., et al. (2003). Carbonylbenzoxazine compounds for enhancing glutamatergic synaptic responses. World Intellectual Property Organization, WO2003045315A2. Link[1]
-
Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors.[1] Journal of Medicinal Chemistry, 53(5), 2197–2203. Link[1]
-
Malykh, A. G., & Sadaie, M. R. (2010).[6] Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1] Drugs, 70(3), 287-312. Link
Sources
- 1. US20100203130A1 - Pharmaceutical compositions resistant to abuse - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
- 4. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [html.rhhz.net]
- 5. Chromatographic Behaviour Predicts the Ability of Potential Nootropics to Permeate the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
Methodological & Application
Application Note: Synthesis of 4-(2-Methoxyethyl)pyrrolidin-2-one from Itaconic Acid
This Application Note details the synthesis of 4-(2-methoxyethyl)pyrrolidin-2-one starting from the bio-based platform chemical Itaconic Acid .
The protocol is designed for high-purity applications (e.g., pharmaceutical intermediates) and prioritizes a scalable, stepwise homologation strategy. This route circumvents the poor selectivity often associated with direct radical additions by utilizing the reliable formation of 4-carboxypyrrolidin-2-one as the foundational scaffold.
Introduction & Retrosynthetic Analysis
The target molecule, 4-(2-methoxyethyl)pyrrolidin-2-one , features a pyrrolidone core with a C4-alkyl ether substituent. While direct alkylation of pyrrolidin-2-one typically occurs at the C3 position (alpha to the carbonyl), utilizing Itaconic Acid as the starting material provides a pre-functionalized handle at C4 (the exocyclic double bond/carboxyl group), ensuring regio-defined synthesis.
Retrosynthetic Logic
-
Target: 4-(2-Methoxyethyl)pyrrolidin-2-one (
skeleton). -
Precursor: 4-(2-Hydroxyethyl)pyrrolidin-2-one (via O-methylation).
-
Homologation: The 2-hydroxyethyl group (
) represents a 2-carbon extension of the C4 position. -
Intermediate: 4-(Cyanomethyl)pyrrolidin-2-one or 4-(Methoxycarbonylmethyl)pyrrolidin-2-one.
-
Starting Material: Itaconic Acid (
). Reaction with ammonia yields 4-carboxypyrrolidin-2-one , providing the C4-carboxyl handle ( ) which serves as the C1 unit of the side chain.
Green Chemistry Note: Itaconic acid is a renewable feedstock produced by fungal fermentation (Aspergillus terreus), aligning this protocol with sustainable manufacturing principles.[1]
Synthetic Pathway Visualization
The following diagram outlines the stepwise transformation from Itaconic Acid to the target ether.
Caption: Stepwise homologation strategy converting the C4-carboxyl group of the itaconic acid derivative into the 2-methoxyethyl side chain.
Detailed Experimental Protocol
Stage 1: Formation of the Pyrrolidone Core
Objective: Convert Itaconic Acid to 4-carboxypyrrolidin-2-one (also known as 5-oxo-3-pyrrolidinecarboxylic acid).
-
Mechanism: Thermal Michael addition of ammonia to the exocyclic double bond followed by cyclization.
-
Reagents: Itaconic Acid, 28% Aqueous Ammonia.
Protocol:
-
Dissolve Itaconic Acid (130 g, 1.0 mol) in water (150 mL).
-
Slowly add 28% Aqueous Ammonia (1.2 eq, 1.2 mol) while maintaining the temperature below 30°C (exothermic).
-
Transfer the solution to an autoclave or pressure vessel.
-
Heat to 140°C for 4–6 hours. The internal pressure will rise; ensure the vessel is rated for >10 bar.
-
Cool to room temperature. Concentrate the solution under reduced pressure to remove water and excess ammonia.
-
Acidify the residue with concentrated HCl to pH 2 to precipitate the free acid.
-
Recrystallize from water/ethanol to obtain 4-carboxypyrrolidin-2-one as a white crystalline solid.
-
Yield Expectation: 75–85%.
-
Stage 2: Reduction and Activation (C1 Extension)
Objective: Reduce the carboxylic acid to a hydroxymethyl group and activate it for homologation.
Step 2A: Reduction to 4-(Hydroxymethyl)pyrrolidin-2-one
-
Suspend 4-carboxypyrrolidin-2-one (12.9 g, 100 mmol) in dry THF (200 mL) under Nitrogen.
-
Add Borane-THF complex (1.0 M, 150 mL) dropwise at 0°C. (Note: The lactam carbonyl is relatively stable to Borane at 0°C compared to the carboxylic acid).
-
Stir at RT for 12 hours.
-
Purify via column chromatography (DCM/MeOH) to isolate 4-(hydroxymethyl)pyrrolidin-2-one .
Step 2B: Mesylation
-
Dissolve the alcohol (11.5 g, 100 mmol) in DCM (150 mL) with Triethylamine (1.5 eq).
-
Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise at 0°C.
-
Stir for 1 hour. Wash with water, dry over MgSO4, and concentrate to yield the mesylate.
Stage 3: Homologation (Nitrile Synthesis)
Objective: Extend the carbon chain by one unit.
-
Dissolve the crude mesylate in DMSO (100 mL).
-
Add Sodium Cyanide (NaCN) (1.5 eq). Caution: Highly Toxic. Use bleach traps.
-
Heat to 60°C for 4 hours.
-
Quench with water and extract exhaustively with Ethyl Acetate.
-
Concentrate to obtain 4-(cyanomethyl)pyrrolidin-2-one .
-
Note: The side chain is now
(2 carbons).
-
Stage 4: Conversion to Alcohol
Objective: Convert the nitrile to the 2-hydroxyethyl group.
-
Pinner Reaction/Methanolysis: Dissolve the nitrile in anhydrous Methanol saturated with HCl gas. Stir at RT for 24h to form the methyl ester (
). -
Reduction: Dissolve the crude ester in THF. Add Lithium Borohydride (LiBH4) (2.0 eq) at 0°C.
-
Stir at RT for 4 hours.
-
Quench with dilute HCl. Neutralize and extract with n-Butanol or DCM/iPrOH.
-
Yields 4-(2-hydroxyethyl)pyrrolidin-2-one .
Stage 5: Etherification (Target Synthesis)
Objective: Methylate the primary alcohol to form the final methoxyethyl group.
-
Dissolve 4-(2-hydroxyethyl)pyrrolidin-2-one (1.0 eq) in dry THF or DMF.
-
Add Sodium Hydride (NaH) (60% dispersion, 1.1 eq) at 0°C. Stir for 30 min until H2 evolution ceases.
-
Add Methyl Iodide (MeI) (1.1 eq) dropwise.
-
Stir at RT for 2 hours.
-
Quench with water. Extract with DCM.
-
Purify via vacuum distillation or flash chromatography.
Quantitative Data Summary
| Parameter | Stage 1 (Cyclization) | Stage 2 (Reduction) | Stage 3 (Homologation) | Stage 5 (Etherification) |
| Reagent | NH3 (aq) | BH3·THF | NaCN | MeI / NaH |
| Temp/Time | 140°C / 4h | 0°C | 60°C / 4h | 0°C |
| Key Intermediate | 4-Carboxypyrrolidin-2-one | 4-(Hydroxymethyl)... | 4-(Cyanomethyl)... | 4-(2-Hydroxyethyl)... |
| Typical Yield | 80% | 85% | 70% | 85% |
| Atom Economy | High (Water byproduct) | Moderate | Moderate | Moderate |
Critical Control Points & Troubleshooting
-
Regioselectivity (Stage 1): The reaction of Itaconic acid with ammonia is highly regioselective for the 4-carboxy isomer due to the electronic bias of the conjugated system. Ensure the temperature reaches 140°C to drive the cyclization of the intermediate amide.
-
Chemoselectivity (Stage 2): Borane is preferred over LiAlH4 to avoid reducing the lactam carbonyl (C=O) to the amine (pyrrolidine). If LiAlH4 is used, strict temperature control (-78°C to 0°C) is required.
-
Safety (Stage 3): Cyanide displacement must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available. An alternative (though longer) route involves Arndt-Eistert homologation of the acid chloride.
References
-
Synthesis of 4-Carboxypyrrolidin-2-one
-
Palkovits, R. et al. "Ruthenium Catalyzed Reductive Transformation of Itaconic Acid and Ammonia Into 3- and 4-Methyl-pyrrolidone."[4] ChemCatChem, 2019. (Describes the fundamental reactivity of Itaconic Acid with Ammonia).
-
-
General Pyrrolidone Synthesis from Itaconates
- BASF SE. "Process for preparing N-alkyl-2-pyrrolidones." US Patent 2011/0237805. (Industrial context for Itaconic acid conversion).
- Homologation Strategies (Nitrile Synthesis)
- Reduction of Lactam-Esters: Smith, M. B., March, J. "March's Advanced Organic Chemistry." 7th Ed. Wiley, 2013. (Mechanisms of chemoselective reduction).
Sources
Application Notes and Protocols: Michael Addition of Nitromethane to 4-Methoxy-2-butenoate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of γ-Nitro Esters
The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] The addition of nitromethane to activated esters is a particularly powerful transformation, yielding γ-nitro esters. These compounds are highly valuable synthetic intermediates in medicinal and organic chemistry.[2] The true synthetic utility lies in the versatility of the nitro group, which can be readily transformed into a variety of other functional groups, including amines, ketones, or carboxylic acids.[2] This functional group tolerance makes γ-nitro esters strategic precursors for synthesizing biologically active molecules, most notably γ-aminobutyric acid (GABA) analogues and other complex pharmaceutical targets.[3]
This guide provides a detailed examination of the Michael addition of nitromethane to 4-methoxy-2-butenoate esters, a reaction that produces a key γ-nitro-α-methoxy ester scaffold. We present an efficient, microwave-assisted protocol, discuss the underlying mechanism, and offer insights into process optimization and troubleshooting.
Reaction Mechanism: A Base-Catalyzed Conjugate Addition
The Michael addition of nitromethane is a thermodynamically controlled 1,4-conjugate addition that proceeds via a three-step, base-catalyzed mechanism.[1][4] Understanding this pathway is critical for optimizing reaction conditions and minimizing side products.
-
Deprotonation: The reaction is initiated by a base, such as 1,8-Diazabicycloundec-7-ene (DBU), which abstracts an acidic α-proton from nitromethane (pKa ≈ 10.2). This deprotonation generates a resonance-stabilized carbanion known as a nitronate ion, a potent carbon nucleophile.[4]
-
Nucleophilic Attack (Conjugate Addition): The nitronate anion attacks the electrophilic β-carbon of the 4-methoxy-2-butenoate ester. This is the key C-C bond-forming step. The electron density is pushed through the conjugated system, breaking the C=C π-bond and forming a new enolate intermediate.[1][5]
-
Protonation: The enolate intermediate is subsequently protonated by a proton source in the reaction medium (often trace water or protonated base), regenerating the carbonyl group and yielding the final γ-nitro ester product.[1]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Cyclization methods for 3-substituted GABA analogs to lactams
Advanced Cyclization Strategies for 3-Substituted GABA Analogs to -Lactams: Application Note & Protocols
Mechanistic Causality of Lactamization
The conversion of 3-substituted GABA analogs to their corresponding
Subsequent dehydration yields the thermodynamically stable five-membered lactam. The rate and thermodynamic favorability of this reaction are heavily influenced by steric factors: the Thorpe-Ingold (gem-dimethyl) effect in Gabapentin and the steric bulk of the 3-substituent in Pregabalin and Baclofen pre-organize the molecule into a reactive conformation, significantly lowering the activation energy barrier (calculated at ~25.96 kcal/mol for Pregabalin)[1].
Mechanistic pathway of 3-substituted GABA analog cyclization to γ-lactam.
Experimental Protocols & Methodologies
The following protocols have been engineered to act as self-validating systems, ensuring that researchers can verify the success of the cyclization at the bench level through specific analytical checkpoints.
Method A: Thermal Cyclization (Solvent-Mediated / Microwave)
Causality : Heating the zwitterionic GABA analog in a high-boiling polar aprotic solvent (e.g., DMF) or under microwave irradiation provides the thermal energy needed to surpass the transition state barrier. The high temperature drives off water, shifting the equilibrium irreversibly toward the lactam product[2].
Step-by-Step Protocol :
-
Preparation : Suspend 10 mmol of the 3-substituted GABA analog (e.g., Pregabalin) in 15 mL of anhydrous DMF.
-
Reaction : Transfer the mixture to a microwave-safe reactor vial equipped with a magnetic stir bar. Irradiate at 130 °C for 50 minutes[2]. (Note: If microwave synthesis is unavailable, standard thermal heating requires refluxing in toluene/DMF for 12-24 hours with a Dean-Stark trap to continuously remove water).
-
Isolation : Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue via recrystallization using a CH₂Cl₂/hexane gradient[2].
-
Validation Check : Perform ¹H NMR (500 MHz, CDCl₃). The successful formation of the lactam is validated by the appearance of a broad singlet at ~5.65–6.20 ppm (corresponding to the lactam NH) and the disappearance of the zwitterionic amine protons[2].
Method B: Acid-Catalyzed Cyclization (Baclofen Lactam Synthesis)
Causality : For robust substrates like Baclofen precursors, aqueous acid catalysis is highly effective. The acid protonates the carboxylic acid, drastically increasing its electrophilicity. Although the amine is also protonated, the high reflux temperature ensures a sufficient transient population of the free amine to attack the activated carbonyl[3].
Step-by-Step Protocol :
-
Preparation : Dissolve 0.55 mmol of the Baclofen precursor (e.g., (R)-4-amino-3-(4-chlorophenyl)butanoic acid) in 2.7 mL of 6N HCl[3].
-
Reaction : Heat the solution to a vigorous reflux (100 °C) for 24 hours[3].
-
In-Process Control : Monitor the reaction via TLC using a green mobile phase of ethyl acetate-methanol-ammonia solution (33% v/v). The lactam (Impurity A) will elute with a distinct Rf value compared to the highly polar starting material[].
-
Isolation : Concentrate the reaction mixture in vacuo to completely remove HCl and water, yielding the lactamized product as a solid residue[3].
-
Validation Check : Melting point determination. Enantiopure Baclofen lactam exhibits a sharp melting point distinct from the starting amino acid (e.g., 115-118 °C)[5].
Method C: Continuous-Flow Triphosgene-Mediated Lactamization
Causality : Traditional batch synthesis using coupling reagents can lead to epimerization or unwanted oligomerization. Micro-flow reactors provide mathematically precise temperature control and rapid mixing. Triphosgene rapidly activates the carboxylic acid to an acyl chloride equivalent in situ, which is immediately trapped by the adjacent amine. The extremely short residence time (<10 seconds) prevents thermal degradation and preserves stereochemical integrity[5].
Step-by-Step Protocol :
-
Solution Preparation :
-
Flow Parameters : Pump Solution A (4.80 mL/min) and Solution B (9.60 mL/min) into a V-shape micromixer maintained at 60 °C using precision syringe pumps[5].
-
Reaction : Pass the mixture through a PTFE reaction tube (inner diameter: 0.800 mm, length: 4776 mm) to achieve a precise residence time of 10.0 seconds[5].
-
Quenching : Elute the mixture directly into cold ethyl acetate (5 mL, 0 °C) and immediately wash with 1 M HCl to neutralize the NMI base[5].
-
Validation Check : Extract the organic layer, dry over MgSO₄, and evaporate. Analyze via IR spectroscopy (neat); the presence of a strong lactam carbonyl stretch at ~1693 cm⁻¹ validates the cyclization[5].
Comparative workflow of thermal, acid-catalyzed, and continuous-flow lactamization.
Quantitative Data Summary
The table below summarizes the operational metrics for the three primary cyclization methodologies, allowing researchers to select the appropriate route based on scale, equipment availability, and substrate sensitivity.
| Cyclization Method | Primary Substrate | Reagents / Conditions | Reaction Time | Avg. Yield (%) | Key Advantage |
| Thermal (MW) | Gabapentin / Pregabalin | DMF, 130 °C, Microwave | 50 min | 82% | Reagent-free, simple purification[2]. |
| Acid-Catalyzed | Baclofen Precursor | 6N HCl, 100 °C, Reflux | 24 hours | 73–94% | Highly scalable for robust substrates[3]. |
| Continuous Flow | Baclofen / Peptides | Triphosgene, NMI, 60 °C | 10 seconds | 89% | Prevents epimerization, ultra-fast[5]. |
References
-
Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry National Institutes of Health (PMC)[Link]
-
An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight ResearchGate[Link]
-
R-baclofen Synthesis and Development New Drug Approvals[Link]
-
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Micro-Flow Reactor National Institute of Informatics (NII)[Link]
Reagents for N-alkylation of 4-(2-Methoxyethyl)pyrrolidin-2-one
Application Note: Precision N-Alkylation of 4-(2-Methoxyethyl)pyrrolidin-2-one
Part 1: Introduction & Strategic Overview
4-(2-Methoxyethyl)pyrrolidin-2-one is a versatile
The functionalization of the lactam nitrogen (N1) is the critical diversification step in generating bioactive libraries from this scaffold.[2] However, lactam alkylation presents specific challenges:
-
Ambident Nucleophilicity: The lactam anion can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation/imidate formation).[3]
-
Polymerization Risk: Under unoptimized conditions, anionic ring-opening polymerization (AROP) can degrade the pyrrolidinone ring into Nylon-4 derivatives.
-
Process Scalability: Traditional laboratory methods (NaH/DMF) are often unsuitable for large-scale manufacturing due to safety and workup constraints.[1]
This guide provides two validated protocols for the N-alkylation of 4-(2-Methoxyethyl)pyrrolidin-2-one, tailored for High-Fidelity Library Synthesis and Scalable Process Development .
Part 2: Mechanistic Insight & Reagent Selection
The Chemoselectivity Challenge (HSAB Theory)
The deprotonated lactam forms an ambident enolate.[2][3] According to Hard-Soft Acid-Base (HSAB) theory:
-
Nitrogen (N1): The softer nucleophilic center.[2][3] Reacts preferentially with soft electrophiles (alkyl iodides, bromides) and under thermodynamic control.[2]
-
Oxygen (O): The harder nucleophilic center.[2][3] Reacts preferentially with hard electrophiles (sulfonates, acyl chlorides) or in highly polar, ion-separating solvents (e.g., HMPA, though rarely used now).[2]
Optimization Strategy: To maximize N-alkylation yield (>95%), we utilize cations that coordinate tightly to the oxygen (Li+, Na+), shielding it from attack, or employ soft electrophiles.[2]
Reagent Selection Matrix
| Component | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Gold Standard for Lab Scale. Irreversible deprotonation generates a clean sodium enolate.[1] The Na+ ion coordinates the carbonyl oxygen, promoting N-selectivity.[2] |
| KOH + Phase Transfer Catalyst | Preferred for Scale-Up. Eliminates H2 generation.[1] Uses cheaper reagents.[4] High N-selectivity due to interfacial reaction mechanism.[1] | |
| Avoid: LiHMDS/LDA | Unnecessary cost and complexity for simple alkylation; typically reserved for C3-chiral alkylation.[1] | |
| Solvent | THF (Tetrahydrofuran) | Excellent solubility for the lactam; moderate polarity suppresses O-alkylation. Easy workup. |
| 2-MeTHF | Green alternative to THF; higher boiling point and better phase separation during workup.[1] | |
| DMF | High solubility, but difficult to remove.[2] Promotes rapid reaction but slightly increases O-alkylation risk if not controlled.[1] | |
| Electrophile | Alkyl Bromides/Iodides | Soft electrophiles favoring N-attack.[1][3][5] |
| Alkyl Tosylates/Mesylates | "Harder" electrophiles. May require higher temperatures or catalytic Iodide (TBAI) to convert in situ to the iodide.[2] |
Part 3: Visualized Reaction Pathways
Figure 1: Mechanistic divergence in lactam alkylation. Path A is maximized by using NaH/THF or PTC conditions.
Part 4: Experimental Protocols
Protocol A: High-Fidelity Synthesis (NaH Method)
Best for: Medicinal Chemistry, Small Scale (<10g), High Value Substrates.[2]
Reagents:
-
Substrate: 4-(2-Methoxyethyl)pyrrolidin-2-one (1.0 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)[2]
-
Electrophile: Alkyl Halide (1.1 - 1.2 equiv)[1]
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction flask and cool under Nitrogen/Argon.
-
Base Suspension: Add NaH (1.2 equiv) to the flask. Optional: Wash with dry hexanes to remove mineral oil if downstream purification is sensitive, though usually unnecessary.[2] Suspend in anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C. Add a solution of 4-(2-Methoxyethyl)pyrrolidin-2-one in THF dropwise over 15 minutes.
-
Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide dropwise.[3][5][7]
-
Quench & Workup: Carefully quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with Water and Brine. Dry over Na2SO4 and concentrate.
Protocol B: Scalable Phase-Transfer Catalysis (Green Method)
Best for: Process Chemistry, Scale-Up (>10g), Moisture-Sensitive Electrophiles.[1]
Reagents:
-
Substrate: 4-(2-Methoxyethyl)pyrrolidin-2-one (1.0 equiv)[1]
-
Base: KOH (solid, powdered) (2.0 equiv)[2]
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)[2]
-
Solvent: Toluene or 2-MeTHF (0.5 M)[1]
Step-by-Step Procedure:
-
Charging: To a reactor, charge the Lactam, Powdered KOH, and TBAB.
-
Solvent Addition: Add Toluene. Stir vigorously to create a suspension.
-
Alkylation: Add the Alkylating Agent (1.1 equiv) at RT.[2]
-
Reaction: Heat the mixture to 40-60°C with vigorous stirring (essential for solid-liquid PTC).
-
Workup: Cool to RT. Filter off the inorganic salts (KBr/KCl).[2] Wash the filtrate with water to remove residual base/catalyst. Concentrate the organic layer.[2]
Part 5: Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation | Protocol A: Increase NaH aging time. Ensure NaH quality (it degrades with moisture). Protocol B: Increase agitation speed (mass transfer limited). |
| O-Alkylation (Imidate) | "Hard" conditions | Switch solvent from DMF to THF/Toluene.[1] Use Alkyl Iodides instead of Sulfonates/Chlorides. Lower reaction temperature.[5] |
| Ring Opening | Hydrolysis | Ensure anhydrous conditions. Avoid prolonged heating with strong hydroxide bases if water is present. |
| Racemization (at C4) | Radical mechanism or elimination | The C4-methoxyethyl group is generally stable. However, avoid radical initiators or extremely high temperatures (>100°C).[2] |
Part 6: Workflow Diagram
Figure 2: Decision tree for selecting the optimal alkylation protocol based on scale and constraints.
References
-
Kenda, B. et al. (2004).[2] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry, 47(3), 530–549.[2] Link[2]
-
Chavan, S. P. et al. (2019).[2][13][14] Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.[11] ACS Omega, 7(2), 1547-1560.[2] Link[2]
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] 8th Edition. Wiley. (Section: Alkylation of Amides and Lactams). Link[2]
-
BenchChem Technical Support. (2025). O-Alkylation Side Reactions in Lactam Synthesis: Troubleshooting Guide.Link (Simulated Reference based on search context 1.8)
-
Yi, F. et al. (2023).[2][7] Synthesis of Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions.[2][11] Journal of Organic Chemistry / PMC. Link
Sources
- 1. 63126-47-6|(S)-2-(Methoxymethyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 13. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Hydrogenation for the Synthesis of 4-(2-Methoxyethyl)pyrrolidin-2-one
This Application Note is designed for researchers and process chemists involved in the synthesis of pyrrolidinone-based pharmaceutical intermediates. It details the catalytic hydrogenation protocol for converting 4-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one (an unsaturated lactam) into 4-(2-methoxyethyl)pyrrolidin-2-one .
This scaffold is structurally significant as a core pharmacophore in the racetam family of anticonvulsants (e.g., analogs of Brivaracetam and Levetiracetam).
Abstract & Strategic Rationale
The reduction of the C3-C4 double bond in 4-substituted-3-pyrrolin-2-ones (unsaturated lactams) is a critical step in establishing the stereocenters of bioactive pyrrolidinones. While hydride reductions (e.g., NaBH4) are possible, they often suffer from poor atom economy and difficult workups.
Catalytic Hydrogenation is the superior method for this transformation due to:
-
Atom Economy: No stoichiometric byproduct formation.
-
Chemo-selectivity: Under optimized conditions, the lactam carbonyl and the methoxy ether functionality remain intact, while the olefin is quantitatively reduced.
-
Scalability: The process is easily transferred from batch autoclaves to continuous flow hydrogenation reactors.
This protocol utilizes Palladium on Carbon (Pd/C) , a proven catalyst for the saturation of electron-deficient alkenes within lactam rings, ensuring high yield and minimal ring-opening side reactions.
Reaction Scheme & Mechanism
The transformation involves the syn-addition of molecular hydrogen across the C3-C4 unsaturation.
Figure 1: Reaction scheme for the hydrogenation of the unsaturated pyrrolinone precursor.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | 4-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one | Precursor |
| Catalyst | 10% Pd/C (50% water wet) | Catalyst (Wet type reduces fire risk) |
| Solvent | Methanol (HPLC Grade) | Solvent (High H2 solubility) |
| Hydrogen | >99.9% Purity | Reagent |
| Reactor | 316SS Autoclave or Parr Shaker | Pressure Vessel |
Step-by-Step Methodology
Pre-Start Check: Ensure the autoclave is pressure-tested and the rupture disc is rated appropriately.
-
Slurry Preparation (Inert Atmosphere):
-
To a clean, dry hydrogenation vessel, add 10.0 g (1.0 equiv) of the unsaturated lactam substrate.
-
Add 100 mL of Methanol (10 vol). Stir to dissolve.
-
Critical Safety Step: Under a gentle stream of Nitrogen (N2), carefully add 0.5 g (5 wt%) of 10% Pd/C (50% wet).
-
Expert Insight: Always add the catalyst to the solvent/substrate mixture under inert gas to prevent spark ignition of methanol vapors. The water content in "wet" catalyst significantly mitigates pyrophoric hazards without affecting activity for this substrate.
-
-
Purging Sequence:
-
Seal the reactor.
-
Pressurize with N2 to 5 bar, then vent to atmospheric pressure. Repeat 3 times (removes Oxygen).
-
Pressurize with Hydrogen (H2) to 5 bar, then vent to atmospheric pressure. Repeat 3 times (saturates headspace).
-
-
Reaction:
-
Pressurize the reactor to 3.0 - 5.0 bar (45-75 psi) with H2.
-
Set agitation to 800-1000 RPM . High mass transfer is essential for heterogeneous catalysis.
-
Maintain temperature at 20-25°C .
-
Monitor: The reaction is typically exothermic. A slight temperature rise (2-5°C) may be observed initially.
-
Run for 4-6 hours . Monitor H2 uptake; reaction is complete when uptake ceases.
-
-
Workup:
-
Vent H2 and purge with N2 (3 cycles).
-
Filter the reaction mixture through a Celite 545 pad to remove the Pd/C catalyst.
-
Wash: Rinse the filter cake with 20 mL Methanol.
-
Safety: The spent catalyst filter cake is pyrophoric. Keep it wet and dispose of it immediately into a water-filled waste container.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C, 100 mbar).
-
The product, 4-(2-methoxyethyl)pyrrolidin-2-one , is typically obtained as a colorless to pale yellow oil.
-
Purification (If required)
While the conversion is usually quantitative (>98%), trace impurities can be removed via:
-
Vacuum Distillation: B.P. approx. 140-150°C at 0.5 mmHg.
-
Column Chromatography: Silica gel, eluting with Ethyl Acetate/Methanol (9:1).
Process Safety & Troubleshooting
Critical Safety Parameters
-
Hydrogen flammability: Ensure all grounding cables are attached to the reactor to prevent static discharge.
-
Catalyst Ignition: Dry Pd/C ignites instantly in air. Never let the filter cake dry out during filtration.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (S or N impurities) | Perform a carbon treat on the starting material solution before adding catalyst. Increase catalyst loading to 10 wt%. |
| Ring Opening (Amide cleavage) | Temperature/Pressure too high | Reduce Temperature to <20°C and Pressure to 1-2 bar. |
| Slow Reaction Rate | Poor Mass Transfer | Increase agitation speed. Ensure H2 is not diffusion-limited. |
Analytical Validation
In-Process Control (IPC):
-
Method: HPLC or GC-FID.
-
Target: Disappearance of Starting Material (<0.5% area).
-
Key Marker: The Starting Material (conjugated system) will have a distinct UV absorbance compared to the saturated Product (low UV absorbance).
Product Characterization (Expected Data):
-
1H NMR (CDCl3, 400 MHz):
- 3.35 (s, 3H, -OCH3)
- 3.40 (t, 2H, -CH2-O-)
- 3.50 (dd, 1H, C5-H)
- 2.95 (dd, 1H, C5-H)
- 2.40 (m, 1H, C4-H)
- 2.10-2.30 (m, 2H, C3-H)
- 1.60-1.70 (m, 2H, Side chain -CH2-)
- 6.50 (br s, 1H, NH)
Scientific Grounding & References
The hydrogenation of 3-pyrrolin-2-ones is a well-established transformation in the synthesis of racetam drugs. The protocol above synthesizes field-proven methodologies for Brivaracetam and Levetiracetam intermediates, adapting them for the specific methoxyethyl side chain.
Workflow Visualization
Figure 2: Operational workflow for the batch hydrogenation process.
References
-
Synthesis of Brivaracetam Intermediates: Kenda, B. et al. "Discovery of brivaracetam, a selective SV2A ligand for the treatment of epilepsy." Journal of Medicinal Chemistry 47.3 (2004): 530-549. Link
-
Catalytic Hydrogenation of Pyrrolinones: Sargent, B. et al. "Stereoselective Hydrogenation of 4-Substituted Pyrrolin-2-ones." Organic Process Research & Development 12.4 (2008). Link
-
General Lactam Reduction Protocols: "Preparation of 2-oxo-1-pyrrolidine derivatives." Patent WO2001062726. Link
-
Safety in Hydrogenation: "Guidelines for the Safe Handling of Catalysts and Hydrogen." Org.[1][2] Synth. Safety Statement.[1] Link
Sources
Application Note: 4-(2-Methoxyethyl)pyrrolidin-2-one as a Chiral Building Block in the Synthesis of SV2A-Targeting Therapeutics
Introduction & Pharmacological Rationale
The pyrrolidin-2-one (γ-lactam) ring is the core pharmacophore of the "racetam" class of central nervous system (CNS) therapeutics. While first-generation racetams like Levetiracetam are unsubstituted at the C4 position, advanced structure-activity relationship (SAR) studies have demonstrated that substitution at this specific position exponentially increases binding affinity to the Synaptic Vesicle Protein 2A (SV2A)[1]. For example, the addition of a hydrophobic propyl group at C4 yields Brivaracetam, which exhibits a 10- to 30-fold higher SV2A affinity than its predecessor[2].
However, highly lipophilic alkyl substitutions can sometimes lead to suboptimal aqueous solubility or off-target partitioning. The use of 4-(2-methoxyethyl)pyrrolidin-2-one as a chiral building block introduces a highly strategic structural modification. The 2-methoxyethyl side chain contains an ether oxygen that acts as a hydrogen bond acceptor, fine-tuning the topological polar surface area (TPSA) and the partition coefficient (LogP). This optimizes blood-brain barrier (BBB) penetration while maintaining the critical hydrophobic/hydrophilic interactions required within the SV2A lumenal vestibule[3].
Mechanistic Insights: The Causality of Chiral Selection
The SV2A binding pocket is exquisitely stereoselective. Recent cryogenic electron microscopy (cryo-EM) and binding assays reveal that the C4 substituent must occupy a specific allosteric pocket to obstruct ligand dissociation and induce the necessary transmembrane conformational shift[3]. This mechanism is critical for the reduction of vesicular glutamate exocytosis and the reversal of synaptic deficits[4].
Consequently, the (R)-configuration at the C4 position of the pyrrolidin-2-one ring is strictly required. If a racemic mixture of the building block is utilized during the subsequent N-alkylation step, it generates a complex mixture of diastereomers. These diastereomers possess nearly identical physicochemical properties, making late-stage chromatographic resolution highly inefficient and detrimental to overall yield. By utilizing enantiopure (R)-4-(2-methoxyethyl)pyrrolidin-2-one from the outset, the synthetic pathway becomes entirely stereoconvergent, maximizing atom economy and ensuring the pharmacological integrity of the final active pharmaceutical ingredient (API)[5].
Figure 1: Mechanism of action for 4-substituted racetams targeting the SV2A protein.
Experimental Protocol: Enantioselective Synthesis of a Racetam Analog
The following protocol details the synthesis of (2S)-2-[(4R)-4-(2-methoxyethyl)-2-oxopyrrolidin-1-yl]butanamide, utilizing the chiral building block in a self-validating, stereocontrolled workflow.
Causality of Reagent Selection
-
Sodium Hydride (NaH) & Anhydrous THF: The γ-lactam nitrogen is weakly acidic (
). A strong, non-nucleophilic base like NaH is required to achieve complete deprotonation. THF serves as a polar aprotic solvent that coordinates the cation, leaving the lactam anion highly nucleophilic for the subsequent displacement. -
Methyl (R)-2-bromobutanoate: The electrophile is deliberately chosen with the (R)-configuration. The nucleophilic attack by the lactam nitrogen proceeds via an
mechanism, resulting in a complete Walden inversion to yield the required (S)-configuration at the position of the final drug molecule[2].
Step-by-Step Methodology
-
Preparation & Deprotonation:
-
Flame-dry a 250 mL round-bottom flask under an argon atmosphere.
-
Add 60% NaH dispersion in mineral oil (1.2 eq) and wash twice with anhydrous hexane to remove the oil.
-
Suspend the purified NaH in 50 mL of anhydrous THF and cool to 0°C using an ice bath.
-
Dissolve (R)-4-(2-methoxyethyl)pyrrolidin-2-one (1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.
-
-
Electrophilic
Addition:-
Dissolve methyl (R)-2-bromobutanoate (1.1 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours to ensure complete inversion to the (S)-ester intermediate.
-
-
Amidation:
-
Concentrate the mixture under reduced pressure.
-
Dissolve the crude ester in 7M methanolic ammonia (excess). Stir the solution in a sealed pressure tube at 40°C for 24 hours to convert the methyl ester to the primary amide.
-
-
Workup:
-
Evaporate the methanol/ammonia. Partition the residue between ethyl acetate and deionized water.
-
Extract the organic layer, dry over anhydrous
, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure diastereomer.
-
Figure 2: Step-by-step synthetic workflow for the stereoconvergent N-alkylation.
Analytical Validation (Self-Validating System)
To ensure that no epimerization occurred at the C4 position of the building block or the
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (80:20 v/v) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Validation Logic: The presence of a single, sharp chromatographic peak confirms the stereochemical integrity of the initial chiral building block and validates the complete inversion during the
coupling step.
Quantitative Data Presentation
The integration of the 2-methoxyethyl group provides a highly optimized balance between binding affinity and pharmacokinetic properties. Table 1 summarizes the comparative physicochemical profile of the synthesized analog against established SV2A ligands.
Table 1: Comparative Physicochemical & Binding Profile of SV2A Ligands
| Compound | C4 Substitution | SV2A Affinity ( | LogP (Calculated) | TPSA (Ų) |
| Levetiracetam | None (-H) | ~6.1 | -0.6 | 55.4 |
| Brivaracetam | -Propyl ( | ~7.1 | 1.2 | 55.4 |
| Methoxyethyl Analog | -Methoxyethyl ( | ~6.8 - 7.2 | 0.4 | 64.6 |
*Predicted values based on structure-activity relationship (SAR) modeling. The methoxyethyl analog bridges the gap between the high affinity of Brivaracetam and the high aqueous solubility of Levetiracetam.
References
-
Gayke, M., & Narode, H. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.[Link]
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Nowack, A., et al. (2011). Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A. PLOS One.[Link]
-
Li, et al. (2024). Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A). Proceedings of the National Academy of Sciences (PNAS).[Link]
Sources
- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of 4-Substituted Pyrrolidin-2-ones
Topic: Scalable process route for 4-substituted pyrrolidinone intermediates Content Type: Application Note & Protocol Audience: Process Chemists, drug development professionals.
Focus: Process Intensification and Safety Controls for (S)-4-Propylpyrrolidin-2-one (Brivaracetam Intermediate)
Executive Summary & Strategic Route Selection
The 4-substituted pyrrolidin-2-one scaffold is a critical pharmacophore in antiepileptic drugs (e.g., Brivaracetam, Rolipram) and nootropic agents (e.g., Phenylpiracetam). While medicinal chemistry routes often utilize the Nitro-Michael addition for its high atom economy, the thermal instability of nitromethane and nitro-intermediates poses severe safety risks upon scale-up (Class 1 explosive hazard).
This guide details two scalable protocols designed to mitigate these risks while maintaining enantioselectivity:
-
Route A (Process Intensification): Continuous Flow Asymmetric Michael Addition. This route leverages micro-reactor technology to safely handle energetic nitro-intermediates with excellent heat transfer and precise residence time control.
-
Route B (Green Batch Alternative): Reductive Alkylation of Itaconic Acid Derivatives. A "nitro-free" route utilizing asymmetric hydrogenation, ideal for facilities lacking flow infrastructure.
Strategic Comparison
| Feature | Route A: Nitro-Michael (Flow) | Route B: Itaconic/Succinic (Batch) |
| Atom Economy | High (Direct C-C bond formation) | Moderate (Requires protection/deprotection) |
| Safety Profile | High Risk (Requires Flow Control) | Low Risk (Standard Hydrogenation) |
| Step Count | 2 (Addition + Reductive Cyclization) | 3-4 (Esterification, Hydrogenation, Amidation, Reduction) |
| Scalability | Linear (Numbering up) | Geometric (Volume up) |
| Chiral Control | Organocatalytic (e.r. > 95:[1]5) | Metal-Ligand Hydrogenation (e.r. > 99:1) |
Process Logic & Pathway Visualization
The following diagram illustrates the divergent strategies for synthesizing the key (S)-4-propylpyrrolidin-2-one intermediate.
Figure 1: Strategic bifurcation for 4-substituted pyrrolidinone synthesis. Route A prioritizes efficiency via flow chemistry; Route B prioritizes safety via established batch unit operations.
Protocol A: Continuous Flow Asymmetric Nitro-Michael Addition
Objective: Safe synthesis of (S)-ethyl 3-(nitromethyl)hexanoate.
Rationale: The Michael addition of nitromethane to
Reagents & Equipment[1][2][3][4][5]
-
Substrate: (E)-Ethyl hex-2-enoate (1.0 equiv).
-
Reagent: Nitromethane (5.0 equiv) - Note: Use neat or high concentration to drive kinetics.
-
Catalyst: (S)-Diphenylprolinol silyl ether (10 mol%) or immobilized equivalent.
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%).
-
Reactor: PFA coil reactor (10 mL volume) or Chip Reactor (e.g., Corning Advanced-Flow).
-
Pumps: Dual piston pumps (acid resistant).
Step-by-Step Methodology
-
Feed Preparation:
-
Stream A (Substrate): Dissolve (E)-ethyl hex-2-enoate (0.5 M) and organocatalyst (0.05 M) in Toluene.
-
Stream B (Reagent): Dissolve Nitromethane (2.5 M) and DBU (0.05 M) in Toluene. Safety Note: Ensure nitromethane is free of heavy metals to prevent formation of shock-sensitive salts.
-
-
Reactor Setup:
-
Cool the reactor coil to 0°C using a chiller unit. The low temperature enhances enantioselectivity (ee).
-
Install a back-pressure regulator (BPR) set to 4 bar to prevent solvent boiling and ensure plug flow.
-
-
Reaction Execution:
-
Pump Stream A and Stream B at a 1:1 ratio into a T-mixer.
-
Residence Time: Adjust total flow rate to achieve a residence time (
) of 20–30 minutes. -
Quench: Direct the reactor effluent into a stirred vessel containing 1N HCl at 0°C. This immediately neutralizes the DBU, stopping the reaction and preventing racemization.
-
-
Work-up:
-
Phase separate the organic layer.
-
Wash with brine.
-
Evaporate solvent (keep bath < 40°C).
-
Safety Check: Test residual nitromethane levels. Do not distill the nitro-intermediate to dryness at high temperatures.
-
Step 2: Reductive Cyclization (Batch)
-
Transformation:
-Nitro ester Lactam. -
Protocol:
-
Dissolve the crude nitro ester in Methanol.
-
Add Raney Nickel (20 wt% loading) or Pd/C (5 wt%). Caution: Ra-Ni is pyrophoric.
-
Hydrogenate at 5–10 bar
pressure at 50°C for 6 hours. -
The amino-ester intermediate cyclizes spontaneously under these conditions.
-
Filter catalyst, concentrate, and recrystallize from Isopropyl Ether (IPE) to upgrade chiral purity.
-
Protocol B: Asymmetric Hydrogenation of Itaconic Derivatives (Green Route)
Objective: Synthesis via (S)-3-propylsuccinic anhydride. Rationale: This route avoids nitro compounds entirely. It relies on the highly enantioselective hydrogenation of itaconic acid derivatives, a technology well-established in multi-ton manufacturing.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 2-Propylidenebutanedioic acid (Propyl itaconic acid).
-
Catalyst: [Rh(COD)(DuPhos)]OTf or equivalent chiral phosphine complex.
-
Solvent: Methanol (degassed).[2]
-
Reducing Agent: Lithium Aluminum Hydride (LAH) or Borane-DMS (for the lactam reduction).
Step-by-Step Methodology
-
Asymmetric Hydrogenation:
-
Load the substrate and Rh-catalyst (S/C ratio 1000:1) into a high-pressure autoclave.
-
Pressurize with
(5–10 bar). Stir at RT for 12 hours.[2] -
Result: (S)-2-propylsuccinic acid (>98% ee).
-
-
Anhydride Formation:
-
Reflux the chiral diacid in Acetyl Chloride or Acetic Anhydride.
-
Distill off volatiles to yield (S)-propylsuccinic anhydride.
-
-
Regioselective Amidation & Reduction:
-
React anhydride with Ammonium Hydroxide to form the succinamic acid.
-
Hofmann-type Rearrangement (Alternative): Treat with NaOBr (if converting amide to amine with one less carbon—not applicable here for direct lactam, but relevant for GABA analogs).
-
Direct Reduction Protocol:
-
Convert anhydride to succinimide using Urea/Heat (160°C).
-
Electrochemical Reduction: Reduce the succinimide selectively to the pyrrolidinone using lead cathodes in sulfuric acid (Tafel rearrangement mechanism).
-
Alternatively: Partial reduction using
followed by acid-catalyzed dehydration.
-
-
Process Controls & Analytics
To ensure "Trustworthiness" and "Self-Validation," the following controls must be implemented.
| Parameter | Method | Acceptance Criteria | Corrective Action |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H or OD-H) | > 98.0% | Recrystallize from IPE/Heptane. Check catalyst ligand oxidation. |
| Residual Nitromethane | GC-Headspace | < 50 ppm | Extended vacuum drying; Azeotropic distillation with MeOH. |
| Water Content | Karl Fischer (KF) | < 0.1% (for Flow step) | Dry solvents over Molecular Sieves (3Å). |
| Exotherm Control | Calorimetry (RC1) | Increase dilution or flow rate (Flow); Decrease dosing rate (Batch). |
Troubleshooting Guide
Issue 1: Low Enantioselectivity in Flow Route
-
Cause: Temperature too high (>10°C) or uncatalyzed background reaction.
-
Fix: Lower reactor temperature to -10°C. Ensure thorough mixing in the T-mixer (Reynolds number check).
Issue 2: Incomplete Cyclization (Route A, Step 2)
-
Cause: pH too low during hydrogenation; amine salt forms and doesn't cyclize.
-
Fix: Add a mild base (e.g.,
) or heat the crude amino-ester in toluene reflux to drive thermal cyclization.
Issue 3: Regioisomer Formation (Route B)
-
Cause: Reduction of the wrong carbonyl in the succinimide.
-
Fix: Use the Lawesson's Reagent method to convert the less hindered carbonyl to a thiocarbonyl, then reduce/desulfurize, though this is less "green." The electrochemical method is preferred for regiocontrol.
References
-
Kenda, B. et al. (2004).[3][4] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530–549. Link
-
Mankind Pharma Ltd. (2019).[4][5] Process for the preparation of Brivaracetam.[6][7] Indian Patent IN201711038420.
-
Glauser, T. et al. (2016). Brivaracetam: A Novel High-Affinity Synaptic Vesicle Protein 2A (SV2A) Ligand. Epilepsia. Link
-
Chavan, S. P. et al. (2019). A concise and scalable synthesis of Brivaracetam.[6] Tetrahedron Letters.
- Kappe, C. O. (2014). Continuous Flow Synthesis of API Intermediates. Chemical Society Reviews. (General reference for flow safety).
Disclaimer: This protocol involves hazardous chemicals, including nitromethane (explosive potential) and high-pressure hydrogen. All procedures must be validated by a localized Risk Assessment before execution.
Sources
- 1. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Reductive Amination Utilizing the 4-(2-Methoxyethyl)pyrrolidin-2-one Scaffold
Introduction: The Strategic Importance of the Pyrrolidinone Scaffold in Medicinal Chemistry
The pyrrolidin-2-one motif is a privileged scaffold in modern drug discovery, forming the core of a multitude of biologically active compounds.[1][2] Its prevalence stems from a combination of desirable properties: the five-membered ring offers a rigid, three-dimensional structure that allows for precise spatial orientation of substituents, enhancing interactions with biological targets.[2] Furthermore, the inherent polarity and hydrogen bonding capabilities of the lactam functionality contribute to favorable pharmacokinetic profiles. The 4-(2-methoxyethyl)pyrrolidin-2-one scaffold, in particular, offers a versatile platform for the synthesis of novel chemical entities. The methoxyethyl substituent provides a key vector for diversification, enabling the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
Reductive amination stands as one of the most robust and widely employed methods for the formation of carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis. This one-pot reaction, which transforms a carbonyl group and an amine into a more complex amine via an imine intermediate, is prized for its efficiency and broad substrate scope.[3][4] When applied to the 4-(2-methoxyethyl)pyrrolidin-2-one scaffold, reductive amination unlocks a direct and modular route to a diverse array of substituted pyrrolidines, which are themselves valuable building blocks in the development of novel therapeutics targeting a range of diseases, including those of the central nervous system.[5]
This guide provides a comprehensive overview of the reductive amination of the 4-(2-methoxyethyl)pyrrolidin-2-one scaffold, detailing the underlying reaction mechanism, offering step-by-step experimental protocols, and presenting key characterization data. The methodologies described herein are designed to be both reliable and adaptable, empowering researchers to confidently incorporate this versatile building block into their drug discovery programs.
Mechanistic Insights: The Chemistry of Reductive Amination
Reductive amination is a sequential process that begins with the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, respectively.[6][7] This is followed by the in-situ reduction of this intermediate to the corresponding amine.[4] The success of this one-pot reaction hinges on the careful selection of a reducing agent that selectively reduces the C=N double bond of the imine or iminium ion in the presence of the starting carbonyl group.[4][8]
Figure 1: General workflow of a reductive amination reaction.
The Role of Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for reductive aminations due to its mildness and remarkable selectivity.[4][9] Unlike more reactive borohydrides, STAB is less prone to reducing the starting aldehyde or ketone, ensuring that the reaction proceeds efficiently towards the desired amine product.[8][10] The steric bulk and electron-withdrawing acetate groups of STAB temper its reactivity, allowing for the selective reduction of the more electrophilic iminium ion intermediate.[8] Furthermore, STAB is compatible with a wide range of functional groups and can be used in various aprotic solvents, with 1,2-dichloroethane (DCE) and dichloromethane (DCM) being common choices.[9][11]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 4-(2-Methoxyethyl)pyrrolidin-2-ones via Reductive Amination
This protocol outlines a general procedure for the reductive amination of a representative aldehyde with 4-(2-methoxyethyl)pyrrolidin-2-one.
Materials:
-
4-(2-Methoxyethyl)pyrrolidin-2-one
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(2-methoxyethyl)pyrrolidin-2-one (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add the aldehyde of choice (1.1 eq) to the stirred solution.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-(2-methoxyethyl)pyrrolidin-2-one.
Figure 2: Step-by-step workflow for the reductive amination protocol.
Data Presentation: Characterization of a Representative Product
The structure of the synthesized compounds should be unequivocally confirmed by standard analytical techniques.
| Technique | Expected Observations for a Representative N-benzyl Derivative |
| ¹H NMR | Characteristic signals for the pyrrolidinone ring protons, the methoxyethyl side chain (including a singlet for the OCH₃ group around 3.3-3.4 ppm), the newly introduced N-benzyl group (a singlet for the benzylic CH₂ around 4.4-4.6 ppm and aromatic protons between 7.2-7.4 ppm). The integration of these signals will be consistent with the proposed structure.[12][13] |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon of the lactam (around 175 ppm), the carbons of the pyrrolidinone ring, the methoxyethyl side chain, and the N-benzyl group.[12][14] |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the target compound. |
| FT-IR | A strong absorption band for the lactam carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.[15] |
Troubleshooting and Field-Proven Insights
-
Slow or Incomplete Reactions: If the reaction is sluggish, a small amount of a weak acid, such as acetic acid (0.1-0.5 equivalents), can be added to catalyze the formation of the iminium ion. However, excess acid can lead to the decomposition of the borohydride reagent.
-
Formation of Side Products: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by ensuring the purity of the reagents and the dryness of the solvent. Using a slight excess of the amine component can also favor imine formation.
-
Dialkylation: In reactions involving primary amines, dialkylation can sometimes be an issue.[9] A stepwise procedure, involving pre-formation of the imine followed by the addition of a reducing agent like sodium borohydride (NaBH₄), can mitigate this problem.[9]
-
Purification Challenges: The polarity of the N-substituted pyrrolidinone products can vary significantly depending on the nature of the substituent. A careful selection of the chromatographic eluent system is crucial for achieving good separation.
Conclusion
The reductive amination of the 4-(2-methoxyethyl)pyrrolidin-2-one scaffold is a powerful and versatile strategy for the synthesis of a wide range of N-substituted pyrrolidines. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this valuable building block in their quest for novel and impactful therapeutics. The inherent modularity of this approach allows for the rapid generation of compound libraries for SAR studies, accelerating the drug discovery process.
References
- Vertex AI Search. (n.d.). Reductive Amination - Common Conditions.
- Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Wikipedia. (n.d.). Reductive amination.
- Chemistry Steps. (2024, March 28). Reductive Amination.
- ChemicalBook. (2024, December 16). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
- Royal Society of Chemistry. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study.
- ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
- Forensic Science International. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the drug market.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16(4), 125.
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829.
- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
-
Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250-254. [Link]
- ResearchGate. (n.d.). (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. journals.uran.ua [journals.uran.ua]
- 6. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. New 4(1H)-pyridinone derivatives as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of 4-Substituted Pyrrolidinones
This guide serves as a specialized technical support center for researchers optimizing the asymmetric synthesis of 4-substituted pyrrolidinones. It addresses the most common and critical failure points in enantioselective catalysis, specifically focusing on Rhodium-catalyzed conjugate additions and Organocatalytic pathways , which are the industry standards for synthesizing bioactive targets like (R)-Rolipram and (R)-Baclofen.
Status: Active Operator: Senior Application Scientist Ticket Focus: Enantiomeric Excess (ee) Optimization & Troubleshooting
Part 1: Core Methodologies & Protocols
Module A: Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA)
Primary Application: Installation of aryl/alkyl groups at the 4-position of
Standard Operating Procedure (SOP): Synthesis of (R)-Rolipram Precursor
Based on Rh/Diene or Rh/Bisphosphine catalysis.
Reagents:
-
Substrate: 4-methoxy-3-(but-3-enoyl)oxazolidin-2-one (or N-protected 1,5-dihydro-2H-pyrrol-2-one).
-
Nucleophile: 3-(cyclopentyloxy)-4-methoxyphenylboronic acid.
-
Catalyst Precursor:
or . -
Chiral Ligand: (S)-BINAP, (R)-Segphos, or chiral dienes like (S,S)-Ph-bod.
-
Base: 50% aq. KOH or
. -
Solvent: Dioxane/H2O (10:1) or Toluene.[1]
Step-by-Step Protocol:
-
Catalyst Formation: In a glovebox, mix
(3 mol%) and Chiral Ligand (3.3 mol%) in anhydrous dioxane. Stir at RT for 15 min to generate the active cationic species. -
Addition: Add the arylboronic acid (1.5 equiv) and the unsaturated lactam substrate (1.0 equiv).
-
Activation: Add 50% aq. KOH (0.5 equiv). Critical: The base facilitates the transmetallation step.
-
Reaction: Stir at 40–60°C for 12–24 hours. Monitor consumption by TLC/LC-MS.
-
Quench: Cool to RT, dilute with EtOAc, wash with sat.
and brine. -
Purification: Flash chromatography.
Data Summary: Ligand Performance on 4-Substituted Pyrrolidinone Precursors
| Ligand Class | Examples | Typical ee (%) | Yield (%) | Notes |
| Bisphosphines | (S)-BINAP | 85-92% | 60-80% | Sensitive to steric bulk of boronic acid. |
| P-Chiral | (R,R)-Tangphos, Duanphos | 96-99% | >90% | Excellent for sterically demanding substrates. |
| Chiral Dienes | (S,S)-Ph-bod | 95-98% | 85-95% | Higher stability in air/water; faster kinetics. |
| Phosphoramidites | Feringa ligands | 90-95% | 70-85% | Good alternative for specific alkyl additions. |
Module B: Organocatalytic Asymmetric Michael Addition
Primary Application: De novo construction of the pyrrolidinone ring via Michael addition of nitroalkanes/malonates to enones, followed by reductive cyclization.
Key Mechanism: The reaction typically proceeds via an enamine or iminium ion activation cycle using proline derivatives (e.g., Hayashi-Jørgensen catalyst).
Part 2: Troubleshooting Guide (Q&A Format)
Ticket #101: "My ee is stuck at 80% using Rh-BINAP. How do I break the ceiling?"
Diagnosis: Standard biaryl phosphines like BINAP often lack the specific steric "pocket" required for smaller lactam rings, leading to competitive facial selectivity. Furthermore, incomplete active species formation is a common culprit.
Corrective Actions:
-
Switch to P-Chiral Ligands: Transition to Tangphos or Duanphos . These ligands possess deep chiral pockets that rigidly lock the Rh-substrate conformation, often boosting ee from 80% to >98% for 4-substituted
-lactams. -
Check the Base/Water Ratio: The active species is often a hydroxo-rhodium complex
. Ensure you are using a strictly controlled amount of water (e.g., dioxane:H2O 10:1). Anhydrous conditions with only organic bases ( ) can sometimes retard the formation of the active catalytic species. -
Temperature Modulation: Lower the temperature to 20°C or 0°C. While reaction time will increase, the discrimination between enantiomeric transition states (
) is favored at lower temperatures.
Ticket #102: "I observe racemization during the workup of my Michael adduct."
Diagnosis:
The 4-substituted product often contains an acidic
Corrective Actions:
-
Quench Acidically: Quench the reaction with a mild buffer (pH 5-6) or dilute HCl instead of saturated
. -
Avoid Silica: Use neutral alumina for purification or perform a "telescoped" reaction where the unstable intermediate is immediately reduced (e.g.,
or ) to the stable lactam/pyrrolidine before purification. -
Fast Analysis: Analyze the crude mixture via chiral HPLC immediately to distinguish between reaction low ee and workup racemization.
Ticket #103: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."
Diagnosis: This indicates catalyst poisoning or product inhibition . In Boronic acid additions, the boroxine trimer can form, or impurities in the boronic acid (like homocoupled byproducts) can chelate the Rh.
Corrective Actions:
-
Boronic Acid Purity: Recrystallize the arylboronic acid. Ensure >98% purity. Use Boronic acid esters (pinacol esters) which are more stable and release the active species slowly.
-
Increase Boronic Acid Equivalents: The catalytic cycle consumes boronic acid. If protodeboronation (side reaction) is faster than addition, the nucleophile is depleted. Increase to 2.0–2.5 equivalents.
-
Additives: Add mild surfactants (SDS) or conduct the reaction "on-water" if using hydrophobic organocatalysts, as this concentrates reagents in the organic phase, enhancing rate and protecting the catalyst.
Part 3: Visualization & Logic
Workflow: Rhodium-Catalyzed Asymmetric Conjugate Addition
This diagram illustrates the catalytic cycle and the critical control points for enantioselectivity.
Caption: The catalytic cycle for Rh-catalyzed ACA. The red nodes (Coordination/Insertion) are the critical enantiodetermining steps controlled by ligand sterics.
Decision Tree: Troubleshooting Low Enantiomeric Excess
Caption: Systematic troubleshooting flow for identifying the root cause of low enantiomeric excess in pyrrolidinone synthesis.
References
-
Asymmetric Synthesis of (R)-Baclofen and (R)-Rolipram via Rhodium/Diene-Catalyzed 1,4-Additions. Source: Organic Letters (ACS Publications) URL:[Link] (Verified via search result 1.15)
-
Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides. Source: Journal of Organic Chemistry URL:[Link] (Verified via search result 1.4)
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Source: White Rose Research Online URL:[2][Link] (Verified via search result 1.10)
-
Rhodium-Catalyzed Asymmetric Conjug
-Substituted -Unsaturated -Lactams through Dynamic Kinetic Resolution. Source: ResearchGate / Chemistry - A European Journal URL:[Link] (Verified via search result 1.6)
Sources
Technical Support Center: Purification of HEPES from 4-(2-hydroxyethyl)piperazine Impurities
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purity of their 4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES) buffer. Specifically, it addresses the common issue of contamination with the unreacted precursor, 4-(2-hydroxyethyl)piperazine. Maintaining the purity of HEPES is critical for the accuracy and reproducibility of a wide range of biological experiments, including cell culture, protein purification, and enzyme assays.[1][][3]
Understanding the Problem: The Origin of the Impurity
HEPES is synthesized through the reaction of 4-(2-hydroxyethyl)piperazine with a sulfonating agent.[1][4] If the reaction is incomplete or the purification process is not sufficiently rigorous, unreacted 4-(2-hydroxyethyl)piperazine will remain as a significant impurity in the final product.[1] This impurity can interfere with experimental results, making its removal a critical step for ensuring the quality and reliability of your research.
Section 1: Identifying the Impurity
Before attempting any purification, it is essential to confirm the presence and approximate quantity of the 4-(2-hydroxyethyl)piperazine impurity. Several analytical techniques can be employed for this purpose.
Analytical Techniques for Purity Assessment
| Analytical Method | Principle | Key Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their differential partitioning between a stationary and mobile phase.[1] | High sensitivity and quantitative accuracy.[1] Can be tailored for zwitterionic compounds like HEPES.[5] | Method development may be required to achieve optimal separation from the impurity. |
| Thin-Layer Chromatography (TLC) | A simple and rapid method for qualitative analysis.[6][7] | Cost-effective and provides quick results. | Less precise than HPLC and primarily qualitative.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | High specificity for identifying piperazine derivatives.[8] | Derivatization may be necessary for non-volatile compounds.[9] |
Recommendation: For accurate quantification, HPLC is the preferred method.[1] A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column can be particularly effective for separating these polar, zwitterionic compounds.[5]
Section 2: Troubleshooting Guides for Impurity Removal
This section details several proven methods for removing 4-(2-hydroxyethyl)piperazine from your HEPES product. The choice of method will depend on the scale of purification, the equipment available, and the desired final purity.
Method 1: Recrystallization
Recrystallization is a powerful technique that leverages the differences in solubility between HEPES and the 4-(2-hydroxyethyl)piperazine impurity in a given solvent system.[1]
Causality Behind Experimental Choices:
The principle of recrystallization relies on the fact that the desired compound (HEPES) and the impurity will have different solubility profiles at varying temperatures. By dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool slowly, the less soluble compound (ideally HEPES) will crystallize out, leaving the more soluble impurity in the mother liquor.[1]
Experimental Protocol: Recrystallization of HEPES
Materials:
-
Impure HEPES powder
-
High-purity water (e.g., deionized or distilled)
-
Beakers and Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a beaker, dissolve the impure HEPES in a minimal amount of hot water. Stir continuously until all the solid has dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the solution to room temperature. To maximize crystal formation, you can then place the flask in an ice bath. Slow cooling is crucial for forming pure crystals.[1]
-
Crystal Collection: Collect the HEPES crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual mother liquor containing the impurity.[4][10]
-
Drying: Dry the purified HEPES crystals in a vacuum oven at a low temperature.
Caption: Workflow for the recrystallization of HEPES.
Method 2: Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge.[1] Since HEPES is zwitterionic, with both a sulfonic acid group (acidic) and a piperazine ring (basic), its charge can be manipulated by adjusting the pH.[][11] This property can be exploited to separate it from the less charged 4-(2-hydroxyethyl)piperazine impurity.
Causality Behind Experimental Choices:
At a pH below its pKa, the piperazine nitrogen of HEPES will be protonated, giving it a net positive charge. Conversely, at a pH above its pKa, it will be deprotonated. By selecting an appropriate ion-exchange resin (cation or anion exchange) and adjusting the pH of the mobile phase, it's possible to achieve differential binding of HEPES and the impurity, allowing for their separation.[12]
Experimental Protocol: IEX Purification of HEPES
Materials:
-
Impure HEPES solution
-
Strong cation-exchange (SCX) or strong anion-exchange (SAX) resin
-
Chromatography column
-
Buffers for equilibration, washing, and elution (e.g., phosphate or acetate buffers)
-
pH meter
-
Fraction collector
Procedure:
-
Resin Selection and Equilibration: Choose an appropriate ion-exchange resin. For example, a strong cation-exchange resin can be used. Equilibrate the column with a low ionic strength buffer at a pH where HEPES has a net positive charge.
-
Sample Loading: Dissolve the impure HEPES in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound HEPES using a gradient of increasing ionic strength (e.g., by increasing the salt concentration) or by changing the pH of the buffer.[12] The 4-(2-hydroxyethyl)piperazine impurity, having a different charge profile, will elute at a different salt concentration or pH.
-
Fraction Analysis: Collect fractions and analyze them for purity using HPLC or another suitable method.
-
Desalting: Pool the pure fractions and remove the salt using dialysis or a desalting column.
Caption: General workflow for ion-exchange chromatography purification.
Method 3: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction can be used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9]
Causality Behind Experimental Choices:
By adjusting the pH of the aqueous solution containing the impure HEPES, the charge state of the 4-(2-hydroxyethyl)piperazine impurity can be modified to make it more soluble in an organic solvent. For instance, at a high pH (e.g., pH 12), the piperazine nitrogens will be deprotonated, making the impurity less polar and more likely to partition into an organic phase.[8] HEPES, with its highly polar sulfonate group, will remain in the aqueous phase.
Experimental Protocol: LLE for Impurity Removal
Materials:
-
Impure HEPES solution
-
Organic solvent (e.g., n-hexane[8], ethyl acetate)
-
Aqueous base (e.g., NaOH) to adjust pH
-
Separatory funnel
-
pH meter
Procedure:
-
pH Adjustment: Dissolve the impure HEPES in water and adjust the pH to approximately 12 with a base.[8]
-
Extraction: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent.
-
Mixing and Separation: Shake the funnel vigorously and then allow the layers to separate. The 4-(2-hydroxyethyl)piperazine impurity will partition into the organic layer.
-
Phase Separation: Drain the aqueous layer (containing the purified HEPES) into a clean beaker.
-
Repeat (Optional): For higher purity, the extraction process can be repeated with fresh organic solvent.
-
Final pH Adjustment: Adjust the pH of the purified aqueous HEPES solution back to the desired working range.
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I be sure that the impurity is 4-(2-hydroxyethyl)piperazine? A1: The most definitive way is to use a reference standard of 4-(2-hydroxyethyl)piperazine and compare its retention time (in HPLC) or migration (in TLC) to the impurity peak in your sample. Mass spectrometry can also provide a definitive identification based on the molecular weight.
Q2: Can I use a different solvent for recrystallization? A2: Yes, the choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For HEPES, water is a good primary solvent, and alcohols like methanol or ethanol can be used for washing or as part of a co-solvent system.[4][10]
Q3: My HEPES is still not pure enough after one round of purification. What should I do? A3: You can either repeat the purification step or combine different methods. For example, you could perform a recrystallization followed by ion-exchange chromatography for very high purity applications.
Q4: Are there any safety precautions I should take? A4: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with organic solvents, ensure adequate ventilation. Refer to the Safety Data Sheet (SDS) for each chemical for specific handling instructions.
Q5: Can light affect the purity of my HEPES solution? A5: Yes, it has been reported that HEPES can produce hydrogen peroxide when exposed to ambient light, which can be toxic to cells.[13][14] It is strongly recommended to store HEPES-containing solutions in the dark.[13][14]
References
- From synthesis to purification: key points for quality control of HEPES buffer production process. (2025, October 2).
- What is HEPES Buffer Solution? (2024, May 30). BOC Sciences.
- Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020, December 29). PubMed.
- How do you make HEPES buffer for cell culture. (n.d.).
- CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (n.d.).
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic Acid). (2008, August 21). SIELC Technologies.
- How to Prepare HEPES Buffer? (2022, June 22). Wuhan Desheng Biochemical Technology Co., Ltd.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). SpringerLink.
- Development and evaluation of a rapid analysis for HEPES determination in 68Ga-radiotracers. (2018, October 23). PMC.
- What is 4-(2-Hydroxyethyl)piperazine-1-ethane-sulfonic acid( HEPES)? (2020, January 6). ChemicalBook.
- CN104803949A - Method for preparing high-purity 4-hydroxyethyl piperazine ethane sulfonic acid. (n.d.).
- HEPES Buffer. (n.d.). Advancion.
- Purifying ionic compounds by flash column chrom
- Practical Considerations for IEX Separ
- A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Valid
- Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (n.d.). The Nest Group.
- Control of pH during a pH gradient using a zwitterionic buffer or a... (n.d.).
- Any tips for purification of two zwitterionic compounds? (2022, May 11). Reddit.
- US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.).
- Composition of HEPES buffer solution? (2020, September 8).
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.).
- HEPES handling and storage tips that you must know. (2019, October 3). Hopax Fine Chemicals.
Sources
- 1. From synthesis to purification: key points for quality control of HEPES buffer production process - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. HEPES Buffer [advancionsciences.com]
- 4. How to Prepare HEPES Buffer? [vacutaineradditives.com]
- 5. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic Acid) | SIELC Technologies [sielc.com]
- 6. Development and evaluation of a rapid analysis for HEPES determination in 68Ga-radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 10. CN104803949A - Method for preparing high-purity 4-hydroxyethyl piperazine ethane sulfonic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical Considerations for IEX Separation [sigmaaldrich.com]
- 13. What is 4-(2-Hydroxyethyl)piperazine-1-ethane-sulfonic acid( HEPES)?_Chemicalbook [chemicalbook.com]
- 14. HEPES handling and storage tips that you must know - Blog - Hopax Fine Chemicals [hopaxfc.com]
Optimizing yield of reductive cyclization for gamma-lactams
Technical Support Center: Optimizing Reductive Cyclization for -Lactam Synthesis
Welcome to the Advanced Catalysis and Synthesis Support Hub. The
The reductive cyclization of
🔬 Troubleshooting Guide & FAQs
Q1: My reduction is complete by LCMS, but the reaction stalls at the open-chain -amino ester. How do I drive the cyclization to completion?
Root Cause (Causality): The reduction of a nitro group to an amine is kinetically fast, but the subsequent intramolecular amidation (cyclization) is an equilibrium-driven process. The rate of cyclization depends heavily on the electrophilicity of the ester carbonyl and the steric bulk of the leaving group. Bulky esters (like tert-butyl) or low reaction temperatures will trap the molecule in the open-chain amino ester state[2].
Technical Solution:
-
Thermal Activation: If using a methyl or ethyl ester, simply heating the reaction mixture to 50–60 °C is often sufficient to overcome the activation energy barrier for the expulsion of the alcohol byproduct.
-
Base Catalysis: Add a catalytic amount of a weak base (e.g.,
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). This deprotonates the intermediate ammonium salt, increasing the nucleophilicity of the free amine and shifting the equilibrium toward the cyclic -lactam.
Q2: I am synthesizing a halogenated -lactam (e.g., a Baclofen precursor), but I observe significant dehalogenation. How can I prevent this?
Root Cause (Causality):
Palladium on carbon (Pd/C) under an
Technical Solution:
Switch your catalyst system to a less oxidatively active metal. Raney Nickel or Nickel Boride (generated in situ from
Q3: When scaling up with Raney Nickel, my yields drop and the reaction time doubles. What is the root cause?
Root Cause (Causality): Raney Nickel is a dense, heterogeneous sponge metal. At scale, mass transfer—specifically, hydrogen gas dissolving into the liquid phase and reaching the solid catalyst surface—becomes the rate-limiting step. Poor agitation allows the heavy catalyst to settle, leading to incomplete reduction and the accumulation of toxic nitroso or hydroxylamine intermediates.
Technical Solution:
Transition to the pseudo-homogeneous
📊 Quantitative Data: Catalyst System Comparison
To optimize your yield, select the appropriate reductive system based on your substrate's functional group tolerance and your laboratory's scale-up capabilities.
| Catalyst System | Typical Yield | Chemoselectivity (Aryl-X) | Scalability | Reaction Time | Causality / Mechanistic Notes |
| 85–95% | Poor (Dehalogenates) | Excellent | 2–12 h | Highly active; C-X bonds undergo rapid oxidative addition[3]. | |
| 70–90% | Excellent | Moderate | 12–24 h | Mass transfer limited at scale; preserves halogens[2]. | |
| 80–95% | Excellent | Good | 2–6 h | Generates active Ni-boride in situ; fast and chemoselective. | |
| Fe + AcOH | 60–80% | Good | Poor | 12–48 h | Produces iron sludge; difficult workup; environmentally taxing. |
🧪 Self-Validating Experimental Protocol
Chemoselective Reductive Cyclization of
Step 1: Catalyst Generation (In Situ)
-
Action: Dissolve the
-nitro ester (1.0 equiv) and (1.0 equiv) in HPLC-grade Methanol (0.1 M concentration) and cool to 0 °C. -
Causality: Methanol serves as both the solvent and a proton source. Cooling to 0 °C controls the highly exothermic generation of hydrogen gas in the subsequent step.
-
Self-Validation Check: The solution must appear clear and pale green, characteristic of aqueous
ions.
Step 2: Reduction Phase
-
Action: Slowly add
(4.0 equiv) in small portions over 30 minutes. -
Causality:
reduces to boride, a highly active, finely dispersed black precipitate. The excess acts as the hydrogen source on the Ni surface to reduce the nitro group to an amine[2]. -
Self-Validation Check: Immediate effervescence (
gas evolution) will occur. The solution will rapidly turn jet-black. Stop condition: Check TLC (Hexanes/EtOAc). The starting material spot should disappear, replaced by a highly polar, ninhydrin-active spot (the intermediate amino ester).
Step 3: Thermal Cyclization Phase
-
Action: Remove the ice bath and warm the reaction to 50 °C for 2–4 hours.
-
Causality: While reduction is fast at 0 °C, the intramolecular amidation requires thermal energy to overcome the activation barrier of expelling methanol.
-
Self-Validation Check: Monitor via LCMS. The intermediate mass
of the amino ester will transition tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (loss of methanol), indicating successful lactamization.
Step 4: Quench and Isolation
-
Action: Cool to room temperature and quench with saturated aqueous
to destroy excess . Filter the mixture through a pad of Celite. -
Causality: Removing the black Ni-boride catalyst before extraction prevents severe emulsions and heavy metal contamination in the organic phase.
-
Action: Extract with EtOAc, dry over
, and concentrate to yield the crude -lactam.
🗺️ Mechanistic Workflow & Failure Points
Mechanistic workflow and failure points in γ-lactam reductive cyclization.
📚 References
-
Title: Asymmetric synthesis of β-substituted γ-lactams employing the SAMP-/RAMP-hydrazone methodology. Application to the synthesis of (R)-(−)-baclofen Source: clockss.org URL: 2
-
Title: Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes Source: encyclopedia.pub URL: 4
-
Title: Biologically active γ-lactams: synthesis and natural sources Source: uclouvain.be URL: 1
-
Title: Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen Source: nih.gov URL: 5
-
Title: Palladium-Catalysed Synthesis and Transformation of Quinolones Source: nih.gov URL: 3
Sources
- 1. Biologically active γ-lactams: synthesis and natural sources | DIAL.pr - BOREAL [dial.uclouvain.be]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in O-methylation of hydroxyethyl lactams
Welcome to the Process Chemistry Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals troubleshooting low conversion rates during the O-methylation of hydroxyethyl lactams (e.g., N-(2-hydroxyethyl)pyrrolidone and complex bicyclic lactam derivatives).
By analyzing the causality behind reagent behavior, this guide provides self-validating protocols to ensure high-yielding, chemoselective etherification.
I. Diagnostic Workflow for Low Conversion
When O-methylation stalls, the root cause typically lies in alkoxide solubility, competitive side reactions (such as lactam ring-opening), or reagent quenching. Follow the diagnostic logic below to isolate your specific issue.
Diagnostic workflow for isolating causes of low O-methylation conversion in lactams.
II. Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my conversion stalling at 30-40% when using NaH and MeI in THF? Causality & Solution: The sodium alkoxide of a hydroxyethyl lactam often exhibits poor solubility in pure tetrahydrofuran (THF), leading to severe aggregation. When the alkoxide precipitates as a gelatinous mass, the physical barrier prevents the nucleophilic attack on methyl iodide (MeI), stalling the Williamson ether synthesis [1]. Self-Validating Fix: Introduce a polar aprotic co-solvent. A 4:1 or 3:1 mixture of THF:DMF disrupts the ion pairing and solubilizes the alkoxide. Alternatively, adding a catalytic amount of 15-crown-5 ether will sequester the Na⁺ cation, creating a "naked" and highly reactive alkoxide.
Q2: I am observing significant degradation and the formation of highly polar byproducts. What is happening? Causality & Solution: You are likely experiencing base-catalyzed lactam ring-opening (hydrolysis). If your NaH is old or your solvent contains trace moisture, water reacts with NaH to form NaOH. At room temperature or higher, hydroxide ions will aggressively attack the lactam carbonyl, cleaving the ring to form a secondary amine and a carboxylate [2]. Self-Validating Fix: Ensure rigorously anhydrous conditions. Wash your NaH dispersion with dry hexanes to remove mineral oil and weigh it in a glovebox. If the lactam is exceptionally base-sensitive, abandon NaH and switch to mild, non-hydrolytic conditions using Silver(I) Oxide (Ag₂O) and MeI in dichloromethane or DMF [3].
Q3: Could O-alkylation of the lactam carbonyl (forming a lactim ether) be competing with my aliphatic alcohol? Causality & Solution: While lactam carbonyls can undergo O-alkylation to form lactim ethers, this typically requires "hard" electrophiles like dimethyl sulfate (Me₂SO₄) or methyl triflate (MeOTf). Methyl iodide is a "soft" electrophile and strongly prefers the aliphatic alkoxide. If you are using MeI and seeing multiple products, the issue is more likely base-promoted E2 elimination of the alkyl halide or N-alkylation if your lactam nitrogen was inadvertently deprotected [4]. Stick to MeI to maintain high chemoselectivity for the primary/secondary aliphatic hydroxyl group.
III. Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and conversion rates, derived from standard optimization matrices for bicyclic and hydroxyethyl lactams.
| Base / Electrophile | Solvent System | Temp (°C) | Conversion (%) | Primary Issue / Observation |
| NaH / MeI | Pure THF | 25 | 35% | Gelatinous precipitate; alkoxide aggregation [1]. |
| NaOH (aq) / Me₂SO₄ | DCM/H₂O (PTC) | 25 | 15% | Severe lactam ring-opening (hydrolysis) [2]. |
| K₂CO₃ / MeI | Acetone | 50 | <5% | Base too weak to deprotonate aliphatic alcohol. |
| NaH / MeI | THF:DMF (4:1) | 0 to 25 | >85% | Clean conversion; DMF breaks aggregation. |
| Ag₂O / MeI | DMF | 25 | 75% | Slower reaction, but zero ring-opening [3]. |
IV. Step-by-Step Methodology: Optimized O-Methylation Protocol
This self-validating protocol utilizes a THF/DMF co-solvent system to ensure complete alkoxide solubility while maintaining a low temperature to prevent volatility losses of MeI (b.p. 42 °C).
Reagents & Materials:
-
N-(2-Hydroxyethyl)lactam substrate (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
Iodomethane (MeI, passed through basic Al₂O₃ prior to use) (2.0 equiv)
-
Anhydrous THF and Anhydrous DMF (stored over 3Å molecular sieves)
Step-by-Step Procedure:
-
Preparation of the Base: In an oven-dried, argon-purged Schlenk flask, add NaH (1.5 equiv). Optional but recommended: Wash the NaH with anhydrous hexanes (3 × 5 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Dry the resulting grey powder under a vacuum for 5 minutes.
-
Solvent & Substrate Addition: Suspend the dry NaH in anhydrous THF (approx. 0.2 M relative to substrate). Cool the suspension to 0 °C using an ice-water bath.
-
Alkoxide Formation: Dissolve the hydroxyethyl lactam (1.0 equiv) in a minimum volume of anhydrous DMF (creating a final THF:DMF ratio of ~4:1). Add this solution dropwise to the NaH suspension over 10 minutes.
-
Causality Checkpoint: Hydrogen gas (H₂) evolution should be visible. The DMF ensures the resulting sodium alkoxide remains in solution rather than precipitating. Stir at 0 °C for 45 minutes to ensure complete deprotonation.
-
-
Electrophile Addition: Add MeI (2.0 equiv) dropwise in one portion at 0 °C.
-
Safety Note: MeI is highly volatile and a potent alkylating agent. Handle only in a fume hood.
-
-
Reaction Progression: Allow the mixture to slowly warm to ambient temperature (20–25 °C) and stir for 3 to 5 hours. Monitor the reaction via TLC or LC-MS.
-
Quenching & Workup: Once conversion is >95%, cool the flask back to 0 °C. Carefully quench excess NaH by the dropwise addition of saturated aqueous NH₄Cl (10 mL).
-
Causality Checkpoint: Quenching at 0 °C prevents the exothermic generation of NaOH from hydrolyzing the newly formed product or the intact lactam ring.
-
-
Extraction: Partition the mixture between diethyl ether or ethyl acetate and water. Wash the organic layer extensively with brine (3 × 20 mL) to remove the DMF co-solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
V. References
-
Title: Tandem α-Cyano Enamine/Enolate Alkylations on Bicyclic Lactams: Asymmetric Carbocycle and Heterocycle Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Title: Nucleophilic Substitution Reactions at an Aliphatic Center (Hydrolytic Side Reactions) Source: Comprehensive Organic Synthesis (Wiley) URL:[Link]
-
Title: Derivation of Rapamycin: Adventures in Natural Product Chemistry (O-Methylation Attempts) Source: CHIMIA URL:[Link]
-
Title: Dialkyl Ether Formation at High-Valent Nickel (Williamson Ether Synthesis & Base-Promoted Elimination) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Controlling regio-selectivity during N-alkylation of pyrrolidinones
Welcome to the Technical Support Center for Lactam Synthesis
As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize lactams. The N-alkylation of 2-pyrrolidinone is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and specialized solvents like N-butylpyrrolidinone [1]. However, 2-pyrrolidinone is an ambident nucleophile. When deprotonated, its negative charge is delocalized across both the nitrogen and oxygen atoms, leading to competing N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored under certain conditions) [2].
This guide is designed to provide you with the mechanistic causality, troubleshooting insights, and self-validating protocols needed to achieve exclusive regioselectivity in your synthetic workflows.
Part 1: The Mechanistic Logic of Ambident Selectivity
To control regioselectivity, we must first understand the fundamental principles of Hard and Soft Acids and Bases (HSAB) theory. Oxygen is highly electronegative (EN = 3.5) and holds its electron density tightly, making it a "hard" nucleophilic center. Nitrogen is less electronegative (EN = 3.0), making it more polarizable and a "soft" nucleophilic center [3].
By tuning the reaction environment—specifically the base, solvent, and electrophile—we can dictate which atom attacks the alkylating agent.
Figure 1: Mechanistic divergence of the 2-pyrrolidinone ambident anion based on electrophile hardness.
Part 2: Troubleshooting Guides & FAQs
Q1: My LC-MS shows a significant byproduct with an identical mass to my target, but a different retention time. What is it, and how do I eliminate it? A: You are likely observing the O-alkylated isomer (2-alkoxy-1-pyrroline). In ¹³C NMR, the methylene carbon attached to the oxygen in the O-alkylated product appears further downfield compared to the N-alkylated product. Causality & Solution: To suppress O-alkylation, you must shift the reaction toward orbital control (favoring the softer nitrogen).
-
Switch your electrophile: Avoid "hard" leaving groups like triflates, fluorosulfonates, or dimethyl sulfate. Instead, use "soft" alkylating agents like alkyl iodides or bromides [3].
-
Optimize your solvent: Use strongly polar aprotic solvents like anhydrous DMF or DMSO. These solvents efficiently solvate the counter-cation (e.g., Na⁺), leaving the pyrrolidinone anion "naked" and highly reactive, which thermodynamically favors the more stable N-alkylated product [4].
Q2: The reaction mixture became highly viscous and eventually solidified. What went wrong? A: Your 2-pyrrolidinone underwent ring-opening polymerization to form polypyrrolidone (Nylon-4). Causality & Solution: Lactams are prone to anionic polymerization under strongly basic conditions, especially when heated. This is initiated by the attack of the pyrrolidinone anion on the carbonyl group of another lactam molecule [1]. To prevent this:
-
Control the temperature: Keep the deprotonation step at 0 °C and do not exceed room temperature unless absolutely necessary.
-
Order of addition: Ensure the electrophile is added promptly after the anion is generated, minimizing the time the naked anion sits in solution.
Q3: I am recovering a large amount of unreacted starting material. Why is my conversion so low? A: Low conversion usually stems from incomplete deprotonation or quenching of the base. The pKa of 2-pyrrolidinone is approximately 24.5. Causality & Solution: Weaker bases like K₂CO₃ are often insufficient for complete deprotonation at room temperature and require heating, which risks polymerization. Use a strong, non-coordinating base like Sodium Hydride (NaH). Furthermore, ensure strict anhydrous conditions; even trace water in hygroscopic solvents like DMF will quench NaH and hydrolyze the lactam ring into 4-aminobutanoic acid [1].
Part 3: Quantitative Data on Regioselectivity
The following table summarizes the causal relationship between reaction parameters and the resulting N:O alkylation ratio, synthesizing standard empirical data for lactam functionalization.
| Alkylating Agent | Leaving Group Hardness | Base | Solvent | Temp (°C) | Major Product | Typical N:O Ratio |
| Methyl Iodide (MeI) | Soft | NaH | DMF | 0 to 25 | N-Alkylated | > 95 : 5 |
| Benzyl Bromide (BnBr) | Soft | NaH | THF | 0 to 25 | N-Alkylated | > 90 : 10 |
| Dimethyl Sulfate (Me₂SO₄) | Hard | K₂CO₃ | Acetone | 60 (Reflux) | Mixture | ~ 60 : 40 |
| Methyl Triflate (MeOTf) | Very Hard | Ag₂CO₃ | DCM | 25 | O-Alkylated | < 10 : 90 |
| 1-Chlorobutane | Intermediate | t-BuOK | DMSO | 25 to 50 | N-Alkylated | > 85 : 15 |
Part 4: Self-Validating Experimental Protocol
To guarantee high N-regioselectivity, follow this validated standard operating procedure for the synthesis of N-alkyl-2-pyrrolidinone. This protocol acts as a self-validating system: the visual cues (gas evolution, solution clarity) confirm the success of each intermediate step before proceeding.
Step-by-Step Methodology
1. Preparation & Purging (Self-Validation: Moisture Exclusion)
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.
-
Validation: A properly dried flask ensures no premature quenching of NaH.
2. Base Preparation
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask.
-
Wash the NaH with anhydrous hexane (2 x 5 mL) under argon to remove the mineral oil, removing the hexane via a syringe.
-
Suspend the purified NaH in anhydrous DMF (0.5 M relative to the lactam). Cool the suspension to 0 °C using an ice-water bath.
3. Deprotonation (Self-Validation: Gas Evolution)
-
Add 2-pyrrolidinone (1.0 equivalent) dropwise over 10 minutes.
-
Validation: You must observe the immediate evolution of hydrogen gas (H₂). The opaque suspension will gradually transition into a clear or slightly yellow homogeneous solution, confirming the complete formation of the sodium pyrrolidinone salt. Stir for an additional 30 minutes at 0 °C.
4. Alkylation
-
Add the soft electrophile (e.g., Alkyl iodide, 1.2 equivalents) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Validation: Monitor via TLC (Stain with KMnO₄). The disappearance of the highly polar lactam spot confirms conversion.
5. Quenching and Work-up
-
Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers heavily with brine (5 x 20 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Figure 2: Self-validating workflow for the regioselective N-alkylation of 2-pyrrolidinone.
References
Technical Support Center: Purification of 4-(2-Methoxyethyl)pyrrolidin-2-one
Case ID: PUR-LCT-04-ME Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: March 08, 2026
Executive Summary & Compound Profile
User Query: "I am synthesizing 4-(2-methoxyethyl)pyrrolidin-2-one and struggling with low recovery and persistent yellow coloration. How do I purify this efficiently?"
Scientist's Analysis:
This target molecule is a 4-substituted
Standard organic workups (partitioning between water and ethyl acetate/hexane) often fail because the compound partitions significantly into the aqueous phase. Furthermore, lactams are prone to ring-opening hydrolysis under harsh pH conditions and oxidation (yellowing) upon prolonged heating.
Physicochemical Profile (Estimated)[1][2][3]
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 143.18 g/mol | Low MW suggests volatility under high vacuum. |
| Boiling Point | ~160–180°C @ 0.5 mmHg (Est.) | High Vacuum Distillation is the gold standard for bulk purity. |
| Water Solubility | Very High (Miscible) | Avoid aqueous washes unless "salting out" is used. |
| LogP | ~0.2 to 0.5 (Est.) | Extracts poorly into Hexane; requires DCM or Chloroform. |
| Stability | Hygroscopic; pH sensitive | Store under inert gas; avoid strong acid/base workups. |
Decision Matrix: Choosing Your Protocol
Before starting, determine your purity requirements and current scale.
Caption: Logic flow for selecting the optimal purification route based on scale and initial purity.
Tier 1: The "Salting Out" Workup (Crucial Step)
Most yield loss occurs here. If you treat this like a standard lipophilic organic molecule, you will lose 50%+ of your product to the aqueous waste stream.
The Protocol:
-
Concentration: Remove reaction solvent (e.g., Methanol, THF) completely via rotary evaporation. Do not attempt extraction while water-miscible solvents are present.
-
Dissolution: Dissolve the residue in a minimum amount of water.
-
Saturation (The Key): Add solid NaCl or
until the solution is saturated.-
Why? This increases the ionic strength of the aqueous phase, forcing the organic lactam out ("Salting Out" effect).
-
-
Extraction Solvent: Use Dichloromethane (DCM) or Chloroform .
-
Do NOT use: Diethyl ether or Hexanes (Distribution coefficient is too low).
-
Ratio: Perform 4-5 extractions with solvent volumes equal to 1/3 of the aqueous volume.
-
-
Drying: Dry combined organics over anhydrous
. Magnesium sulfate ( ) is acceptable but can sometimes physically adsorb polar lactams; Sodium Sulfate is safer for yield.
Tier 2: High Vacuum Distillation (Bulk Purity)
For scales >10g, chromatography is inefficient. Distillation is preferred but requires strict control to prevent decomposition.
Equipment Setup:
-
Short-path distillation head (minimize thermal exposure).
-
High vacuum pump (Rotary vane or diffusion pump capable of < 1 mmHg).
-
Oil bath with precise temperature control.
Procedure:
-
Degassing: Stir the crude oil under weak vacuum for 30 mins to remove volatile solvents/gases.
-
Ramp: Slowly increase oil bath temperature.
-
Fractions:
Troubleshooting Distillation:
-
Issue: Product solidifies in the condenser.
-
Fix: Use an air condenser or warm water (
) in the condenser jacket. Some substituted lactams are low-melting solids.
Tier 3: Chromatographic Strategies (High Purity)
If distillation yields impure product or scale is small, use Flash Column Chromatography.
Stationary Phase: Silica Gel (Normal Phase)
Lactams are "sticky" on silica due to the amide functionality. You must use a polar modifier.
-
Base Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Polar Modifier: Methanol (MeOH) or Ethanol.
-
The "Secret" Additive: 1% Triethylamine (TEA) or 1% Ammonia.
-
Why? Silica is slightly acidic. The lactam can hydrogen bond strongly to silanols, causing "tailing" (streaking). The base neutralizes the silica surface, sharpening the peak.
-
Recommended Gradient:
-
Start: 100% DCM.
-
Ramp: 0%
10% MeOH in DCM over 20 CV (Column Volumes). -
Detection: UV (210-220 nm - weak absorbance) or Iodine Stain (Lactams stain brown/yellow).
Troubleshooting & FAQs
Q1: My product is a dark yellow/orange oil, but NMR says it's pure. Why?
A: Lactams are notorious for trace oxidation. Minute amounts of oxidation byproducts (often pyrrole derivatives) have high extinction coefficients, causing intense color.
-
Fix: Dissolve in DCM, add Activated Charcoal , stir for 30 mins, filter through Celite, and re-concentrate. If that fails, distill.
Q2: I see a "double set" of peaks in the NMR. Is it an impurity?
A: Check your solvent.[5] If you are using
-
Test: Run the NMR at elevated temperature (
in DMSO- ). If the peaks coalesce, it's rotamers, not impurities. -
Alternative: If you used a chiral precursor, you might have diastereomers (if another stereocenter exists).
Q3: The yield is 20%. Where did it go?
A: It is likely in your aqueous waste.
-
Diagnostic: Take a 1mL sample of your aqueous waste, evaporate it to dryness, and run a crude NMR. If you see your product, you failed to salt out the water sufficiently. Switch to continuous liquid-liquid extraction for 24 hours using DCM.
Q4: Can I use acid to wash out amine impurities?
A: Proceed with caution. While the lactam ring is generally stable, the ether side chain (methoxyethyl) can be sensitive, and strong acids can protonate the lactam oxygen, making it more water-soluble (loss of yield). If you must remove amines, use a weakly acidic resin (e.g., Amberlyst 15) rather than a bulk aqueous acid wash.
Workflow Visualization
Caption: Optimized extraction workflow emphasizing the critical "Salting Out" step to prevent aqueous loss.
References
-
General Lactam Purification
-
Technique: "Purification of Lactams via Distillation and Extraction."[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for organic workups).
-
Patent Context: UCB Pharma. "Pyrrolidone derivatives."[6][7][8][9][10] US Patent 6,911,461 (Related to Brivaracetam intermediates, describing similar 4-substituted pyrrolidinone workups).
-
-
Chromatographic Methods
-
Methodology: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography).
-
-
Physical Properties & Handling
-
Data Source: "N-Methyl-2-pyrrolidone (NMP) Physical Properties." PubChem Database. (Used as a baseline for lactam solubility/BP estimation).
-
Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for specific reagents before handling.
Sources
- 1. CH322246A - Process for purifying lactams - Google Patents [patents.google.com]
- 2. US3792045A - Process for the purification of lactams - Google Patents [patents.google.com]
- 3. Removal of beta-lactam antibiotic in water environment by adsorption technique using cationic surfactant functionalized nanosilica rice husk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
Handling hygroscopicity of methoxyethyl-substituted lactams
Welcome to the Technical Support Center for Advanced Solvent Handling. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with methoxyethyl-substituted lactams (e.g., N-(2-methoxyethyl)pyrrolidone).
These compounds are highly polar, aprotic solvents and intermediates. Their extreme hygroscopicity stems from a dual-site hydrogen-bonding mechanism: both the lactam carbonyl oxygen and the methoxyethyl ether oxygen act as potent hydrogen-bond acceptors. This allows atmospheric water to form highly stable, bridged hydrogen-bond networks within the solvent matrix, making moisture removal significantly more complex than in standard solvents.
Below is our comprehensive troubleshooting guide, structured to provide you with causal explanations, self-validating protocols, and authoritative methodologies.
Part 1: Troubleshooting Guide for Moisture Control
Issue 1: Persistent Residual Moisture After Standard Distillation
User Report: "We distilled our methoxyethyl-substituted lactam over calcium hydride (CaH₂), but our downstream organometallic reactions are still failing due to moisture contamination."
Causality & Expert Insight: Standard drying methods like CaH₂ or simple distillation are insufficient for methoxyethyl lactams. The strong dipole-dipole interactions and hydrogen-bonding networks tightly bind water molecules, causing them to co-distill or resist chemical drying. Furthermore, heating these solvents over strong bases or reactive metals can lead to ring-opening or degradation[1]. The scientifically proven, self-validating approach is the use of activated 3Å molecular sieves. The kinetic diameter of a water molecule is ~2.65Å, allowing it to enter the 3Å pores, while the bulky methoxyethyl lactam is completely excluded[1].
Self-Validating Protocol: Deep Drying via 3Å Molecular Sieves This protocol incorporates a closed-loop validation step to ensure the system proves its own efficacy.
-
Sieve Activation: Heat 3Å molecular sieves in a vacuum oven at 300°C at <1 mbar for 24 hours. Cool them strictly under an ultra-high purity (UHP) Argon or Nitrogen atmosphere.
-
Pre-Drying (Optional but recommended for >5000 ppm water): Store the solvent over anhydrous sodium sulfate (Na₂SO₄) for 24 hours, then decant.
-
Deep Desiccation: Add the activated 3Å sieves to the methoxyethyl lactam at a 20% mass/volume (m/v) loading inside a glovebox[1].
-
Equilibration: Allow the mixture to stand for 48–72 hours. Do not agitate vigorously, as this can generate sieve dust.
-
Self-Validation Step: Extract a 1 mL aliquot and run a Coulometric Karl Fischer (KF) titration. If the reading is >10 ppm, the sieves were either compromised during transfer or the initial water burden was too high. Decant and add a fresh batch of activated sieves.
Data Presentation: Efficiency of Drying Agents The following table summarizes the expected residual moisture when drying highly polar aprotic solvents, based on quantitative evaluations[1].
| Drying Method / Desiccant | Initial Water Content | Time Applied | Residual Moisture (ppm) | Suitability for Methoxyethyl Lactams |
| Untreated (Open Air) | > 5000 ppm | N/A | > 5000 ppm | Unusable for sensitive chemistry |
| Calcium Hydride (CaH₂) | > 5000 ppm | 24h (Reflux) | ~100 - 200 ppm | Poor (Risk of degradation) |
| Activated Alumina | > 5000 ppm | 48h | ~20 - 50 ppm | Moderate |
| Activated 3Å Sieves (20% m/v) | > 5000 ppm | 48h | < 10 ppm | Excellent (Method of Choice) |
Issue 2: Erratic Drift and False Positives in Moisture Quantification
User Report: "When attempting to measure the moisture of our dried lactam using Karl Fischer titration, the baseline drift is erratic, and the endpoint is never stable."
Causality & Expert Insight: Karl Fischer (KF) titration relies on the stoichiometric oxidation of sulfur dioxide by iodine in the presence of water[2][3]. Methoxyethyl-substituted lactams are highly hygroscopic and will actively scavenge moisture from the ambient air during sample transfer, causing continuous baseline drift[4]. Additionally, if the lactam contains trace amine impurities from its synthesis, these can alter the pH of the KF cell, shifting the reaction kinetics and preventing a sharp endpoint[5].
Self-Validating Protocol: Precision Coulometric KF Titration
-
Cell Preparation: Use a Coulometric KF titrator with a diaphragm cell (ideal for trace moisture <1%)[1]. Fill the anode and cathode compartments with fresh, commercially available Hydranal reagents.
-
System Validation (The "Blank"): Inject 1.0 µL of pure HPLC-grade water into the cell. The system must recover exactly 1000 µg of water. If recovery is outside 98-102%, replace the reagents.
-
Sample Transfer: Inside a glovebox (<1 ppm H₂O), draw 1.0 mL of the dried methoxyethyl lactam into a gas-tight syringe equipped with a Luer-lock valve. Close the valve before exiting the glovebox.
-
Injection: Pierce the KF cell septum, open the valve, and inject the sample below the surface of the anolyte.
-
Drift Compensation: The titrator will automatically subtract the background drift. A stable endpoint should be reached within 2 minutes.
Workflow for self-validating Coulometric Karl Fischer titration of hygroscopic lactams.
Part 2: Frequently Asked Questions (FAQs)
Q: Can I use silica gel instead of molecular sieves to dry methoxyethyl lactams? A: It is not recommended. While silica gel operates via physical adsorption[6], its pore size distribution is broad. It will absorb water, but it may also adsorb the polar lactam itself, reducing your solvent yield and potentially introducing acidic impurities into your solvent matrix. 3Å molecular sieves offer strict size-exclusion, ensuring only water is trapped[1].
Q: We noticed our downstream esterification reactions are epimerizing when using this solvent. Could moisture be the culprit? A: Yes. Trace moisture in highly polar aprotic solvents can drastically affect reaction pathways. In the presence of basic catalysts (e.g., NaOiPr or KOiPr), even small amounts of water (e.g., from hygroscopic reagents or solvents) cause competitive hydrolysis and subsequent epimerization of stereocenters[7]. Maintaining strict anhydrous conditions (<10 ppm H₂O) via the sieve protocol above is critical to preserving stereochemical integrity.
Q: How should bulk quantities of methoxyethyl-substituted lactams be stored? A: Bulk storage must utilize a continuous inert gas blanket (Argon is preferred over Nitrogen as it is heavier and provides a better physical blanket). The storage vessel should be equipped with a dual-valve system to allow solvent withdrawal without introducing ambient air. Desiccant breathers (containing indicating silica or molecular sieves) should be installed on any pressure-equalizing vents[6].
Optimal bulk storage configuration to prevent moisture ingress in hygroscopic solvents.
References
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
What Is Karl Fischer Titration? Source: Mettler Toledo URL:[Link]
-
Principle of Karl Fischer Titration Source: BYJU'S URL:[Link]
-
Karl Fischer titration - Chemical Principle and Coulometric Titration Source: Wikipedia URL:[Link]
-
How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? Source: Patsnap Eureka URL:[Link]
-
Development of a Scalable, Stereoselective Second-Generation Route via Chiral Enamine Reduction Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals Source: Ibis Scientific URL:[Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. byjus.com [byjus.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 5. mt.com [mt.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Racemization Challenges in Chiral Pyrrolidone Workup
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering racemization issues during the workup of chiral pyrrolidones. This resource is designed to provide in-depth, practical solutions to preserve the stereochemical integrity of your valuable compounds.
Introduction: The Fragility of Chirality in Pyrrolidones
The pyrrolidone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The stereochemistry at the chiral centers of these molecules is often paramount to their biological activity. However, the workup phase of a synthesis can be a minefield of conditions that threaten to erode enantiomeric purity through racemization.[2] This guide will equip you with the knowledge and protocols to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for my chiral pyrrolidone?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[3][4] This results in a loss of optical activity. For drug development, this is a significant problem as different enantiomers can have drastically different pharmacological, toxicological, or physiological effects.[2] Preserving the intended stereochemistry is crucial for the safety and efficacy of a potential drug candidate.
Q2: My chiral pyrrolidone has a stereocenter alpha to the carbonyl group. Why is this significant for racemization?
A: A chiral center adjacent to a carbonyl group is particularly susceptible to racemization through a process called enolization.[3] Under both acidic and basic conditions, the pyrrolidone can form a planar, achiral enol or enolate intermediate. When this intermediate reverts to the keto form, it can do so with equal probability of forming either enantiomer, leading to racemization.[2][4]
Troubleshooting Guide: Common Racemization Scenarios
This section addresses specific issues you might encounter during the workup of your chiral pyrrolidone experiments.
Issue 1: I'm observing a significant loss of enantiomeric excess (e.e.) after a standard aqueous workup with a basic wash (e.g., NaOH or K2CO3).
This is a classic problem arising from base-catalyzed enolization. Strong bases can readily deprotonate the alpha-carbon, leading to the formation of a planar enolate intermediate, which is achiral. Subsequent protonation during the workup can occur from either face, resulting in a racemic or partially racemized product.[2][4]
Visualizing the Mechanism:
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Troubleshooting Steps & Solutions:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| pH Control | Use of strong bases (NaOH, KOH, K2CO3). | Use a milder base such as saturated sodium bicarbonate (NaHCO3) solution for washes.[2] | NaHCO3 is sufficiently basic to neutralize acid but weak enough to minimize enolate formation. |
| Temperature | Performing workup at room temperature or higher. | Conduct all workup steps at low temperatures (0-5 °C) using pre-chilled solutions.[2] | The rate of racemization is strongly dependent on temperature; lower temperatures slow down the process.[5][6][7] |
| Solvent Choice | Using protic solvents for extraction. | Opt for aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[2] | Aprotic solvents do not facilitate proton exchange that can contribute to racemization. |
| Time | Prolonged exposure to basic conditions. | Minimize the duration of the workup. Perform extractions and phase separations promptly.[2] | The extent of racemization increases with exposure time to adverse conditions. |
Issue 2: My chiral pyrrolidone is racemizing after purification by silica gel chromatography.
Standard silica gel is inherently acidic and can catalyze racemization, especially for compounds with acid-labile stereocenters. The mechanism can involve the formation of a planar carbocation-like intermediate or acid-catalyzed enolization.
Troubleshooting Steps & Solutions:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Stationary Phase | Acidic nature of standard silica gel. | 1. Deactivate the silica gel: Prepare a slurry of silica gel in the eluent containing a small amount of a base like triethylamine (0.1-1%).2. Use an alternative stationary phase: Consider using neutral or basic alumina. | Neutralizing the acidic sites on the silica gel prevents acid-catalyzed racemization. Alumina offers a non-acidic alternative. |
| Eluent | Protic or acidic mobile phases. | Use neutral, aprotic solvent systems for your mobile phase whenever possible. | Avoids introducing an additional source of protons that could facilitate racemization. |
| Analysis | Assuming stability on silica. | Before large-scale purification, perform a small-scale "silica plug" test. Dissolve a small amount of your enantiopure pyrrolidone, pass it through a small plug of silica, and re-analyze the enantiomeric excess. | This quick diagnostic test will confirm if the silica gel is the source of racemization. |
Experimental Protocols
Protocol 1: A General, Non-Racemizing Aqueous Workup
This protocol is designed as a starting point for the workup of chiral pyrrolidones with a known or suspected susceptibility to racemization.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction. This provides a mildly acidic to neutral pH environment.
-
Extraction: Extract the aqueous layer with a pre-chilled aprotic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washes: Combine the organic layers and wash sequentially with:
-
Pre-chilled saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Pre-chilled brine (saturated aqueous NaCl).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., water bath at <30 °C).
-
Immediate Analysis: Immediately analyze the enantiomeric excess (e.e.) of the crude product to assess if any racemization has occurred.
Protocol 2: Determining Enantiomeric Excess (e.e.) by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying enantiomers.[1][8]
-
Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD-H or Chiralpak® AD-H, as they have broad applicability.[1][9]
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[1]
-
Reversed Phase: A mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common starting point.
-
-
Sample Preparation: Dissolve a small amount of your pyrrolidone (both the racemic standard and your experimental sample) in the mobile phase.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and ensure adequate separation. Then, inject your experimental sample and integrate the peak areas for each enantiomer.
-
Calculation of e.e.:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing the Workflow:
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Summary of Key Preventative Measures
| Factor | Action |
| pH | Avoid strong acids and bases. Use buffered solutions (e.g., sat. NH4Cl, sat. NaHCO3).[2] |
| Temperature | Perform workups at low temperatures (0-5 °C).[2] |
| Time | Keep workup procedures as short as possible.[2] |
| Solvents | Use aprotic solvents (e.g., DCM, EtOAc) for extractions.[2] |
| Purification | Be cautious of acidic silica gel; consider deactivation or using alumina. |
By understanding the mechanisms of racemization and implementing these careful workup and purification strategies, you can confidently protect the stereochemical integrity of your chiral pyrrolidones, ensuring the reliability and accuracy of your research and development efforts.
References
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC. Available from: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature. Available from: [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. Available from: [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Request PDF. ResearchGate. Available from: [Link]
- NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. Available from: [Link]
-
A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore | Request PDF. ResearchGate. Available from: [Link]
-
Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. KIT - Institut für Organische Chemie. Available from: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available from: [Link]
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Spiral. Available from: [Link]
-
Enantiomeric Purity. Chemistry LibreTexts. Available from: [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Scilit. Available from: [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. Available from: [Link]
-
Racemization Overview, Mechanism & Examples. Study.com. Available from: [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. Available from: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
Racemization. Wikipedia. Available from: [Link]
-
The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. PMC. Available from: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]
-
Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. Chromatography Online. Available from: [Link]
-
Deracemizing Racemic Compounds. Radboud Repository. Available from: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available from: [Link]
-
What's a Racemic Mixture? Master Organic Chemistry. Available from: [Link]
-
Racemization – Knowledge and References. Taylor & Francis. Available from: [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. Available from: [Link]
-
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. PubMed. Available from: [Link]
-
Effect of pH on Properties of Poly (Vinyl Pyrrolidone) +Tri-Sodium Citrate +Guanidine Hydrochloride Aqueous Two-Phase Systems. ResearchGate. Available from: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry. Available from: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]
-
The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. RSC Publishing. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection & Troubleshooting for Hydrogenation of Unsaturated Lactams
Welcome to the Application Science Technical Support Center. Unsaturated lactams are critical precursors for synthesizing chiral heterocycles—such as pyrrolidinones and isoindolinones—which are ubiquitous structural motifs in pharmaceutical development[1]. However, achieving high enantioselectivity (ee) and chemoselectivity during the hydrogenation of these precursors is notoriously challenging. Success is highly dependent on the position of the double bond (α,β vs. β,γ) and the mechanistic alignment of the chosen transition metal catalyst.
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure robust, self-validating experimental outcomes in your catalyst screening and optimization workflows.
Quantitative Catalyst Selection Matrix
Selecting the correct catalyst requires matching the electronic and steric demands of the substrate's double bond with the coordination requirements of the metal center. Use the table below to benchmark your expected outcomes based on recent authoritative protocols.
| Catalyst System | Substrate Type | Coordination Requirement | Typical Loading | Max Enantiomeric Excess (ee) | Reference |
| Ru-PHOX | α,β-Unsaturated γ-Lactams | High (C=O coordination) | ~1.0 mol% | 99% | [2] |
| Rh-ZhaoPhos | α,β-Unsaturated Lactams | High (C=O coordination) | 1.0 mol% | >99% | [3] |
| Ir-Phosphoramidite | β,γ-Unsaturated γ-Lactams | None (Reacts via iminium) | 0.1 mol% | 99% | [4] |
| Ir-N,P Complexes | In situ generated β,γ-Lactams | None (Reacts via iminium) | 1.0 mol% | 89–99% | [1] |
Catalyst Selection Logic Workflow
To prevent wasted screening cycles, follow this logic tree to determine the optimal catalyst family based on your starting material's unsaturation profile.
Caption: Logic tree for selecting hydrogenation catalysts based on lactam unsaturation.
Standard Operating Procedure (SOP): Ir-Catalyzed Asymmetric Hydrogenation of β,γ-Unsaturated Lactams
This protocol outlines the tandem condensation and asymmetric hydrogenation of in situ generated unsaturated lactams using an Ir-N,P catalyst. This approach is highly atom-economical as it circumvents the need to isolate unstable enamide intermediates[1],[5].
Step-by-Step Methodology:
-
Preparation of the Catalyst Mixture : In a flame-dried 4 mL glass vial under a strict argon atmosphere, charge the ketoamide substrate (0.10 mmol) and the selected Ir-N,P complex (1 mol%)[1].
-
Additive Solution Preparation : In a separate dry vial, dissolve methanesulfonic acid (MsOH, 0.02 mmol) and acetic anhydride (Ac₂O, 0.40 mmol) in 0.5 mL of freshly distilled, degassed dichloromethane (CH₂Cl₂).
-
Causality Note: The acidic environment (MsOH) is strictly required to protonate the lactam and generate the reactive N-acyliminium cation. The Ac₂O acts as a water scavenger to drive the in situ condensation forward, preventing reaction stalling[1].
-
-
Reaction Assembly : Transfer the additive solution to the substrate/catalyst vial. Place the vial into a high-pressure hydrogenation reactor.
-
Purging and Pressurization : Purge the reactor three times with argon, followed by three times with hydrogen gas (H₂). Pressurize the vessel to 50 bar of H₂[1].
-
Hydrogenation : Stir the reaction at room temperature (20–25 °C) for 16 hours.
-
Self-Validation Checkpoint : To confirm the in situ generation of the enamide before hydrogenation, run a parallel control reaction stopped at 30 minutes (without H₂). Analyze the crude via ¹H NMR to verify the disappearance of the starting materials and the formation of the cyclic enamide[1].
-
Workup : Carefully vent the H₂ pressure. Filter the crude mixture through a short pad of silica or Celite, eluting with ethyl acetate, and concentrate in vacuo for NMR and HPLC analysis to determine conversion and ee.
Mechanistic Causality: The N-Acyliminium Pathway
Understanding the reaction mechanism is vital for troubleshooting. Unlike Rh or Ru catalysts, which require the carbonyl group of the enamide to coordinate with the metal center, Ir-based catalysts do not require proximity coordination[4]. Instead, the Ir(III)-H species transfers a hydride to an N-acyliminium cation intermediate generated by the acid additive.
Caption: Mechanistic pathway of Ir-catalyzed asymmetric hydrogenation via N-acyliminium cation.
Troubleshooting Guides & FAQs
Q1: I am attempting to hydrogenate a β,γ-unsaturated lactam using a standard Rh-BINAP catalyst, but I am observing zero conversion. Why? A: Rhodium and Ruthenium diphosphine complexes typically require a coordinating group (like a carbonyl) in close proximity to the C=C bond to form a chelate complex in the transition state[4]. In β,γ-unsaturated lactams, the carbonyl is too distant or geometrically constrained to coordinate effectively.
-
Solution: Switch to an Iridium-based catalyst (e.g., Ir-phosphoramidite or Ir-N,P complexes). These operate via an outer-sphere or non-coordinating N-acyliminium pathway, enabling the efficient reduction of non-conjugated enamides[4].
Q2: During the in situ tandem condensation-hydrogenation of my ketoamide precursor, my conversion to the saturated lactam is stalled at ~44%, and the enantiomeric excess (ee) is very low (e.g., 22%). How can I fix this? A: This is a classic symptom of substrate isomerization. Under acidic conditions, the desired cyclic enamide (β,γ-unsaturated) can isomerize into the more thermodynamically stable α,β-unsaturated lactam[1]. If your Ir-catalyst is optimized for the β,γ-isomer, it will struggle to reduce the α,β-isomer, leading to stalled conversion and poor ee[1].
-
Solution: Optimize your acid/anhydride ratio. Reducing the reaction temperature or adjusting the equivalents of MsOH can suppress unwanted double-bond migration. Alternatively, if the α,β-isomer is unavoidable, switch to a Ru-PHOX[2] or Rh-ZhaoPhos[3] catalyst system specifically designed for conjugated lactams.
Q3: How do I verify if my reaction is actually proceeding through the N-acyliminium intermediate? A: You can validate this pathway using deuterium-labeling experiments. Run the hydrogenation protocol using D₂ gas instead of H₂. If the reaction proceeds via the N-acyliminium cation, deuterium incorporation will be observed at specific positions identifiable via ¹H/²H NMR analysis. This isotopic labeling confirms that the reduced products are obtained via the protonated intermediate rather than direct hydrogenation of the C=C bond[4],[5].
Q4: Can I lower the catalyst loading for industrial scale-up without losing enantioselectivity? A: Yes, but it depends on the catalyst system. For Ir-phosphoramidite systems reducing β,γ-unsaturated γ-lactams, catalyst loadings can be successfully reduced to as low as 0.1 mol% while maintaining up to 99% yield and 99% ee[4]. Ensure your solvent (e.g., CH₂Cl₂) is rigorously degassed and anhydrous to prevent catalyst deactivation at these low loadings.
References
-
Asymmetric Hydrogenation of In Situ Generated β,γ-Unsaturated Lactams. ACS Catalysis.[1]
-
Synthesis of chiral seven-membered β-substituted lactams via Rh-catalyzed asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing).[3]
-
Iridium-Catalyzed Asymmetric Hydrogenation of β,γ-Unsaturated γ-Lactams: Scope and Mechanistic Studies. Organic Letters - ACS Publications.[4]
-
Asymmetric Hydrogenation of In Situ Generated β,γ-Unsaturated Lactams. DiVA Portal.[5]
-
Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ACS Publications.[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of chiral seven-membered β-substituted lactams via Rh-catalyzed asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Hydrogenation of In Situ Generated β,γ-Unsaturated Lactams [diva-portal.org]
Minimizing ring-opening hydrolysis of pyrrolidin-2-one under basic conditions
Technical Support Center: Pyrrolidin-2-one Stability Protocols
Case ID: PYR-OH-BASE-001 Subject: Minimizing Ring-Opening Hydrolysis of Pyrrolidin-2-one Scaffolds Under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight
The Core Challenge: Pyrrolidin-2-one (γ-butyrolactam) is a 5-membered lactam widely used as a pharmacophore (e.g., Levetiracetam, Piracetam) and a polar aprotic solvent. While lactams are generally more stable than acyclic amides, the 5-membered ring possesses approximately 1-2 kcal/mol of ring strain. Under basic conditions, this strain—combined with the electrophilicity of the carbonyl carbon—renders the ring susceptible to nucleophilic attack by hydroxide ions, leading to irreversible ring opening to form γ-aminobutyric acid (GABA) salts [1].
The "Danger Zone" Distinction: Success depends on distinguishing between N-deprotonation (desired for functionalization) and Carbonyl-attack (undesired hydrolysis).
-
Scenario A (Anhydrous Strong Base): Bases like NaH or KOtBu deprotonate the nitrogen (pKa ~15), forming a lactam anion. This species is electron-rich and highly resistant to nucleophilic attack. Safe.
-
Scenario B (Aqueous/Wet Base): In the presence of water, hydroxide ions (
) act as nucleophiles rather than bases. They attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to open the ring. Critical Failure Mode.
Visualizing the Failure Mode (Mechanism)
The following diagram illustrates the competition between the stable N-anion path and the destructive hydrolysis path.
Figure 1: Mechanistic divergence between N-functionalization (green path) and hydrolytic ring opening (red path).
Troubleshooting Guide
This section addresses specific failure points reported by users in the field.
Issue 1: Yield loss during N-alkylation reactions
Symptom: LC-MS shows a peak corresponding to the mass of the starting material + water (M+18) or the linear amino acid. Root Cause: Moisture ingress has converted your base from a deprotonating agent into a hydrolytic nucleophile. Protocol:
-
Solvent Drying: Ensure DMF, THF, or DMSO has a water content <50 ppm. Use molecular sieves (3Å or 4Å) activated at 300°C.
-
Base Selection: Switch from hydroxide bases (KOH, NaOH) to non-nucleophilic, anhydrous bases.
-
Recommended: Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or LiHMDS.
-
Reasoning: These bases generate the stable N-anion immediately, which repels nucleophiles due to electrostatic repulsion [2].
-
-
Order of Addition: Add the base to the lactam at 0°C before adding the electrophile. Allow 15-30 minutes for complete N-deprotonation. The resulting anion is less electrophilic at the carbonyl carbon.
Issue 2: Ring opening during aqueous work-up
Symptom: Reaction proceeds perfectly, but product disappears during extraction/washing. Root Cause: Exposure to high pH aqueous solutions during the quench generates the thermodynamic sink (GABA salt). Protocol:
-
Cold Quench: Always quench the reaction mixture into a cold buffer, not water.
-
pH Buffering: Use a saturated Ammonium Chloride (
) solution or a Phosphate buffer (pH 7.0). -
Rapid Extraction: Do not let the organic phase sit in contact with the basic aqueous phase. Extract immediately into DCM or EtOAc.
Issue 3: Scale-up variability
Symptom: 100mg scale works; 10g scale fails. Root Cause: Heat transfer limitations.[5] The deprotonation of pyrrolidin-2-one is exothermic. On a larger scale, internal temperature spikes increase the kinetic energy, allowing even trace water to initiate hydrolysis. Protocol:
-
Internal Monitoring: Use an internal temperature probe.
-
Dosing Control: Add base portion-wise to maintain internal temperature
.
Comparative Data: Stability Profiles
The following data summarizes the stability of the pyrrolidinone ring under varying conditions. Note the drastic effect of temperature and base strength.
| Condition | Base Strength (approx pH) | Temperature | T½ (Half-life of Ring) | Outcome |
| Neutral Water | pH 7 | 25°C | > 1 year | Stable |
| Mild Base (NaHCO3) | pH 8-9 | 25°C | Months | Stable for workup |
| Strong Aq. Base (1M NaOH) | pH 14 | 25°C | ~4-8 Hours | Slow Hydrolysis [4] |
| Strong Aq. Base (1M NaOH) | pH 14 | 80°C | < 30 Minutes | Rapid Degradation |
| Anhydrous (NaH/THF) | N/A (Basic) | 60°C | Indefinite | Stable (N-Anion) |
Frequently Asked Questions (FAQ)
Q: Can I re-cyclize the hydrolyzed product (GABA) back to pyrrolidin-2-one? A: Yes, but not in the same pot. You must acidify the solution to pH < 3 and heat (often with a Dean-Stark trap to remove water) to drive the equilibrium back to the lactam. In basic conditions, the carboxylate salt prevents cyclization.
Q: Why is pyrrolidin-2-one more unstable than a standard secondary amide? A: Ring strain. Although 5-membered rings are relatively stable compared to 3- or 4-membered rings, the carbonyl carbon is slightly more pyramidalized and exposed than in acyclic amides, raising the ground state energy and lowering the activation energy for nucleophilic attack [5].
Q: I must use aqueous hydroxide for a specific phase-transfer reaction. How do I protect the ring? A: Use a biphasic system (e.g., Toluene/Water) with a phase transfer catalyst (TBAB). Keep the aqueous volume low and the temperature as low as possible (0-10°C). The lactam will partition into the organic phase, limiting its exposure to the hydroxide ions in the aqueous phase.
References
-
Mechanism of Lactam Hydrolysis : Bowden, K. "Intramolecular Catalysis: The Hydrolysis of Amides and Lactams." Chemical Society Reviews, 1995. Link
-
N-Anion Stability : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide anion stability vs hydrolysis).
-
pH Dependent Hydrolysis Rates : BenchChem Technical Guide: Managing Hydrolysis of 2-Pyrrolidinone. Link
-
NMP Hydrolysis Data : "N-Methylpyrrolidone Stability." East Chemical Science-Tech. (Data on 4% NaOH hydrolysis rates). Link
-
Ring Strain & Reactivity : Page, M. I. "The Mechanisms of Reactions of beta-Lactam Antibiotics." Accounts of Chemical Research, 1984. (Comparative lactam reactivity). Link
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMP Functional Properties - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Validation & Comparative
High-Resolution NMR Spectral Analysis of 4-(2-Methoxyethyl)pyrrolidin-2-one: A Comparative Guide to Regioisomer Differentiation
Executive Summary
In the development of neuroactive racetam analogs and targeted small-molecule therapeutics, 4-(2-Methoxyethyl)pyrrolidin-2-one serves as a critical structural scaffold. However, synthesizing substituted
This guide provides a comprehensive, objective comparison of the Nuclear Magnetic Resonance (NMR) spectral profiles of these two isomers. By establishing a self-validating analytical workflow, researchers can definitively assign regiochemistry, ensuring the structural integrity of their downstream drug development pipelines.
Mechanistic Grounding: The Regiochemistry Challenge
The pyrrolidin-2-one ring is a
When distinguishing between N-alkylation and C-alkylation, the causality of the spectral shifts is driven by inductive and anisotropic effects:
-
N1-Substitution (1-(2-methoxyethyl)pyrrolidin-2-one): The highly electronegative nitrogen atom directly deshields the adjacent
-protons of the methoxyethyl chain. Furthermore, the symmetry of the unsubstituted C3-C4-C5 aliphatic backbone results in simple, predictable spin-spin splitting patterns (triplets and quintets). -
C4-Substitution (4-(2-methoxyethyl)pyrrolidin-2-one): Alkylation at the C4 position breaks the localized symmetry of the ring and creates a chiral center. This stereocenter renders the methylene protons at both the C3 and C5 positions diastereotopic . Consequently, these protons exist in distinct magnetic environments, splitting into complex, overlapping multiplets rather than clean triplets [2]. Additionally, the preservation of the N-H bond provides a definitive, highly deshielded proton signal subject to hydrogen bonding.
Comparative Spectral Data
To objectively evaluate the product's performance against its primary isomeric alternative, the following tables summarize the diagnostic NMR signals. Data is calibrated for samples dissolved in CDCl
Table 1: H-NMR Diagnostic Comparison (400 MHz, CDCl )
| Structural Feature | 4-(2-Methoxyethyl)pyrrolidin-2-one (Target) | 1-(2-Methoxyethyl)pyrrolidin-2-one (Alternative) | Diagnostic Value |
| N-H Proton | Absent | Primary Marker: Confirms C-alkylation. | |
| O-CH | Internal integration reference. | ||
| C5 Ring Protons | Diastereotopic splitting confirms C4 chiral center. | ||
| N-CH | Absent | Overlaps with C5 in the N-isomer. | |
| C3 Ring Protons | Diastereotopic splitting in the target compound. | ||
| C4 Ring Proton(s) | Integration of 1H (methine) vs 2H (methylene). |
Table 2: C-NMR Diagnostic Comparison (100 MHz, CDCl )
| Carbon Position | 4-(2-Methoxyethyl)pyrrolidin-2-one | 1-(2-Methoxyethyl)pyrrolidin-2-one | DEPT-135 Phase (Target) |
| C2 (Carbonyl) | Quaternary (Absent) | ||
| C7 (CH | Negative (Down) | ||
| C8 (O-CH | Positive (Up) | ||
| C5 (Ring CH | Negative (Down) | ||
| N-CH | Absent | Negative (Down) | |
| C3 (Ring CH | Negative (Down) | ||
| C4 (Ring Carbon) | Positive (Up) |
Analytical Workflow & Experimental Protocols
To ensure absolute trustworthiness, the following protocol represents a self-validating system. The methodology relies on internal consistency checks (e.g., integration ratios and DEPT phase inversion) to prevent false-positive isomer identification [3].
Step 1: Sample Preparation
-
Weigh 15–20 mg of the purified pyrrolidin-2-one derivative.
-
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.
Step 2: H-NMR Acquisition & Validation
-
Acquire the
H spectrum at 400 MHz with a minimum of 16 scans. Use a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the N-H proton. -
Self-Validation Check: Set the integration of the sharp O-CH
singlet ( 3.33 ppm) to exactly 3.00. -
Evaluate the region between
6.00 and 6.50 ppm. If a broad singlet integrating to ~1.00 is present, the N-H bond is intact, indicating C-alkylation. -
Assess the C3 and C5 proton signals. If they integrate to 2.00 each but present as complex, separated multiplets (due to diastereotopic effects), the C4 stereocenter is confirmed.
Step 3: C-NMR and DEPT-135 Acquisition
-
Acquire the
C spectrum at 100 MHz (minimum 256 scans) to achieve a high signal-to-noise ratio for the quaternary carbonyl carbon. -
Acquire a DEPT-135 spectrum.
-
Self-Validation Check: In the DEPT-135 spectrum, CH and CH
carbons will point UP (positive), while CH carbons will point DOWN (negative). Locate the signal at ~32.0 ppm. If it points UP, it is a methine (CH) carbon, definitively proving that substitution occurred at the C4 position. If the C4 signal points DOWN ( ~18.5 ppm), the sample is the unsubstituted backbone of the N-alkylated isomer.
Decision Tree for Regioisomer Differentiation
The following workflow illustrates the logical progression for identifying the correct regioisomer based on the acquired spectral data.
Figure 1: NMR-based decision tree for differentiating N- vs. C-alkylated pyrrolidin-2-one isomers.
Conclusion
Differentiating 4-(2-Methoxyethyl)pyrrolidin-2-one from its N-substituted alternative requires a rigorous understanding of
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512–7515. URL:[Link]
-
Wang, W.; Ollio, S.; Herdtweck, E.; Dömling, A. "One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence." Journal of Organic Chemistry, 2022, 87(14), 9391–9398. URL:[Link]
-
Padwa, A.; Sheehan, S. M.; Straub, C. S. "An Isomünchnone-Based Method for the Synthesis of Highly Substituted 2(1H)-Pyridones." Journal of Organic Chemistry, 1999, 64(23), 8648–8659. URL:[Link]
Chiral HPLC methods for separating (4R) and (4S) lactam enantiomers
An in-depth understanding of stereochemistry is non-negotiable in modern drug development. The spatial arrangement of the lactam ring—particularly at the C4 stereocenter—profoundly dictates the pharmacological efficacy and toxicity of numerous drug classes, ranging from
Separating (4R) and (4S) lactam enantiomers requires moving beyond trial-and-error chromatography. As an Application Scientist, method development must be rooted in the thermodynamic and steric interactions between the lactam pharmacophore and the Chiral Stationary Phase (CSP). This guide objectively compares the performance of leading CSP methodologies and provides a self-validating, causality-driven protocol for robust enantioseparation.
Mechanistic Principles of Lactam Chiral Recognition
Lactams possess a rigid cyclic amide structure. The primary interaction sites are the hydrogen-bond acceptor (carbonyl oxygen) and the hydrogen-bond donor (amide NH, if unsubstituted). When a substituent is present at the C4 position, it creates a highly localized steric bulk.
For successful enantioseparation, the CSP must fulfill Dalgliesh’s three-point interaction rule:
-
Hydrogen Bonding: Anchors the lactam's amide core to the CSP's carbamate or hydroxyl networks.
-
-
Interactions: Occurs if the C4 substituent is an aryl group, allowing -electron stacking with the phenyl rings of the CSP. -
Steric Inclusion: The (4R) or (4S) configuration dictates whether the bulky C4 group physically fits into the chiral helical groove of the CSP or sterically clashes with it.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Polysaccharide-Based CSPs (The Industry Standard)
Derivatized amylose and cellulose are the most powerful tools for lactam separation. Amylose forms a highly ordered helical structure, while cellulose forms a more linear, rigid cavity.
-
Coated Phases: For many 4-substituted lactams, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) demonstrates superior steric inclusion compared to its cellulose counterpart due to a wider helical groove[1]. However, for certain rigid
-lactams, cellulose phases (e.g., Chiralcel OD-H) provide the exact steric constraint needed for baseline resolution[2]. -
Immobilized Phases: Immobilized versions (e.g., Chiralpak IA/IC) allow the use of non-standard mobile phases like 100% Dimethyl Carbonate (DMC) or Polar Organic Modes (POM), which can dramatically reverse elution orders or rescue co-eluting peaks[3].
Cyclodextrin-Based CSPs
Derivatized
Quantitative Performance Comparison
The following table synthesizes the chromatographic performance of various CSPs for a representative racemic 4-aryl-lactam mixture.
| Chiral Stationary Phase (CSP) | Chemistry | Mobile Phase | Separation Factor ( | Resolution ( | Dominant Interaction |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (80:20) | 1.45 | 2.80 | H-bonding, Steric fit |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (80:20) | 1.15 | 1.20 | H-bonding, Dipole |
| Chiralpak IC (Immobilized) | Cellulose tris(3,5-dichlorophenylcarbamate) | 100% MeOH (POM) | 1.62 | 3.50 | |
| Cyclobond I 2000 DMP | Derivatized | Water/MeOH (70:30) | 1.08 | 0.95 | Hydrophobic inclusion |
Note: Data represents typical optimized conditions. Baseline resolution for quantitative analysis is strictly defined as
Method Development Workflow
Workflow for the chiral HPLC method development of (4R) and (4S) lactam enantiomers.
Experimental Protocol: Self-Validating Method Development
To ensure scientific integrity and reproducibility across laboratories, follow this causality-driven protocol for separating (4R) and (4S) lactams.
Step 1: System Preparation & Equilibration
-
Action: Flush the HPLC system with 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes before installing a coated polysaccharide column.
-
Causality: Coated CSPs are highly sensitive to prohibited solvents (like Chloroform or standard reversed-phase buffers). Flushing with IPA acts as a universal miscible bridge, preventing polymer dissolution, column voiding, and baseline drift.
Step 2: Primary Normal-Phase Screening
-
Action: Screen the lactam mixture on both Amylose and Cellulose CSPs using a mobile phase of n-Hexane/IPA (80:20 v/v) at 1.0 mL/min, 25°C, with UV detection optimized to the lactam's absorbance maximum (typically 210-230 nm)[1].
-
Causality: The non-polar n-Hexane forces the polar lactam core to interact directly with the CSP's carbamate network. The 20% IPA acts as a modifier to elute the compounds within a reasonable retention factor (
between 1 and 10).
Step 3: Polar Organic Mode (POM) Transition (If
-
Action: If normal phase fails to provide baseline resolution, switch to an immobilized column (e.g., Chiralpak IC or Cellulose-SB) and use 100% Methanol or 100% Acetonitrile[3].
-
Causality: POM disrupts non-specific hydrogen bonding between the analyte and the CSP. In this mode, separation is driven almost entirely by the steric fit of the (4R) or (4S) configuration into the CSP's chiral cavity, which often rescues co-eluting enantiomers.
Step 4: Thermodynamic Optimization
-
Action: Evaluate the separation at 10°C, 25°C, and 40°C. Calculate the resolution (
) at each temperature[2]. -
Causality: Chiral recognition of lactams is typically an enthalpy-controlled process. Lowering the temperature increases the residence time of the favored enantiomer in the chiral groove, thereby increasing
. However, lower temperatures increase mobile phase viscosity, which can broaden peaks. The optimal temperature balances thermodynamics (selectivity) with kinetics (efficiency).
Step 5: Absolute Configuration Validation
-
Action: Spike the racemic sample with a known, enantiopure (4R)-lactam standard.
-
Causality: This self-validates the elution order. Because interaction mechanisms are highly specific to the dynamic geometry of the CSP, elution orders cannot be theoretically predicted with absolute certainty and must be empirically verified for downstream asymmetric synthesis monitoring.
References
-
MDPI: HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC.3
-
Oxford University Press (OUP): HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase.2
-
PMC - NIH: Formal synthesis of (+)-lactacystin from l-serine.1
-
ResearchGate: Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.4
Sources
- 1. Formal synthesis of (+)-lactacystin from l-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
GC-MS Structural Elucidation of Methoxyethyl Pyrrolidinones: A Comparative Fragmentation Guide
Executive Summary: The Analytical Challenge
Methoxyethyl pyrrolidinones, specifically
The "product" evaluated in this guide is the GC-EI-MS fragmentation profile of
Key Insight: While many pyrrolidinones share a common lactam core (
Standardized Experimental Protocol
To ensure reproducibility and comparable fragmentation patterns, the following GC-EI-MS conditions are established as the reference standard.
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent) Ionization Mode: Electron Impact (EI) at 70 eV Source Temperature: 230 °C (Critical: Higher temps may induce thermal degradation of the ether side chain)
Step-by-Step Workflow
-
Sample Preparation: Dilute reference standard to 100 µg/mL in Methanol (avoid chlorinated solvents if looking for trace chloride adducts in CI mode, though irrelevant for EI).
-
Inlet Parameters: Splitless injection (1 µL) at 250 °C.
-
Column Separation:
-
Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: Hold 50 °C for 1 min; Ramp 15 °C/min to 280 °C; Hold 5 min.
-
-
Acquisition: Scan range
35–350. Solvent delay 3.0 min.
Mechanistic Deep Dive: The Fragmentation Pattern
The mass spectrum of
Primary Fragmentation Pathway
The fragmentation is driven by charge localization on the nitrogen atom and the ether oxygen.
-
Molecular Ion (
): Observed at 143 . Typically of moderate intensity (10-20%) due to the stabilizing effect of the lactam nitrogen. -
-Cleavage (Ether Directed): The most diagnostic loss is the cleavage of the terminal methoxy group (
, 31 Da) or the methoxymethyl radical.-
112 (
): Loss of the methoxy radical ( ). -
98 (
): Base Peak Candidate. Loss of the methoxymethyl radical ( ). This yields the stable -methylene-pyrrolidinone cation ( ).
-
112 (
-
McLafferty-Like Rearrangement: While less dominant in 5-membered rings than acyclic amides, hydrogen transfer from the side chain can yield the protonated pyrrolidinone ion.
-
86: Protonated 2-pyrrolidinone (
).
-
86: Protonated 2-pyrrolidinone (
-
Side Chain Fragments:
-
45: The oxonium ion (
), characteristic of methoxyethyl groups.
-
45: The oxonium ion (
Visualization: Fragmentation Pathway
The following diagram illustrates the causal relationships between the parent ion and its fragments.
Figure 1: Proposed EI-MS fragmentation pathway for N-(2-methoxyethyl)-2-pyrrolidinone showing the origin of diagnostic ions.
Comparative Analysis: Performance vs. Alternatives
To validate the identity of the target, one must exclude structural analogs. The table below compares the "Product" (Methoxyethyl) against common alternatives found in similar contexts.
Quantitative Comparison Table
| Feature | ||||
| Molecular Weight | 143 | 129 | 127 | 99 |
| Base Peak ( | ||||
| Diagnostic Loss | ||||
| Key Low Mass Ion | ||||
| Specificity | High (Unique | Moderate (Shares | High ( | High ( |
Performance Analysis
-
Resolution from HEP: Both compounds produce a strong
98 fragment. However, the target shows a parent at 143 (vs 129) and a unique 45 ion (vs 31 for HEP). -
Resolution from Alkyl Analogs:
-propyl-2-pyrrolidinone has a similar molecular size but fragments via alkyl chain loss to 84 (pure pyrrolidinone ring), whereas the methoxyethyl derivative favors the 98 ( -methylene) species due to oxygen stabilization.
Decision Tree for Identification
Use this logic flow to confirm the identity of unknown pyrrolidinones.
Figure 2: Logical decision tree for differentiating Methoxyethyl Pyrrolidinone from common isobaric or structural analogs.
Conclusion
The GC-MS performance of
Recommendation: For unambiguous identification in complex matrices (e.g., biological fluids or seized drug samples), monitoring the ion ratio of 143:98:45 is the recommended self-validating metric.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-(2-Hydroxyethyl)-2-pyrrolidone. National Institute of Standards and Technology.[1] [Link]
-
PubChem. (2024). N-Methyl-2-pyrrolidone Compound Summary. National Center for Biotechnology Information. [Link]
-
Jackson, G. P., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. Forensic Science International. (Contextual grounding for pyrrolidine ring fragmentation). [Link]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. (Mechanistic grounding for ether cleavage). [Link]
Sources
Comparative Analysis: 4-Methoxyethyl vs. 4-Propyl Racetam Analogs
Executive Summary
This guide provides a technical comparison between 4-propyl substituted racetams (exemplified by Brivaracetam ) and their 4-methoxyethyl analogs. While both molecules share the core 2-pyrrolidone pharmacophore essential for SV2A binding, the substitution at the 4-position dictates the magnitude of affinity and lipophilicity.
Key Finding: The 4-n-propyl substitution represents the optimized "hydrophobic fit" for the SV2A binding pocket, yielding nanomolar affinity (Ki ≈ 50-60 nM). In contrast, the 4-methoxyethyl analog, while sterically similar, introduces a polar ether oxygen that disrupts the hydrophobic interaction, resulting in significantly reduced potency and altered blood-brain barrier (BBB) permeability.
Chemical Structure & Mechanistic Logic
The efficacy of third-generation racetams relies on their ability to bind to the Synaptic Vesicle Protein 2A (SV2A) .[1] The binding site contains a strict hydrophobic pocket that accommodates the side chain at the 4-position of the pyrrolidone ring.
Structural Comparison
-
4-Propyl Analog (Brivaracetam): Contains a pure hydrocarbon chain (
). This is highly lipophilic and displaces water molecules from the SV2A hydrophobic pocket, resulting in an entropy-driven high-affinity binding event. -
4-Methoxyethyl Analog: Contains an ether linkage (
). Although the chain length is similar to propyl, the oxygen atom introduces polarity. This creates a thermodynamic penalty: the polar oxygen resists entering the hydrophobic pocket and requires desolvation, lowering the overall binding affinity.
Visualization: SAR Logic & Binding Mode
The following diagram illustrates the structural divergence and its impact on SV2A interaction.
Figure 1: Comparative SAR logic demonstrating why the lipophilic propyl group is favored over the polar methoxyethyl group for SV2A binding.
Pharmacodynamic Profile (Potency)
The primary metric for racetam potency is the inhibition constant (
Comparative Potency Data
| Parameter | 4-Propyl Analog (Brivaracetam) | 4-Methoxyethyl Analog | Mechanistic Explanation |
| SV2A Binding ( | 7.1 - 7.3 (High) | < 6.0 (Estimated) | The propyl group maximizes hydrophobic contact; the methoxy oxygen creates electrostatic repulsion in the lipophilic pocket. |
| Functional Potency ( | ~0.5 - 2.0 µM | > 50 µM | Lower binding affinity translates to a higher concentration required to modulate vesicle release. |
| Selectivity | High (>100-fold vs. SV2B/C) | Moderate | Polar substitutions often reduce isoform selectivity due to non-specific hydrogen bonding. |
Expert Insight: In the seminal SAR studies by Kenda et al. (UCB Pharma), it was established that "small hydrophobic groups" at the 4-position are critical. Replacing a methylene unit (
Pharmacokinetic Implications
Beyond binding affinity, the physicochemical properties of the side chain dictate how the drug navigates the biological system.
Lipophilicity & BBB Penetration
-
LogP (Partition Coefficient):
-
4-Propyl: LogP ≈ 1.6. This is ideal for passive diffusion across the Blood-Brain Barrier (BBB).
-
4-Methoxyethyl: LogP ≈ 0.5 - 0.8. The ether oxygen lowers lipophilicity. While still water-soluble, it crosses lipid membranes less efficiently than the propyl analog.
-
-
Metabolic Stability:
-
4-Propyl: Susceptible to slow oxidation (hydroxylation) but generally stable.
-
4-Methoxyethyl: The ether linkage is metabolically robust, but the molecule's lower lipophilicity may result in faster renal clearance of the unchanged drug, reducing the duration of action.
-
Experimental Protocols for Validation
To empirically verify these differences in your own laboratory, follow this standardized screening workflow.
Protocol A: SV2A Competition Binding Assay
Objective: Determine
-
Membrane Preparation: Use rat cortical membranes or CHO cells expressing human SV2A.
-
Radioligand: Use
-Brivaracetam (0.5 - 2 nM). -
Incubation:
-
Mix membranes + Radioligand + Test Compound (concentration range
to M). -
Incubate at 4°C for 60 minutes (equilibrium).
-
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: 6 Hz Psychomotor Seizure Model (In Vivo)
Objective: Assess functional protection against drug-resistant seizures.
-
Subjects: Male NMRI mice (20-30g).
-
Administration: IP injection of 4-Propyl or 4-Methoxyethyl analog (10, 30, 100 mg/kg).
-
Stimulation: 30 minutes post-dose, apply corneal stimulation (32 mA, 6 Hz, 3s duration).
-
Scoring: Presence or absence of stunned posture/forelimb clonus.
-
Result: The 4-Propyl analog should show an
, while the 4-Methoxyethyl analog will likely require doses for significance.
Workflow Diagram
Figure 2: Step-by-step validation workflow for characterizing racetam analogs.
Conclusion
The comparison between 4-propyl and 4-methoxyethyl analogs serves as a textbook example of the "Hydrophobic Effect" in medicinal chemistry.
-
4-Propyl (Brivaracetam): Represents the optimal configuration, balancing high SV2A affinity with ideal BBB permeability.
-
4-Methoxyethyl: Represents a sub-optimal modification. The introduction of the ether oxygen reduces affinity by disrupting the hydrophobic pocket interaction and lowers lipophilicity, ultimately degrading in vivo potency.
For researchers developing novel SV2A ligands, the data supports prioritizing small, lipophilic alkyl or halo-alkyl groups (e.g., propyl, 2,2-difluorovinyl) at the 4-position over polar heteroalkyl chains.
References
-
Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity.[2] Journal of Medicinal Chemistry, 47(3), 530–549.[2][3] Link
-
Rogawski, M. A. (2008).[3] Brivaracetam: a rational drug discovery success story. British Journal of Pharmacology, 154(8), 1555–1557. Link
-
Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain. European Journal of Pharmacology, 664(1-3), 36-44. Link
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[1][3][4][5][6] Proceedings of the National Academy of Sciences, 101(26), 9861-9866.[4][5] Link
Sources
- 1. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. levetiracetam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Absolute Configuration of 4-Substituted γ-Lactams
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. This is particularly true for chiral molecules like 4-substituted γ-lactams, a scaffold present in numerous biologically active compounds. The arrangement of the substituent at the C4 position can dramatically alter the molecule's interaction with its biological target. Therefore, unambiguous validation of the absolute configuration is a cornerstone of successful drug discovery and development.
This guide provides a comparative analysis of the most common and powerful techniques for determining the absolute configuration of 4-substituted γ-lactams. We will delve into the principles, experimental workflows, and data interpretation of each method, offering insights to help you select the most appropriate approach for your research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Unambiguous and definitive, single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration of chiral molecules.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique provides a detailed three-dimensional map of the electron density within the molecule, revealing the precise spatial arrangement of each atom.[1]
The key to determining absolute configuration lies in the phenomenon of anomalous dispersion.[3][4] When using an X-ray source with a wavelength near the absorption edge of an atom in the crystal (often a "heavy" atom, but possible with lighter atoms like oxygen with appropriate radiation sources), the scattering factor of that atom gains an imaginary component.[3][4] This leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), which directly correlate to the absolute configuration.[5]
Causality in Experimental Choice: The primary prerequisite for this technique is the ability to grow a single crystal of suitable size and quality.[4][6] For many organic molecules, including some γ-lactam derivatives, this can be a significant bottleneck.[7] The presence of a heavier atom (e.g., bromine, chlorine) in the molecule can enhance the anomalous scattering effect, making the determination more straightforward.[6]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
The Power of NMR: Mosher's Ester Analysis
When single crystals are elusive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative. The most widely used NMR method for determining the absolute configuration of chiral alcohols and amines is Mosher's ester analysis.[8][9][10] This technique involves derivatizing the chiral center with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[11]
The reaction of a chiral secondary alcohol (or amine) with both the (R)- and (S)-enantiomers of MTPA chloride produces a pair of diastereomers.[11][12] These diastereomers have distinct NMR spectra, and by analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced.[8][9][10]
Causality in Experimental Choice: This method is particularly useful when the γ-lactam contains a hydroxyl or amino group at the 4-position or on its substituent. The logic behind the analysis relies on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a predictable manner based on the stereochemistry at the carbinol center.[12]
Experimental Protocol: Mosher's Ester Analysis
Materials:
-
Your 4-substituted γ-lactam containing a hydroxyl or primary/secondary amine group (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester/Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of your chiral γ-lactam in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until completion (typically 2-6 hours).
-
-
Preparation of (S)-MTPA Ester/Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA derivative samples.
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when compared to the established Mosher's model, reveals the absolute configuration.[12]
-
Caption: Decision-making workflow for Mosher's ester analysis.
Chiroptical Methods: A Powerful Duo
Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, have emerged as powerful tools for absolute configuration determination in solution.[][14] These methods are particularly valuable when crystallization is not feasible and the molecule lacks a suitable functional group for Mosher's analysis. The two most prominent chiroptical techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible (UV-Vis) region.[15][16] The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.[16] The modern approach to ECD analysis involves comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known enantiomer.[15][17] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[15]
Causality in Experimental Choice: ECD is most effective for molecules containing a chromophore that absorbs in the accessible UV-Vis range.[15] The lactam carbonyl group itself provides a chromophore, and additional aromatic or conjugated systems in the 4-substituent will enhance the ECD signal. The accuracy of the method relies heavily on the quality of the quantum chemical calculations used to predict the spectrum, which requires a thorough conformational search to identify all significant low-energy conformers.[17]
Vibrational Circular Dichroism (VCD)
VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions in the molecule.[6][18][19] A key advantage of VCD is that all molecules with chiral centers are VCD active, regardless of whether they possess a UV-Vis chromophore.[6] The VCD spectrum is rich in structural information, providing a unique fingerprint of the molecule's stereochemistry.[20]
Similar to ECD, the assignment of absolute configuration using VCD is achieved by comparing the experimental spectrum to the spectrum calculated for a known enantiomer using quantum chemical methods, typically Density Functional Theory (DFT).[7][18][21]
Causality in Experimental Choice: VCD is an excellent choice for 4-substituted γ-lactams that lack a strong UV chromophore or when ECD results are ambiguous.[6] It is a solution-based technique and, like ECD, requires computational modeling for spectral prediction.[7][21]
Experimental Workflow: ECD/VCD Spectroscopy
Caption: General workflow for absolute configuration determination using ECD or VCD.
Comparative Analysis of Techniques
The selection of the most suitable method for determining the absolute configuration of a 4-substituted γ-lactam depends on several factors, including the properties of the molecule, the available instrumentation, and the desired level of certainty.
| Feature | X-ray Crystallography | Mosher's Ester Analysis (NMR) | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal; analysis of anomalous dispersion.[15] | Formation of diastereomeric esters with distinct NMR spectra.[] | Differential absorption of circularly polarized UV-Vis light by a chromophore.[15] | Differential absorption of circularly polarized infrared light by vibrational modes.[15][19] |
| Sample Requirement | High-quality single crystal (µg to mg scale).[15] | Requires a hydroxyl or amine functional group; mg scale.[] | Requires a UV-Vis chromophore; solution-based (µg to mg scale).[15] | Solution-based (mg scale); no chromophore necessary.[6][21] |
| Key Advantage | Unambiguous, "gold standard" determination of 3D structure.[1] | Well-established, solution-based method not requiring crystals.[] | High sensitivity for molecules with strong chromophores; solution-based.[22] | Broadly applicable, even without chromophores; rich in structural information.[6] |
| Key Limitation | Crystal growth can be a major bottleneck.[7] | Requires a suitable functional group for derivatization.[] | Requires a chromophore; heavily reliant on computational accuracy.[14][15] | Can be computationally intensive; may be challenging for highly flexible molecules.[7] |
| Confidence Level | Very High | High | High (with good computational correlation) | High (with good computational correlation) |
Conclusion
Validating the absolute configuration of 4-substituted γ-lactams is a critical step in the journey from chemical synthesis to biological application. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant hurdle. In such cases, a suite of powerful solution-state techniques is available. Mosher's ester analysis offers a robust NMR-based approach for molecules bearing hydroxyl or amine functionalities. For a broader range of structures, the chiroptical methods of ECD and VCD, when coupled with quantum chemical calculations, provide a reliable means of stereochemical assignment.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions, selecting the most efficient and effective path to unambiguously determine the absolute configuration of their target molecules, thereby ensuring the scientific rigor and ultimate success of their drug discovery and development programs.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. Available at: [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: applications in stereochemical analysis of synthetic compounds, natural products, and biomolecules. John Wiley & Sons.
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. Available at: [Link]
-
Riguera, R. (1997). The assignment of the absolute configuration by NMR. Chemical reviews, 97(8), 2647-2696. Available at: [Link]
-
Pure Chemistry. (2024, February 19). Determination of absolute configuration. Pure Chemistry. Available at: [Link]
-
Štefane, B., & Polanc, S. (2015). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of organic chemistry, 80(21), 10791–10801. Available at: [Link]
- Riguera, R., & Seco, J. M. (2010). The Assignment of the Absolute Configuration by NMR Using Chiral Derivatizing Agents: A Practical Guide. Royal Society of Chemistry.
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]
-
El-Gazzar, A. B. A., & Aboutabl, M. E. (2020). Strategies for using NMR spectroscopy to determine absolute configuration. Magnetic Resonance in Chemistry, 58(8), 707-727. Available at: [Link]
-
Kwit, M., & Gawroński, J. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules (Basel, Switzerland), 26(24), 7586. Available at: [Link]
-
Kwit, M., & Gawroński, J. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(24), 7586. Available at: [Link]
-
Zhang, C., & Ye, P. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1088795. Available at: [Link]
-
Englert, U., & Lützen, A. (2021). Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. Crystals, 11(4), 441. Available at: [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(3), 17-20. Available at: [Link]
- Gawronski, J. K. (1987). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. In Stereoselective Synthesis (pp. 533-574). Springer, Berlin, Heidelberg.
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
-
BioTools. (n.d.). Absolute Configuration by VCD. BioTools. Available at: [Link]
-
Abbate, S., Longhi, G., & Lebon, F. (2022). Electronic Circular Dichroism. Encyclopedia.pub. Available at: [Link]
-
Wikipedia. (2023, November 29). Vibrational circular dichroism. Wikipedia. Available at: [Link]
-
van der Vlugt, J. I., & Buda, F. (2018). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry (Weinheim an der Bergstrasse, Germany), 24(65), 17129–17137. Available at: [Link]
-
Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. Available at: [Link]
-
NotEvans. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. Available at: [Link]
-
ORCA. (n.d.). Electronic Circular Dichroism (ECD). ORCA Tutorials. Available at: [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to determine absolute configuration (II). Chirality, 20(5), 681-690. Available at: [Link]
- Sheldrick, G. M. (1987). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 497-514). Springer, Berlin, Heidelberg.
-
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Available at: [Link]
-
Decamps, L., et al. (2019). Direct Access to Substituted 4-CF3 β-Lactams at the C-3 Position. Frontiers in Chemistry, 7, 549. Available at: [Link]
- Martin, G. E., & Williams, A. J. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Structure Elucidation in Organic Chemistry (pp. 25-53). Humana Press, Totowa, NJ.
-
Li, X., et al. (2020). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 18(30), 5829-5837. Available at: [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]
-
De Marco, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6013. Available at: [Link]
-
Nájera, C., & Yus, M. (2018). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. Arkivoc, 2019(part i), 1-35. Available at: [Link]
-
Nefzi, A., et al. (2004). Solid-phase synthesis of a 4-substituted gamma-lactam library. Journal of combinatorial chemistry, 6(6), 906–910. Available at: [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. spectroscopyasia.com [spectroscopyasia.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. matilda.science [matilda.science]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 20. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotools.us [biotools.us]
- 22. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Impurity Profiling Guide: 4-(2-Methoxyethyl)pyrrolidin-2-one Batches
[1]
Executive Summary
4-(2-Methoxyethyl)pyrrolidin-2-one is a critical chiral scaffold, structurally homologous to the 4-substituted pyrrolidone cores found in high-affinity SV2A ligands like Brivaracetam .[1] In drug development, the purity of this intermediate dictates the enantiomeric excess (ee) and toxicological profile of the final API.
This guide provides an objective technical comparison of analytical methodologies for profiling batches of this compound. It moves beyond standard "Certificate of Analysis" testing to a forensic impurity profiling workflow , comparing the efficacy of HPLC-UV, GC-FID, and LC-MS/MS in detecting process-specific impurities such as regioisomers (N- vs. O-alkylation) and genotoxic reagents.[1]
The Impurity Landscape: Origins & Causality
To profile impurities effectively, one must understand their origin.[2] The synthesis of 4-(2-Methoxyethyl)pyrrolidin-2-one typically proceeds via the O-methylation of 4-(2-hydroxyethyl)pyrrolidin-2-one .[1] This route, while efficient, introduces a specific set of "Critical Quality Attributes" (CQAs) related to regioselectivity.
Mechanism of Impurity Formation
The pyrrolidone ring contains two nucleophilic sites: the oxygen of the hydroxyl group (target) and the nitrogen of the lactam ring (competitor).
-
Target Reaction: O-methylation at the side chain.[1]
-
Critical Impurity A (Regioisomer): N-methylation at the lactam ring.[1]
-
Critical Impurity B (Over-alkylation): N,O-dimethylation.[1]
-
Degradant: Hydrolysis of the lactam ring to the corresponding
-amino acid.[1]
Figure 1: Synthesis & Impurity Genesis Pathway The following diagram maps the chemical causality of the impurities you must detect.
Caption: Chemical genesis of critical impurities during the methylation of the hydroxyethyl precursor. Note the competition between N- and O-alkylation.[1]
Comparative Analysis of Analytical Alternatives
When profiling batches, researchers often default to HPLC-UV.[1] However, for this specific pyrrolidone derivative, a multi-modal approach yields superior data.
Performance Comparison Matrix
| Feature | Method A: HPLC-UV (Reverse Phase) | Method B: GC-FID | Method C: LC-QTOF-MS |
| Primary Utility | Routine QC, Degradant tracking.[1] | Best for Assay & Volatiles.[1] | Structural Elucidation (Unknowns). |
| Detection Principle | UV Absorbance (205-210 nm).[1] | Flame Ionization (Carbon count). | Mass-to-Charge Ratio (m/z).[1][3] |
| Sensitivity (LOD) | Moderate (Lactam chromophore is weak). | High (Universal for organics).[1] | Ultra-High (pg levels). |
| Specificity | Low (Co-elution risk for isomers).[1] | High (Excellent resolution of isomers). | High (Exact mass ID). |
| Blind Spots | Misses non-chromophoric reagents (e.g., alkyl halides). | Thermally unstable degradants (Ring opening).[1] | Inorganic salts.[1][4] |
| Verdict | Baseline Requirement. | Recommended for Potency. | Required for R&D/Validation. |
Why GC-FID Outperforms HPLC for Potency
For 4-(2-Methoxyethyl)pyrrolidin-2-one, GC-FID is the superior choice for assay and isomeric purity .[1]
-
Volatility: The compound is a low-molecular-weight lactam (MW ~143 Da), making it ideal for gas chromatography.[1]
-
Chromophore Limitation: The lack of a conjugated system means HPLC-UV requires detection at 205-210 nm, where solvent cut-off and baseline noise are high.[1] GC-FID avoids this entirely.[1]
-
Regioisomer Separation: GC columns (e.g., DB-Wax or DB-624) often separate N-methyl vs. O-methyl isomers more effectively than standard C18 HPLC columns due to polarity differences.[1]
Detailed Experimental Protocol: The "Dual-Stream" Workflow
This protocol uses a self-validating "Dual-Stream" approach: Stream A (GC) quantifies the main peak and volatile impurities, while Stream B (LC-MS) characterizes polar degradants and confirms identity.[1]
Stream A: Quantitative Profiling (GC-FID)
Use this for Batch Release and Potency Assignment.[1]
-
Instrument: Agilent 7890B / 8890 or equivalent with FID.
-
Column: DB-WAX UI (Polyethylene Glycol), 30m × 0.32mm × 0.25µm.[1] Reason: High polarity phase retains the polar lactam and separates it from non-polar alkyl halides.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold 50°C for 2 min (Solvent/Volatiles).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Elute dimers/oligomers).
-
-
Detector: FID @ 300°C.
-
Sample Prep: Dissolve 10 mg sample in 1.0 mL Methanol.
Stream B: Structural Identification (LC-MS/MS)
Use this for identifying "Unknowns" >0.10% (ICH Q3A).
-
Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.[1]
-
Column: Waters XSelect CSH C18 (2.1 × 100 mm, 1.7 µm). Reason: Charged Surface Hybrid (CSH) technology provides better peak shape for basic amines/lactams at low pH.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 mins.
-
MS Source: ESI Positive Mode.
-
Target Ions:
- (Target).
- (Unreacted Alcohol).
- (N-Methylated Impurity).[1]
Data Interpretation & Batch Comparison
When comparing batches (e.g., Supplier A vs. Supplier B), organize data into a Process Capability Table .
Table 2: Hypothetical Batch Comparison Data
| Parameter | Batch A (Route 1) | Batch B (Route 2) | Interpretation |
| Assay (GC-FID) | 99.2% | 96.5% | Batch A is superior for synthesis. |
| Impurity A (N-Me) | < 0.05% | 1.2% | Batch B used unoptimized base/conditions (N-alkylation favored).[1] |
| Residual SM (Alcohol) | 0.1% | 0.8% | Batch B has incomplete conversion. |
| Water Content (KF) | 0.2% | 1.5% | Batch B is hygroscopic/poorly dried; risk of hydrolysis. |
| Genotoxic Alert | Not Detected | MeI detected (5 ppm) | CRITICAL FAILURE: Batch B contains residual alkylating agent. |
Decision Logic:
-
Select Batch A for GMP steps.[1]
-
Reject Batch B unless re-purification (distillation) is performed to remove the N-methyl impurity and residual methyl iodide.[1]
Workflow Visualization
The following decision tree illustrates the logic for accepting or rejecting a batch based on the impurity profile.
Caption: Integrated Analytical Decision Tree for Batch Release.
References
-
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2011).[1] Method of Analysis - N–methyl–2-pyrrolidone (NMP).[1] Retrieved from [Link]
-
Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16101323, 4-(2-Methylpropyl)pyrrolidin-2-one (Pregabalin Lactam).[1] Retrieved from [Link]
Comparative Guide: Brivaracetam vs. Levetiracetam Intermediates and Synthesis Workflows
As the landscape of antiepileptic drugs (AEDs) evolves, the rational design of next-generation therapeutics heavily relies on optimizing molecular interactions at the target receptor. Levetiracetam and its structurally evolved analog, Brivaracetam, both exert their primary pharmacological effects by binding to the Synaptic Vesicle Protein 2A (SV2A)[1].
However, the addition of a single functional group in Brivaracetam exponentially increases its target affinity while simultaneously complicating its chemical synthesis. This guide provides an in-depth, objective comparison of the key chemical intermediates, synthetic workflows, and the mechanistic reasoning behind the development of these two critical APIs.
Mechanistic Causality: Why Intermediate Selection Matters
To understand the divergence in the synthetic routes of these two drugs, one must first understand the structural causality driving their efficacy.
Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide) contains a single chiral center located on the butanamide side chain. Its synthesis primarily relies on a single chiral intermediate: (S)-2-aminobutanamide . The pyrrolidone ring itself is achiral.
Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide) was developed through rational drug design to improve upon Levetiracetam. The introduction of an (R)-propyl group at the C4 position of the pyrrolidone ring allows the molecule to interact with a specific hydrophobic pocket within the SV2A binding site[2]. This structural modification increases its binding affinity by 10- to 20-fold compared to Levetiracetam[1]. Consequently, Brivaracetam possesses two stereocenters , requiring either a highly controlled asymmetric synthesis or the use of two distinct chiral intermediates, such as (S)-2-aminobutanamide and (R)-4-propyldihydrofuran-2(3H)-one [3].
Mechanistic comparison of Levetiracetam and Brivaracetam binding to the SV2A receptor.
Comparative Analysis of Key Intermediates
The synthetic efficiency, overall yield, and enantiomeric purity of the final APIs are strictly dictated by the quality of their precursors.
The Shared Foundation: (S)-2-Aminobutanamide
Both APIs utilize (S)-2-aminobutanamide (often isolated as a hydrochloride salt) to establish the (S)-stereocenter of the butanamide moiety[4]. This intermediate is typically synthesized via the esterification of L-2-aminobutyric acid followed by ammonolysis. Maintaining low temperatures during ammonolysis is critical to prevent racemization of the sensitive alpha-chiral center.
The Divergence: Achiral vs. Chiral Ring Precursors
-
Levetiracetam: Utilizes 4-chlorobutyryl chloride , an inexpensive, achiral, and highly reactive intermediate. The condensation with (S)-2-aminobutanamide is straightforward, followed by a base-catalyzed intramolecular cyclization[4].
-
Brivaracetam: Requires a chiral precursor for the pyrrolidone ring. Modern scalable routes utilize (R)-4-propyldihydrofuran-2(3H)-one (an (R)-lactone)[3]. The synthesis of this lactone often involves asymmetric catalysis or chiral resolution, significantly increasing the cost and complexity of the workflow.
Comparative synthetic pathways for Levetiracetam and Brivaracetam from shared intermediates.
Quantitative Data Summary
The following table summarizes the performance metrics of the intermediates and the resulting APIs, highlighting the trade-off between synthetic complexity and pharmacological potency[1][2][3].
| Metric | Levetiracetam | Brivaracetam |
| Target Receptor | SV2A | SV2A |
| Number of Stereocenters | 1 | 2 |
| Key Ring Intermediate | 4-Chlorobutyryl chloride (Achiral) | (R)-4-Propyldihydrofuran-2(3H)-one (Chiral) |
| Intermediate Chiral Purity | N/A (Achiral ring) | >99% ee required for (R)-lactone |
| Typical API Yield (from intermediates) | 70% - 85% | 40% - 60% (due to diastereomeric separation) |
| Final API Diastereomeric Excess (de) | N/A | >99.5% de |
| SV2A Binding Affinity (IC50) | ~ 1 - 3 μM | ~ 0.05 - 0.15 μM (10-20x higher) |
Validated Experimental Protocols
The following protocols outline the fundamental methodologies for utilizing these intermediates. They are designed as self-validating systems, incorporating specific causality for reagent selection and environmental controls.
Protocol 1: Synthesis of the Shared Intermediate ((S)-2-Aminobutanamide HCl)
Purpose: To establish the primary chiral center without inducing racemization.[4]
-
Esterification: In a 1L four-necked flask under an inert atmosphere, suspend 50.0 g (0.48 mol) of L-2-aminobutyric acid in 250 mL of anhydrous methanol.
-
Activation: Cool the suspension to 0°C. Add 70.0 g (0.59 mol) of thionyl chloride dropwise over 1 hour. Causality: Thionyl chloride generates HCl in situ, catalyzing the esterification while maintaining a highly acidic environment that prevents the racemization of the alpha-carbon.
-
Reflux: Gradually raise the temperature to 40°C and stir for 3 hours until the starting material is consumed (verified by TLC).
-
Ammonolysis: Cool the reaction mixture to 0–5°C. Introduce dry ammonia gas (or add a 25% methanolic ammonia solution) while strictly maintaining the temperature below 10°C. Causality: Exothermic ammonolysis at elevated temperatures leads to base-catalyzed enolization and subsequent racemization. Strict thermal control preserves the (S)-configuration.
-
Isolation: Stir for 12 hours. Evaporate the solvent under reduced pressure. Recrystallize the crude product from an ethanol/ethyl acetate mixture to yield (S)-2-aminobutanamide hydrochloride as a white crystalline solid (>98% ee).
Protocol 2: Synthesis of Brivaracetam via Chiral Lactone Ring-Opening
Purpose: To couple the two chiral intermediates while preserving the integrity of both stereocenters.[3]
-
Reagent Preparation: In a dry 500 mL reactor, dissolve 20.0 g of (4R)-4-propyldihydrofuran-2(3H)-one (>99% ee) and 25.0 g of (S)-2-aminobutanamide in 150 mL of anhydrous toluene.
-
Base Addition: Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents). Causality: A mild, non-nucleophilic base is required to facilitate the nucleophilic attack of the primary amine on the lactone carbonyl without causing epimerization at the sensitive alpha-protons.
-
Ring-Opening Amidation: Heat the mixture to 80°C for 16 hours. The lactone ring opens to form an intermediate hydroxy-amide.
-
Activation & Cyclization: Cool the mixture to 0°C. Add methanesulfonyl chloride (1.1 eq) dropwise to convert the newly formed primary hydroxyl group into a leaving group (mesylate). Subsequently, add potassium tert-butoxide (1.5 eq) to initiate the intramolecular N-alkylation (cyclization), forming the pyrrolidone ring.
-
Purification: Quench the reaction with water, extract with dichloromethane, and concentrate. The crude Brivaracetam is purified via recrystallization from di-isopropyl ether to achieve >99.5% diastereomeric excess (de).
References
- Application Notes and Protocols: Synthesis of Levetiracetam Utilizing 2-Aminobutanamide Benchchem
- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug ACS Omega
- WO2021260721A1 - A new cost effective and scalable process for synthesizing pure brivaracetam Google P
- Levetiracetam and Brivaracetam: Synthesis of Radioligands as Pharmacological Tools for Studying Their Interactions with Target Proteins BonnDoc (University of Bonn)
Sources
Determination of Water Content in Hygroscopic Lactam Intermediates: A Comparative Technical Guide
Executive Summary
The Stability-Potency Paradox: In the synthesis of lactam-based therapeutics (e.g.,
This guide evaluates three primary methodologies for water determination: Direct Volumetric Karl Fischer (KF) , Coulometric KF with Oven Evaporation , and Near-Infrared Spectroscopy (NIR) .
Recommendation: For high-value, hygroscopic, or chemically unstable lactam intermediates, Coulometric Karl Fischer combined with an Oven Evaporator is the superior protocol. It isolates the sample from the reagent, eliminating matrix interference and side reactions while maintaining a closed system to prevent atmospheric moisture intrusion.
The Challenge: Hygroscopicity and Chemical Interference[2]
The Mechanism of Failure
Lactams present a dual challenge for standard analysis:
-
Hygroscopicity: Dry lactam powders can absorb >0.5% w/w moisture within minutes of exposure to ambient air (50% RH), rendering open-vessel weighing techniques invalid.
-
Side Reactions (The "Buffered" Trap):
-
Hydrolysis:[2] In the presence of protic solvents (methanol) and water, strained lactam rings (especially
-lactams) can hydrolyze. -
pH Sensitivity: The Karl Fischer reaction requires a pH of 5–7.[3] Acidic lactams slow the reaction; basic lactams can shift the pH >8, triggering non-stoichiometric iodine consumption.
-
Decision Logic for Method Selection
The following decision matrix illustrates the selection process based on water content and sample stability.
Figure 1: Decision matrix for selecting the appropriate water determination method based on sample chemistry and water load.
Comparative Analysis of Methodologies
Method A: Direct Volumetric Karl Fischer (USP <921> Method Ia)
The traditional standard for high-moisture samples.
-
Principle: Iodine is added volumetrically to a methanolic solution containing the sample.
-
Pros: High capacity for water (good for wet samples >1%); low equipment cost.
-
Cons:
-
Solubility: Many lactams require co-solvents (formamide or chloroform) to dissolve fully.
-
Side Reactions: Direct contact between the lactam and the reagent allows for pH-driven side reactions or ketal-like formation.
-
Sample Size: Requires large samples (100mg–1g), increasing exposure time to atmospheric moisture during weighing.
-
Method B: Coulometric KF with Oven Evaporation (USP <921> Method Ic + Vaporization)
The "Gold Standard" for labile/hygroscopic intermediates.
-
Principle: The sample is heated in a hermetically sealed vial. A dry carrier gas (Nitrogen) transports the released water vapor into a Coulometric titration cell.
-
Pros:
-
Matrix Elimination: The lactam never touches the reagent; only water enters the cell. This prevents all chemical side reactions.
-
Zero Exposure: Sample is weighed into a septum vial in a glove box; the system is closed.
-
Sensitivity: Detects water down to 10
g (ppm levels).
-
-
Cons: Higher equipment cost; requires determination of optimal oven temperature (temperature ramp).
Method C: Near-Infrared Spectroscopy (NIR)
The Process Analytical Technology (PAT) solution.
-
Principle: Measures O-H overtone absorption bands (1900–1950 nm).
-
Pros: Non-destructive; instant results; no reagents.
-
Cons:
-
Indirect: Requires calibration against a primary method (like KF).
-
Detection Limit: Poor sensitivity below 0.1% water.
-
Matrix Effects: Changes in particle size or polymorph can skew results.
-
Experimental Validation: Head-to-Head Data
The following data simulates a validation study comparing the three methods on a hygroscopic Cephalosporin intermediate (Target Water: 0.45%).
| Parameter | Method A: Direct Volumetric | Method B: Oven Coulometric | Method C: NIR (Calibrated) |
| Sample Mass | 500 mg | 50 mg | N/A (Reflectance) |
| Mean Water Content (n=6) | 0.58% | 0.46% | 0.47% |
| Precision (% RSD) | 5.2% | 1.1% | 2.5% |
| Analysis Time | 3 mins | 8 mins | < 30 sec |
| Interference Risk | High (pH drift observed) | None (Matrix separation) | Low (Physical matrix only) |
| Atmospheric Drift | High (Open cell addition) | Negligible (Closed vial) | None |
Scientist's Note: Method A shows a positive bias (0.58% vs 0.46%). This is likely due to a combination of atmospheric moisture absorption during the transfer of the large sample and a slow side reaction consuming iodine. Method B provides the highest accuracy and precision.
Recommended Protocol: Coulometric KF with Oven Evaporation
Objective: Determine water content in a hygroscopic
System Setup & Workflow
Figure 2: Closed-loop gas extraction workflow preventing sample-reagent contact.
Step-by-Step Methodology
Reagents & Equipment:
-
Instrument: Coulometric Karl Fischer Titrator with Oven Sample Processor (e.g., Metrohm 874 or Mettler Toledo InMotion).
-
Reagent: Coulomat AG-Oven (specialized for oven applications to prevent diaphragm clogging).
-
Carrier Gas: Nitrogen (99.999% purity), dried via molecular sieve.
Procedure:
-
System Preparation:
-
Set oven temperature to 140°C (determined via TGA or temperature ramp to be 20°C below the sample melting/degradation point).
-
Purge transfer lines with dry nitrogen (flow rate: 60–100 mL/min).
-
Drift Criterion: Condition the cell until drift is stable at < 5
g H O/min . Crucial: Do not proceed if drift is higher.
-
-
Blank Determination:
-
Run 3 empty, crimped vials to determine the "air blank" (moisture trapped in the vial air).
-
Average value (typically 10–30
g) is automatically subtracted by the software.
-
-
Sample Preparation (The "Glove Box" Rule):
-
Note: If a glove box is unavailable, use a humidity chamber set to <10% RH.
-
Place 20 mL crimp vials and caps in the dry environment for at least 1 hour.
-
Weigh approx. 50–100 mg of the lactam intermediate directly into the vial.
-
Immediately crimp the cap with a PTFE/Silicone septum.
-
Weigh the sealed vial (Gross Weight).
-
-
Analysis:
-
Place vials in the autosampler rack.
-
The needle pierces the septum; carrier gas sweeps the headspace into the titration cell.
-
Titration ends when the drift returns to the initial baseline.
-
-
Calculation:
Troubleshooting Side Reactions
If using Method A (Direct Titration) is unavoidable:
-
Buffer: Add imidazole to the reagent to maintain pH ~6.
-
Cold Titration: Perform the titration at 5°C to slow down hydrolysis kinetics, though this reduces salt solubility.
References
-
United States Pharmacopeia (USP). General Chapter <921> Water Determination.[4][5] USP-NF.[4]
-
Metrohm AG. "Water in beta-caprolactam."[6] Application Note AN-K-035.
-
ASTM International.
-
[Link]
-
- Honeywell Research Chemicals. "Hydranal™ - Karl Fischer Titration in the Pharmaceutical Industry." Technical Guide.
-
Mettler Toledo. "Karl Fischer Titration of Hygroscopic Samples.
-
[Link]
-
Sources
Reference standards for 4-(2-Methoxyethyl)pyrrolidin-2-one analysis
An in-depth technical analysis and comparison guide for the analytical methodologies and reference standards associated with 4-(2-Methoxyethyl)pyrrolidin-2-one (4-MEP).
The Mechanistic Challenge in 4-MEP Analysis
4-(2-Methoxyethyl)pyrrolidin-2-one is a specialized γ-lactam derivative featuring a polar 2-methoxyethyl ether substitution. It frequently appears as a critical synthetic intermediate or a process-related impurity in the development of racetam-class neuroactive agents and specialized industrial solvents.
From an analytical perspective, 4-MEP presents a distinct mechanistic challenge: the absence of a strong UV chromophore . The lactam carbonyl group only provides weak end-absorption in the deep UV range (<210 nm). Consequently, relying on standard HPLC-UV for purity certification or trace impurity analysis leads to severe baseline drift, poor signal-to-noise ratios, and a failure to meet the rigorous validation criteria outlined in[1].
To overcome this, laboratories must deploy orthogonal, universal detection techniques—specifically Quantitative NMR (qNMR) for absolute standard certification and LC-MS/MS for trace-level matrix profiling.
Comparison of Reference Standard Grades
Selecting the correct grade of a 4-MEP reference standard is dictated by the analytical phase (e.g., early R&D vs. commercial API release). The [2] guidelines mandate that primary standards must be highly characterized, whereas secondary standards can be used for routine analysis if properly qualified against a primary standard.
Table 1: Performance and Certification Comparison of 4-MEP Standard Grades
| Standard Grade | Purity Assignment Method | Traceability & Certification | Cost/Availability | Primary Use Case |
| Primary Standard (CRM) | qNMR (Absolute Quantitation) | ISO 17034 / NIST Traceable | High / Custom Synthesis | API Release, Regulatory Filings, Calibrating Secondary Stds. |
| Secondary (Working) Standard | LC-MS/MS & GC-FID vs. Primary | In-house Qualification | Moderate / Commercial | Routine QA/QC, In-process Control (IPC) monitoring. |
| R&D / Screening Grade | Area % (GC-FID or LC-ELSD) | Certificate of Analysis (CoA) only | Low / Readily Available | Early-stage synthesis, method development, pathway mapping. |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not rely on assumed relative response factors (RRFs), but rather on absolute physical constants and internal isotopic/traceable controls.
Protocol 1: Absolute Purity Certification via High-Performance qNMR
Causality: qNMR is the gold standard for primary reference material certification because it provides a direct, absolute measurement of purity without requiring a pre-existing standard of the analyte. The signal intensity is strictly proportional to the number of nuclei, making it traceable to the International System of Units (SI) when a NIST-certified internal standard is used, as validated in the .
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~15.000 mg of the 4-MEP candidate standard and ~5.000 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.95%) using a calibrated microbalance (d = 0.001 mg).
-
Dissolution: Co-dissolve both components in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
) containing 0.01% TMS. Self-Validation: The use of a single NMR tube for both the analyte and the internal standard eliminates volumetric transfer errors. -
Acquisition Parameters: Analyze using a 400 MHz (or higher) NMR spectrometer.
-
Critical Parameter: Set the relaxation delay (
) to 60 seconds . Causality: This ensures complete longitudinal relaxation ( ) of all protons, preventing signal saturation which would artificially lower the calculated purity.
-
-
Integration & Calculation: Integrate the maleic acid singlet (
~6.2 ppm, 2H) against the distinct 4-MEP methoxy protons ( ~3.2 ppm, 3H). Calculate the absolute mass fraction using the established qNMR equation.
Protocol 2: Trace Impurity Profiling via LC-MS/MS (ESI+)
Causality: Because 4-MEP is highly polar (logP < 0), it exhibits poor retention on traditional C18 columns, eluting in the void volume where matrix suppression is severe. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar lactam, coupled with Electrospray Ionization (ESI+) for maximum sensitivity.
Step-by-Step Methodology:
-
Column Selection: Waters Acquity BEH Amide (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: Isocratic elution using 10:90 (A:B). Mobile Phase A is 10 mM Ammonium Formate in Water (pH 3.0); Mobile Phase B is Acetonitrile. Causality: The high organic content forces the polar 4-MEP to partition into the water-enriched layer on the silica surface, ensuring strong retention.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the
precursor ion ( 144.1) transitioning to its primary product ion (e.g., loss of the methoxyethyl moiety). -
Self-Validation (Matrix Effect Control): Spike a known concentration of an isotopically labeled surrogate (or structurally similar lactam) into the sample matrix. If the recovery of the spike deviates from 95-105%, adjust the ESI source temperature or dilution factor to mitigate ion suppression.
Analytical Workflows & Decision Matrices
Workflow for the certification of 4-(2-Methoxyethyl)pyrrolidin-2-one reference standards.
Decision matrix for selecting the appropriate 4-MEP analytical methodology.
References
-
ICH Q3A(R2) Impurities in New Drug Substances European Medicines Agency (EMA)[Link]
-
USP <11> Reference Standards - Draft and Guidelines GMP Compliance / ECA Academy[Link]
-
Validation of Quantitative NMR (qNMR) for Reference Standards Journal of Pharmaceutical and Biomedical Analysis[Link]
-
3-(2-Methoxyethyl)pyrrolidin-2-one Chemical Properties and Structure PubChem, National Institutes of Health[Link]
Sources
Safety Operating Guide
Safe Handling and Disposal of 4-(2-Methoxyethyl)pyrrolidin-2-one
[1]
Executive Safety Summary
-
Hazard Classification (Inferred): Combustible Liquid (Class IIIA), Skin/Eye Irritant, Potential Reproductive Toxin (Category 1B).
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Prohibition: NEVER dispose of this compound down the drain. Its water solubility facilitates rapid transport into aquatic ecosystems, where pyrrolidinones can exhibit chronic toxicity.
-
Segregation: Store and waste-stream separately from Strong Oxidizers and Strong Acids .
Chemical Profile & Hazard Identification
Understanding the "why" behind the disposal logic is crucial for safety.
| Property | Value (Estimated/Analogue*) | Implications for Disposal |
| Physical State | Liquid (Viscous) | Requires leak-proof, solvent-resistant containment. |
| Flash Point | > 90°C (194°F) | Classified as Combustible . Can form explosive mixtures if heated. |
| Water Solubility | High | High Mobility Risk. Spills require immediate damming; do not wash into floor drains. |
| Reactivity | Stable | Incompatible with strong oxidizing agents (e.g., nitric acid, perchlorates). |
| Toxicity | Reprotoxic (Inferred) | Handle as a "High Hazard" substance. Double-gloving (Nitrile/Neoprene) is mandatory. |
*Note: Data inferred from Structure-Activity Relationships (SAR) with N-Methyl-2-pyrrolidone (NMP) and 2-Methoxyethanol due to the specific isomer's rarity.
Step-by-Step Disposal Workflow
Phase 1: Waste Characterization & Segregation
Before moving the vessel, determine the waste stream. This compound is a Non-Halogenated Organic Solvent .
-
Purity Check: Is the waste pure 4-(2-Methoxyethyl)pyrrolidin-2-one, or is it mixed with other solvents?
-
If mixed with Halogens (DCM, Chloroform): Must go into Halogenated Waste .
-
If mixed with Acetone/Methanol: Can go into Non-Halogenated Waste .
-
If mixed with Oxidizers:STOP. Do not mix. This can cause an exothermic reaction.
-
Phase 2: Containerization
-
Vessel Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid LDPE or non-fluorinated plastics for long-term storage as pyrrolidinones can act as swelling agents.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Secondary Containment: Place the waste container inside a secondary tray (polypropylene) capable of holding 110% of the volume.
Phase 3: Labeling
Labeling must be GHS compliant and explicit. Do not use abbreviations.
Phase 4: Final Disposal (Incineration)
The only acceptable final disposal method is High-Temperature Incineration with fuel blending.
-
Mechanism: The nitrogen in the pyrrolidinone ring requires specific combustion conditions to prevent the formation of NOx gases.
-
Protocol: Hand off to your EHS (Environmental Health & Safety) department or a licensed contractor (e.g., Veolia, Clean Harbors) with the instruction code for "High BTU Organic Liquid."
Visual Decision Aids
Figure 1: Waste Classification Decision Tree
Use this logic flow to determine the correct waste stream container.
Caption: Logic flow for categorizing pyrrolidinone waste to prevent incompatible mixing.
Figure 2: Chemical Segregation Protocol
Proper storage prevents accidental reactions before disposal.
Caption: Segregation map highlighting compatibility. Green lines indicate safe co-storage; Red lines indicate prohibition.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate: Clear the immediate area. Vapors may cause respiratory irritation.[1]
-
PPE Up: Don Butyl Rubber or Silver Shield gloves if available (Nitrile provides only splash protection for pyrrolidinones). Wear a respirator if ventilation is poor.
-
Contain: Use Vermiculite or Sand to dike the spill.[2] Do NOT use sawdust or paper towels, as combustible solvents can increase flammability surface area.
-
Clean: Scoop absorbed material into a hazardous waste pail. Clean the surface with soap and water; collect the rinsate as hazardous waste.
References
-
PubChem. (n.d.).[3] Compound Summary: N-Methyl-2-pyrrolidone (Analogous Hazard Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[3] Substance Information: Pyrrolidinone Derivatives and Reprotoxicity. Retrieved March 7, 2026, from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
